Product packaging for (1R,2S)-2-Aminocyclopentanol hydrochloride(Cat. No.:CAS No. 137254-03-6)

(1R,2S)-2-Aminocyclopentanol hydrochloride

Cat. No.: B111749
CAS No.: 137254-03-6
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,2S)-2-Aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B111749 (1R,2S)-2-Aminocyclopentanol hydrochloride CAS No. 137254-03-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929759
Record name 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137254-03-6, 31889-37-9
Record name Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137254-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-cyclopentanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S)-2-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS No. 137254-03-6). The information is intended for use in research, chemical synthesis, and pharmaceutical development.

Core Physical and Chemical Properties

This compound, also known as cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride, is a chiral amine salt. Its stereochemistry makes it a valuable building block in asymmetric synthesis.[1][2] The following table summarizes its key physical properties based on available data.

PropertyValueSource(s)
CAS Number 137254-03-6[1][2][3]
Molecular Formula C₅H₁₂ClNO[1][2][3]
Molecular Weight 137.61 g/mol [1][2]
Appearance White to light brown solid powder
Melting Point Data not available for this specific isomer. For comparison, the trans-isomer (1R,2R) melts at 191-196 °C.[1][4]
Boiling Point 220.9°C at 760 mmHg (for the (1S,2R) enantiomer)[5][6]
Solubility Soluble in water and other polar solvents (qualitative data for the (1S,2R) enantiomer).[5]
Optical Rotation -22.0371° (c=0.9948 g/100mL in Ethanol)
Storage Conditions Store at room temperature under an inert atmosphere.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, the following sections describe the standard methodologies that are generally employed for determining these key characteristics.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of approximately 3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which typically consists of a heated metal block and a magnifying lens for observation.

  • Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, confirming their stereochemical identity.

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c).

  • Polarimeter Setup: A polarimeter is used for the measurement. The instrument is first calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

  • Measurement: The prepared solution is placed in a sample tube of a known path length (l). The observed angle of rotation (α) is then measured by the instrument.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where the path length is in decimeters (dm) and the concentration is in g/mL.

Visualizations

The following diagrams illustrate logical workflows relevant to the physical characterization of a chemical compound like this compound.

G cluster_0 Workflow for Physical Property Characterization A Obtain Pure Sample of (1R,2S)-2-Aminocyclopentanol HCl B Visual Inspection (Appearance, Color) A->B C Melting Point Determination (Capillary Method) A->C D Solubility Analysis (Shake-Flask Method) A->D E Optical Rotation Measurement (Polarimetry) A->E F Data Compilation & Analysis B->F C->F D->F E->F G Technical Data Sheet F->G

Caption: General workflow for the physical characterization of a chemical sample.

G start Start: Prepare Solution (Known Concentration 'c') instrument Place Solution in Polarimeter Sample Tube (Known Path Length 'l') start->instrument measure Measure Observed Rotation (α) at a Specific Wavelength (e.g., 589 nm) instrument->measure calculate Calculate Specific Rotation [α]: [α] = α / (l * c) measure->calculate report Report Result: [α] with Temp & Wavelength calculate->report

Caption: Experimental workflow for determining specific optical rotation.

References

An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS No. 137254-03-6). This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly for the development of novel therapeutics.

Chemical Structure and Properties

This compound is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentanol. The "1R,2S" designation specifies the absolute configuration at the two chiral centers, and the molecule possesses a cis relative stereochemistry, with the amino and hydroxyl groups on the same side of the cyclopentane ring.

Chemical Structure:

  • IUPAC Name: (1R,2S)-2-aminocyclopentan-1-ol hydrochloride

  • Synonyms: Cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride[1]

  • Molecular Formula: C₅H₁₂ClNO[1]

  • Molecular Weight: 137.61 g/mol [1]

  • CAS Number: 137254-03-6[1][2]

  • SMILES: N--INVALID-LINK--[C@@H]1O.Cl[1]

The structural arrangement of the functional groups in this molecule is crucial for its application in stereoselective synthesis, where it can be used to introduce chirality into larger molecules.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that while data for related isomers is available, specific experimental values for the melting point and solubility of the (1R,2S) isomer are not widely reported in publicly available literature.

PropertyValueReference
Purity ≥97%[1]
Appearance White to light brown solidInferred from supplier data
Melting Point Data not available
Solubility Data not available
Storage Store at room temperature[1]
Computational Data

Computational chemistry provides theoretical values for various molecular properties, which can be useful in predicting the behavior of the compound.

PropertyValue
Topological Polar Surface Area (TPSA) 46.25 Ų
logP 0.2803
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 2
Rotatable Bonds 0

Synthesis and Experimental Protocols

While this compound is commercially available from various suppliers, detailed experimental protocols for its specific synthesis are not readily found in the scientific literature. The synthesis of chiral 1,2-amino alcohols often involves stereoselective methods such as asymmetric epoxidation followed by nucleophilic ring-opening, or the resolution of a racemic mixture.

Below is a representative, generalized experimental protocol for the synthesis of a cis-2-aminocyclopentanol derivative, which could be adapted for the synthesis of the (1R,2S)-enantiomer through the use of appropriate chiral reagents or catalysts.

Disclaimer: The following protocol is a general representation and has not been experimentally validated for the specific synthesis of this compound.

Representative Synthesis of a Racemic cis-2-Aminocyclopentanol Precursor:

  • Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form cyclopentene oxide.

  • Nucleophilic Ring-Opening: The resulting epoxide is then subjected to a nucleophilic attack by an amine source, such as ammonia or a protected amine, which leads to the formation of the corresponding trans-2-aminocyclopentanol. To obtain the cis-isomer, a different synthetic strategy would be required, potentially involving a stereoselective reduction of a protected 2-aminocyclopentanone.

  • Chiral Resolution: The racemic mixture of the cis-aminocyclopentanol can then be resolved into its constituent enantiomers using a chiral resolving agent, such as tartaric acid or by enzymatic resolution.

  • Hydrochloride Salt Formation: The isolated (1R,2S)-2-aminocyclopentanol free base is then dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.

G cluster_synthesis Representative Synthesis Workflow start Racemic cis-2-Aminocyclopentanol Precursor resolution Chiral Resolution (e.g., enzymatic or with chiral acid) start->resolution separation Separation of Enantiomers resolution->separation isomer (1R,2S)-2-Aminocyclopentanol (Free Base) separation->isomer salt_formation Hydrochloride Salt Formation (Treatment with HCl) isomer->salt_formation product This compound salt_formation->product

Caption: A generalized workflow for obtaining this compound.

Applications in Drug Development

Chiral amino alcohols are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as chiral synthons. This compound is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals. Its rigid cyclopentane backbone and defined stereochemistry allow for precise control over the three-dimensional structure of the final drug molecule, which is often critical for its biological activity and selectivity.

While specific examples of marketed drugs containing the this compound moiety are not readily identifiable from the search results, its structural motif is common in a variety of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.

Visualization of Stereochemical Relationships

The stereochemical relationship between the different isomers of 2-aminocyclopentanol is crucial for understanding their distinct properties and applications.

Caption: Stereochemical relationships between the isomers of 2-aminocyclopentanol.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible databases, its structural features and the general importance of chiral amino alcohols underscore its utility in modern drug discovery and development. Further research into the synthesis and characterization of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1R,2S)-2-Aminocyclopentanol is a crucial chiral building block and ligand in asymmetric synthesis and is a key intermediate in the development of various pharmaceutical agents. Its rigid cyclopentane backbone and defined stereochemistry make it highly valuable for inducing chirality. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure (1R,2S)-2-aminocyclopentanol hydrochloride. The document details two major strategies: the classical resolution of racemic mixtures via diastereomeric salt formation and asymmetric synthesis employing chiral auxiliaries. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are presented to assist researchers in the practical application of these methodologies.

Introduction

Chiral 1,2-amino alcohols are privileged structures in organic chemistry, serving as precursors to catalysts, chiral ligands, and biologically active molecules.[] The specific stereoisomer, (1R,2S)-2-aminocyclopentanol, possesses a cis relationship between the amino and hydroxyl groups, which is essential for its application in forming bidentate ligands for metal-catalyzed reactions. The hydrochloride salt form enhances the compound's stability and solubility, simplifying handling and formulation.[2]

The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: the chiral pool method, asymmetric synthesis, and the resolution of racemic mixtures.[3] This guide will focus on the latter two, as they represent the most common and versatile strategies for accessing the target molecule. The primary challenge lies in controlling the relative (cis vs. trans) and absolute (1R,2S) stereochemistry of the two adjacent chiral centers on the cyclopentane ring.

Synthetic Pathways

Pathway I: Resolution of Racemic cis-2-Aminocyclopentanol

This is a robust and frequently employed method, particularly for larger-scale synthesis. The strategy involves the non-stereoselective synthesis of a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent.[4][5] The general workflow involves the synthesis of a racemic, N-protected aminocyclopentanol, formation of diastereomeric salts, physical separation by crystallization, and subsequent liberation of the desired enantiomer.

Logical Workflow: Resolution via Diastereomeric Salt Formation

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation & Deprotection cluster_3 Step 4: Final Salt Formation A Cyclopentene Oxide + Benzylamine B Racemic (±)-cis/trans-N-Benzyl- 2-aminocyclopentanol A->B Ring Opening C Racemic N-Benzyl-2-aminocyclopentanol E Mixture of Diastereomeric Salts ((1R,2S)-Amine•Acid Salt (less soluble) (1S,2R)-Amine•Acid Salt (more soluble)) C->E D Chiral Resolving Agent (e.g., D-(-)-Dibenzoyltartaric Acid) D->E Salt Formation F (1R,2S)-N-Benzyl-2-aminocyclopentanol Diastereomeric Salt E->F Fractional Crystallization G (1R,2S)-N-Benzyl-2-aminocyclopentanol F->G Basification (e.g., NaOH) H (1R,2S)-2-Aminocyclopentanol G->H Debenzylation (e.g., H₂, Pd/C) I (1R,2S)-2-Aminocyclopentanol Hydrochloride H->I HCl

Caption: Workflow for the synthesis of (1R,2S)-2-aminocyclopentanol HCl via resolution.

This method leverages the different physical properties, such as solubility, of diastereomers to enable their separation.[4] Chiral carboxylic acids like tartaric acid or mandelic acid derivatives are common resolving agents for racemic amines.[6][7][8]

Pathway II: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis provides a more elegant route by controlling the stereochemical outcome of a reaction from the outset. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation.[9] After the desired chiral center is created, the auxiliary is removed and can often be recovered. Oxazolidinones are a well-known class of chiral auxiliaries effective in various asymmetric reactions, including alkylations and aldol additions.[9][10]

The synthesis could start from an achiral β-ketoester, which is reduced to a β-hydroxy acid. A Curtius rearrangement can then form a cyclic oxazolidinone, which serves as the chiral auxiliary attached to the cyclopentane ring.[10] This auxiliary then directs subsequent chemical modifications before being cleaved to yield the final product.

Logical Workflow: Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Auxiliary Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Final Salt Formation A Achiral Cyclopentane Precursor B Chiral Precursor with Auxiliary Attached A->B Reaction with Chiral Reagent (e.g., Curtius Rearrangement) C Diastereomerically Pure Intermediate B->C Stereocontrolled Transformation (e.g., Asymmetric Alkylation) D Enantiopure Product ((1R,2S)-2-Aminocyclopentanol) C->D Hydrolysis or Reduction E Recovered Chiral Auxiliary C->E Cleavage F (1R,2S)-2-Aminocyclopentanol Hydrochloride D->F HCl

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the resolution pathway. Data for chiral auxiliary methods are highly substrate-dependent and are presented conceptually.

Table 1: Synthesis of Racemic N-Benzyl-2-aminocyclopentanol

Starting Materials Reagent Ratio (mol/mol) Solvent Temperature (°C) Reaction Time (h) Product Yield (%) Reference

| Cyclopentene Oxide | 1.0 - 1.05 (Benzylamine) | None | 95 - 110 | 10 - 15 | (±)-trans-2-(N-benzylamino)-1-cyclopentanol | ~85-90 |[8] |

Note: The reaction of cyclopentene oxide with amines can produce a mixture of cis and trans isomers. The trans isomer is often the major product in the absence of a catalyst, but reaction conditions can be tuned. Subsequent steps often focus on resolving the desired stereoisomer.

Table 2: Resolution of (±)-trans-2-(N-benzylamino)-1-cyclopentanol

Racemic Amine Resolving Agent Solvent Crystallization Temp. Product Enantiomeric Excess (e.e.) Reference
(±)-trans-N-Benzylaminocyclopentanol D-Dibenzoyltartaric acid Ethanol Room Temp -> 0°C (1R,2R)-Amine Salt >99% after recrystallization [7]

| (±)-trans-N-Benzylaminocyclopentanol | R-(-)-Mandelic acid | 2-Propanol | 76-80°C then cool | (1R,2R)-Amine Salt | >99% after recrystallization |[8] |

Note: The specific enantiomer that crystallizes preferentially depends on the chiral resolving agent used. For the target (1R,2S) cis-isomer, a similar resolution would be performed on a racemic cis-precursor.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures.

Protocol 1: Synthesis of Racemic trans-2-(N-benzylamino)-1-cyclopentanol[8]
  • Reaction Setup: A reaction vessel is charged with cyclopentene oxide and benzylamine (1.0 to 1.05 molar equivalents).

  • Reaction Conditions: The mixture is heated to between 95°C and 110°C. The reaction is monitored for completion (typically 10-15 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product, primarily racemic trans-2-(N-benzylamino)-1-cyclopentanol, is obtained and can be purified by distillation or used directly in the next step.

Protocol 2: Chemical Resolution and Liberation of the Free Amine[6][8]
  • Salt Formation: The racemic aminocyclopentanol derivative (1 equivalent) is dissolved in a suitable alcohol solvent (e.g., 2-propanol, ethanol). In a separate flask, the chiral resolving agent (e.g., R-(-)-mandelic acid, 0.5 to 1.0 equivalent) is dissolved in the same solvent, with gentle heating if necessary.

  • Crystallization: The resolving agent solution is slowly added to the amine solution with stirring. The mixture is heated until a clear solution is obtained (e.g., 76-80°C) and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation: The precipitated crystals (first crop) are collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity can be enhanced by recrystallizing the diastereomeric salt from the same solvent.

  • Liberation of Free Amine: The isolated, enantiomerically enriched diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 10-20% NaOH solution). The mixture is stirred until the salt fully dissolves.

  • Extraction: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the enantiomerically enriched free amine.

Protocol 3: Debenzylation and Hydrochloride Salt Formation
  • Debenzylation: The enantiopure N-benzyl-2-aminocyclopentanol is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC).

  • Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the free (1R,2S)-2-aminocyclopentanol.

  • Salt Formation: The purified amino alcohol is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether). A solution of hydrogen chloride (e.g., HCl in isopropanol, or gaseous HCl) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Disclaimer: The provided protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments. All chemical manipulations should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

References

(1R,2S)-2-Aminocyclopentanol Hydrochloride: A Chiral Synthon for Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Role and the Mechanism of Action of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of (1R,2S)-2-aminocyclopentanol hydrochloride, not as a direct therapeutic agent, but as a pivotal chiral building block in the synthesis of potent antiviral drugs. While the compound itself does not exhibit a significant mechanism of action, its stereochemically defined structure is crucial for the efficacy of the active pharmaceutical ingredients (APIs) derived from it. This paper will focus on the synthesis of the prominent antiretroviral drug, Abacavir, from a derivative of (1R,2S)-2-aminocyclopentanol, and will provide a detailed exploration of Abacavir's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The Role of this compound as a Chiral Intermediate

This compound is primarily utilized in the pharmaceutical industry as a chiral starting material. Its rigid cyclopentane core and the specific stereochemical arrangement of its amino and hydroxyl groups make it an invaluable synthon for the enantioselective synthesis of complex molecules, particularly carbocyclic nucleoside analogues. These analogues are designed to mimic natural nucleosides but are metabolically more stable due to the replacement of the ribose sugar's oxygen atom with a methylene group.

One of the most significant applications of this chiral intermediate is in the synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The synthesis of Abacavir from a derivative of (1R,2S)-2-aminocyclopentanol, specifically (1S,4R)-4-amino-2-cyclopentene-1-methanol, underscores the importance of this chiral scaffold in creating stereochemically pure and biologically active drugs.

Synthesis of Abacavir from a (1R,2S)-2-Aminocyclopentanol Derivative

The synthesis of Abacavir is a multi-step process that relies on the precise stereochemistry of the aminocyclopentanol ring. A key intermediate in this synthesis is (1S,4R)-4-amino-2-cyclopentene-1-methanol, which can be derived from (1R,2S)-2-aminocyclopentanol. The general synthetic strategy involves the condensation of this chiral amine with a purine base derivative, followed by further chemical modifications.

G cluster_synthesis Simplified Synthesis of Abacavir A (1R,2S)-2-Aminocyclopentanol derivative B (1S,4R)-4-amino-2-cyclopentene-1-methanol A->B Chemical Transformation D Condensation Product B->D C N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide C->D E Cyclization to Purine Ring D->E Refluxing diethoxymethyl acetate F Abacavir E->F Treatment with cyclopropylamine

A simplified workflow for the synthesis of Abacavir.

Mechanism of Action of Abacavir

Abacavir is a prodrug that, once inside a host cell, is converted by cellular enzymes into its active triphosphate form, carbovir triphosphate (CBV-TP).[1] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus.

The mechanism of action of CBV-TP is twofold:

  • Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 RT.[1]

  • Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group. This absence prevents the formation of the next 5'-3' phosphodiester bond, thereby halting DNA synthesis.[1]

This dual action effectively prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV replication cycle.

Signaling Pathway of Abacavir Action

The intracellular activation and mechanism of action of Abacavir can be visualized as a signaling pathway.

G cluster_pathway Intracellular Activation and Mechanism of Abacavir Abacavir Abacavir CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV-1 Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Incorporation HIV_RT->Viral_DNA Viral_RNA Viral RNA Viral_RNA->Viral_DNA HIV-1 RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Intracellular activation and mechanism of action of Abacavir.

Quantitative Data on Abacavir's Pharmacological Effects

The following table summarizes key quantitative data related to the inhibitory activity and cytotoxicity of Abacavir and its active metabolite.

ParameterValueCell Line/ConditionsReference
Ki (CBV-TP) 0.021 µMCalf thymus DNA template primer[1]
IC50 (Abacavir) 4.0 µMWild-type HIV-1 in MT-4 cells[1]
IC50 (Abacavir) 0.26 µMClinical isolates of HIV-1[1]
CC50 (Abacavir) 160 µMCEM cells[1]
CC50 (Abacavir) 140 µMCD4+ CEM cells[1]
CC50 (Abacavir) 110 µMNormal bone progenitor cells (BFU-E)[1]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; Ki: Inhibition constant.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive, Colorimetric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase.

Principle: This assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP activity is then quantified colorimetrically.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well plates

  • Poly(A) template

  • Oligo(dT) primer

  • dATP, dCTP, dGTP, dTTP

  • Biotin-dUTP

  • Digoxigenin-dUTP (DIG-dUTP)

  • Anti-DIG-HRP antibody conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Test compound (e.g., Abacavir) and positive control (e.g., Nevirapine)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated poly(A) x oligo(dT) template/primer. Wash the wells with wash buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing dNTPs, biotin-dUTP, and DIG-dUTP in the assay buffer.

  • Assay Reaction:

    • Add the diluted test compound or control to the appropriate wells.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control (no enzyme) wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells thoroughly with wash buffer to remove unincorporated nucleotides.

    • Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 1 hour.

    • Wash the wells again to remove unbound antibody.

    • Add the HRP substrate and incubate at room temperature in the dark until color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control and determine the IC50 value.

G cluster_workflow HIV-1 RT Inhibition Assay Workflow Start Start Plate_Prep Prepare Plate with Template/Primer Start->Plate_Prep Add_Compound Add Compound/Control to Wells Plate_Prep->Add_Compound Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compound Reaction_Mix Prepare Reaction Mixture Add_Reaction_Mix Add Reaction Mixture Reaction_Mix->Add_Reaction_Mix Add_Compound->Add_Reaction_Mix Add_Enzyme Add HIV-1 RT (Initiate Reaction) Add_Reaction_Mix->Add_Enzyme Incubate_Reaction Incubate at 37°C Add_Enzyme->Incubate_Reaction Wash1 Wash Wells Incubate_Reaction->Wash1 Add_Antibody Add Anti-DIG-HRP Wash1->Add_Antibody Incubate_Antibody Incubate at 37°C Add_Antibody->Incubate_Antibody Wash2 Wash Wells Incubate_Antibody->Wash2 Add_Substrate Add HRP Substrate Wash2->Add_Substrate Incubate_Substrate Incubate at RT Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Solution Incubate_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Experimental workflow for the HIV-1 RT inhibition assay.

Conclusion

This compound is a critical chiral synthon whose primary significance in drug action is realized through its incorporation into more complex and potent therapeutic agents. The synthesis of the anti-HIV drug Abacavir serves as a prime example of its utility. The well-defined stereochemistry of the aminocyclopentanol core is essential for the biological activity of Abacavir, which acts as a nucleoside reverse transcriptase inhibitor, ultimately leading to the termination of viral DNA synthesis. Understanding the role of such chiral building blocks is fundamental for the design and development of new and effective antiviral therapies.

References

A Technical Guide to the Spectroscopic Analysis of (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the expected spectroscopic data for (1R,2S)-2-aminocyclopentanol hydrochloride (C₅H₁₂ClNO, Molecular Weight: 137.61 g/mol ).[1][2] It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this chiral amino alcohol. The guide outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows for spectral interpretation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectroscopic behavior of analogous amino alcohols and general principles of spectroscopic interpretation.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the compound's structure and stereochemistry. In a deuterated solvent such as D₂O or DMSO-d₆, the protons of the cyclopentyl ring are expected to exhibit complex splitting patterns due to their diastereotopic nature.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H1 (CH-OH)3.8 - 4.2MultipletThe chemical shift is influenced by the hydroxyl and adjacent amino group.
H2 (CH-NH₃⁺)3.2 - 3.6MultipletThe chemical shift is influenced by the protonated amino and adjacent hydroxyl group.
H3, H4, H5 (CH₂)1.5 - 2.2MultipletsThese methylene protons are diastereotopic and will show complex splitting patterns.
OHSolvent dependentBroad singletMay exchange with D₂O and not be observed.
NH₃⁺Solvent dependentBroad singletMay exchange with D₂O and not be observed.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH-OH)70 - 80
C2 (CH-NH₃⁺)55 - 65
C3, C4, C5 (CH₂)20 - 40

The IR spectrum of this compound, a solid, is best obtained using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. The spectrum will be characterized by absorptions corresponding to the hydroxyl, protonated amine, and alkyl C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity and Description
O-H stretch3200 - 3600Strong, broad (due to hydrogen bonding)
N-H stretch (NH₃⁺)2800 - 3200Broad, multiple bands
C-H stretch (sp³ C-H)2850 - 3000Medium to strong
N-H bend (NH₃⁺)1500 - 1650Medium
C-O stretch1050 - 1150Medium to strong
C-N stretch1000 - 1250Medium

Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing this compound. The mass spectrum is expected to show the protonated molecular ion of the free base, [M+H]⁺, where M is the free base (C₅H₁₁NO, molecular weight 101.15 g/mol ).[3] Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).

Table 4: Predicted Mass Spectrometry Data for (1R,2S)-2-Aminocyclopentanol

IonPredicted m/zDescription
[M+H]⁺102.0919Protonated molecular ion of the free base.
[M+H - H₂O]⁺84.0813Loss of a water molecule from the protonated molecular ion.
[M+H - NH₃]⁺85.0653Loss of ammonia from the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

  • Record a background spectrum of the clean, empty ATR crystal.[4]

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[5]

  • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the ATR crystal thoroughly after the measurement.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid to promote protonation.

MS Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan Range: m/z 50-500.

  • MS/MS Analysis: For fragmentation studies, select the precursor ion (e.g., m/z 102.1) and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate a product ion spectrum.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR ATR-FTIR Spectroscopy cluster_MS ESI-MS Analysis NMR_Sample_Prep Sample Preparation (5-10 mg in 0.7 mL D₂O) H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Data_Processing Data Processing (Integration, Peak Picking) H1_NMR->NMR_Data_Processing C13_NMR->NMR_Data_Processing Structure_Confirmation_NMR Structure Confirmation NMR_Data_Processing->Structure_Confirmation_NMR IR_Background Collect Background Spectrum IR_Sample Place Solid Sample on ATR IR_Background->IR_Sample IR_Acquisition Acquire IR Spectrum IR_Sample->IR_Acquisition IR_Data_Analysis Functional Group Analysis IR_Acquisition->IR_Data_Analysis MS_Sample_Prep Sample Preparation (1-10 µg/mL in MeOH/H₂O) MS1_Scan MS¹ Scan (Identify [M+H]⁺) MS_Sample_Prep->MS1_Scan MS2_Scan MS/MS Scan (Fragment [M+H]⁺) MS1_Scan->MS2_Scan MS_Data_Analysis Molecular Weight and Fragmentation Analysis MS2_Scan->MS_Data_Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Spectral_Interpretation_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion H1_NMR_Data ¹H NMR Spectrum (Chemical Shifts, Multiplicities) Proton_Environment Proton Environment & Connectivity H1_NMR_Data->Proton_Environment C13_NMR_Data ¹³C NMR Spectrum (Number of Signals, Chemical Shifts) Carbon_Skeleton Carbon Skeleton C13_NMR_Data->Carbon_Skeleton IR_Data IR Spectrum (Absorption Bands) Functional_Groups Presence of OH, NH₃⁺ IR_Data->Functional_Groups MS_Data MS and MS/MS Spectra (m/z values) Molecular_Weight Molecular Weight Confirmation MS_Data->Molecular_Weight Fragmentation Structural Fragments MS_Data->Fragmentation Structure_Confirmed Structure of (1R,2S)-2-Aminocyclopentanol Hydrochloride Confirmed Proton_Environment->Structure_Confirmed Carbon_Skeleton->Structure_Confirmed Functional_Groups->Structure_Confirmed Molecular_Weight->Structure_Confirmed Fragmentation->Structure_Confirmed

Caption: Logical flow for structural elucidation from spectroscopic data.

References

An In-depth Technical Guide to the Solubility Profile of (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (1R,2S)-2-Aminocyclopentanol hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining the solubility of this compound through established experimental protocols.

Introduction to this compound

This compound is a chiral amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form is intended to enhance its aqueous solubility and stability, making it easier to handle and formulate. Understanding the solubility of this intermediate is crucial for its effective use in synthetic chemistry and process development.

Given the absence of specific data, this guide provides detailed experimental protocols that can be employed to determine the precise solubility of this compound in various solvents of interest.

Experimental Protocols for Solubility Determination

The following section outlines detailed methodologies for key experiments to determine the solubility of a solid compound like this compound. The most common and reliable methods are the Shake-Flask Method and the Gravimetric Method.

2.1. Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a minimum of 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial. The filtration step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

2.2. Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solid in a volatile solvent.[5][6][7][8]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent at a specific temperature.

Materials:

  • This compound

  • Selected volatile solvent (e.g., water, ethanol)

  • Conical flask or beaker

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus

  • Pre-weighed evaporating dish

  • Oven or desiccator

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. Stir the mixture at a constant temperature until the solution is saturated, which is indicated by the presence of undissolved solid.

  • Filtration: Filter the saturated solution to remove the excess undissolved solid.

  • Weighing the Solution: Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish and weigh the dish with the solution.

  • Evaporation: Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved solid. An oven set at a temperature below the compound's decomposition point can be used for this purpose.

  • Drying and Weighing the Solute: Dry the residue in the evaporating dish to a constant weight, cool it in a desiccator, and then weigh it.

  • Calculation:

    • Mass of the dissolved solute = (Mass of the dish + solute) - (Mass of the empty dish).

    • Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + solute).

    • Solubility can then be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Data Presentation

While specific quantitative data for this compound is unavailable, the results from the experimental protocols described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterData to be determinedData to be determined
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
Phosphate-Buffered Saline (pH 7.4)Data to be determinedData to be determined

Mandatory Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess (1R,2S)-2-Aminocyclopentanol HCl to a known volume of solvent equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate Establish Equilibrium settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter Isolate Saturated Solution dilute Dilute filtered solution filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify Prepare for Analysis result Solubility Data quantify->result Calculate Solubility gravimetric_workflow cluster_prep Preparation cluster_isolation Isolation cluster_separation Solvent Removal cluster_measurement Measurement cluster_calculation Calculation prep_sat Prepare saturated solution with excess solute filter Filter to remove undissolved solid prep_sat->filter weigh_solution Weigh a known volume of the filtrate filter->weigh_solution evaporate Evaporate solvent completely weigh_solution->evaporate weigh_solute Weigh the dry solute evaporate->weigh_solute calculate Calculate Solubility (mass of solute / mass of solvent) weigh_solute->calculate

References

In-Depth Technical Guide: (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 137254-03-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2S)-2-Aminocyclopentanol hydrochloride, a chiral aminocyclopentanol derivative. This document details its chemical identity, physicochemical properties, synthesis, and significant applications in pharmaceutical research, particularly as a chiral building block for biologically active molecules.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 137254-03-6, is the hydrochloride salt of the cis-isomer of 2-aminocyclopentanol. The stereochemistry of this compound, with defined configurations at the 1 and 2 positions of the cyclopentane ring, is crucial for its application in asymmetric synthesis.

Table 1: Physicochemical and Computational Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 137.61 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance White to light brown solid/powder--INVALID-LINK--[2]
Storage Temperature Room Temperature, Inert Atmosphere--INVALID-LINK--[1], --INVALID-LINK--[2]
SMILES N--INVALID-LINK--[C@@H]1O.Cl--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 46.25 Ų--INVALID-LINK--[1]
logP 0.2803--INVALID-LINK--[1]
Hydrogen Bond Donors 2--INVALID-LINK--[1]
Hydrogen Bond Acceptors 2--INVALID-LINK--[1]
Rotatable Bonds 0--INVALID-LINK--[1]

Note: Some physicochemical data in the literature is for different stereoisomers. The data presented here is for the (1R,2S)-cis isomer where specified.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a critical process for its application in pharmaceuticals. A representative synthetic pathway involves a hetero-Diels-Alder reaction, followed by reduction, enzymatic resolution, and deprotection.

G cluster_0 Synthetic Pathway Start tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene Step1 Hetero-Diels-Alder Reaction (in situ generation of nitrosyl compound) Start->Step1 Intermediate1 cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester Step1->Intermediate1 Step2 Selective N-O Bond Reduction (e.g., Zinc powder in acetic acid) Intermediate1->Step2 Intermediate2 Racemic cis-N-Boc- 2-aminocyclopent-3-en-1-ol Step2->Intermediate2 Step3 Enzymatic Kinetic Resolution (e.g., Lipase) Intermediate2->Step3 Intermediate3 Enantiomerically Enriched N-Boc-(1R,2S)-2-aminocyclopent-3-en-1-ol Step3->Intermediate3 Step4 Hydrogenation of Double Bond (e.g., Palladium on Carbon) Intermediate3->Step4 Intermediate4 N-Boc-(1R,2S)- 2-aminocyclopentanol Step4->Intermediate4 Step5 Boc Deprotection and Salt Formation (e.g., HCl in isopropanol) Intermediate4->Step5 FinalProduct (1R,2S)-2-Aminocyclopentanol hydrochloride Step5->FinalProduct

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

This protocol is a representative procedure for the final step in the synthesis of this compound, based on general methods for Boc deprotection.[3][4]

Materials:

  • N-Boc-(1R,2S)-2-aminocyclopentanol

  • Anhydrous Isopropanol

  • Acetyl chloride (or anhydrous HCl gas)

  • Nitrogen gas supply

  • Reaction flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of HCl in Isopropanol: In a flame-dried reaction flask under a nitrogen atmosphere, add anhydrous isopropanol. Cool the flask to 0-5 °C using an ice bath. Slowly add acetyl chloride dropwise to the stirred isopropanol. Caution: This reaction is exothermic and generates HCl gas in situ. Alternatively, bubble anhydrous HCl gas through the cooled isopropanol until saturation.

  • Deprotection: Dissolve N-Boc-(1R,2S)-2-aminocyclopentanol in a minimal amount of anhydrous isopropanol. Add this solution dropwise to the freshly prepared HCl/isopropanol solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrochloride salt.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold isopropanol or another suitable solvent in which the product has low solubility (e.g., diethyl ether) to remove any impurities.

  • Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Drug Development and Biological Activity

This compound and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry of these compounds is often critical for their biological activity.

Enzyme Inhibition

Aminocyclopentanol derivatives have demonstrated potential as inhibitors of various enzymes, including glycosidases and aldo-keto reductases (AKRs).[5]

  • Glycosidase Inhibition: Due to their structural similarity to sugars, aminocyclopentanol derivatives can act as mimics of natural substrates for glycosidase enzymes.[6] This allows them to bind to the active site and inhibit enzyme activity, a mechanism with therapeutic potential in diabetes and viral infections.[5]

  • Aldo-Keto Reductase (AKR) Inhibition: Certain aminocyclopentanol derivatives have been identified as inhibitors of AKR enzymes, such as AKR1C1 and AKR1C3.[5] These enzymes play a role in the biosynthesis of steroid hormones, and their inhibition is a target for the treatment of hormone-dependent cancers.[5]

Antiviral Activity

Derivatives of aminocyclopentanol are being investigated as antiviral agents. One notable application is in the development of inhibitors for viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, particularly in influenza viruses.[5]

While not the exact (1R,2S) isomer, the related compound (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[6][7] This highlights the importance of the aminocyclopentanol scaffold in developing potent antiviral therapies. Bictegravir functions by inhibiting HIV integrase, an enzyme essential for the replication of the virus.

G cluster_1 Potential Mechanism of Action: Neuraminidase Inhibition Aminocyclopentanol_Derivative Aminocyclopentanol Derivative Binding Competitive Binding Aminocyclopentanol_Derivative->Binding Neuraminidase Viral Neuraminidase (Active Site) Neuraminidase->Binding Inhibition Inhibition of Neuraminidase Activity Binding->Inhibition Viral_Release Inhibition of Viral Progeny Release Inhibition->Viral_Release Therapeutic_Effect Antiviral Effect Viral_Release->Therapeutic_Effect

Caption: A logical diagram of the potential antiviral mechanism of aminocyclopentanol derivatives.

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against neuraminidase.

Materials:

  • Neuraminidase enzyme (from a relevant viral or bacterial source)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Oseltamivir)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the neuraminidase enzyme. Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-carbonate).

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. Its unique stereochemistry and versatile reactivity make it a valuable tool in the pursuit of novel therapeutics.

References

The Architect of Chirality: An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is a critical determinant of molecular function, particularly within the pharmaceutical industry where the chirality of a drug can dictate its efficacy and safety.[1] Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a cornerstone, offering a reliable and predictable method for the asymmetric synthesis of complex molecules.[2][3] This guide provides a comprehensive technical overview of the core principles, key classes, and practical applications of chiral auxiliaries, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in the art of stereoselective synthesis.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept of this strategy involves the temporary covalent attachment of an enantiomerically pure molecule—the chiral auxiliary—to a prochiral substrate.[2] This creates a chiral molecular environment that directs the stereochemical outcome of a subsequent bond-forming reaction, resulting in the formation of a new stereocenter with a high degree of diastereoselectivity.[2][4] The three-stage process, a hallmark of this methodology, is as follows:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction occurs, with the auxiliary guiding the stereochemistry.

  • Cleavage: The auxiliary is removed from the product, ideally without racemization of the newly formed stereocenter, and can often be recovered for reuse.[5][6]

A successful chiral auxiliary should be readily available in high enantiomeric purity, easy to attach and remove under mild conditions, and capable of inducing high levels of stereocontrol.[4]

Key Classes of Chiral Auxiliaries: A Comparative Overview

Several classes of chiral auxiliaries have been developed, each with its own set of advantages and applications. The most prominent among these include Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams.

Evans' Oxazolidinones

Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries have become a powerful tool for stereocontrolled carbon-carbon bond formation, particularly in enolate alkylations and aldol reactions.[5][7] These auxiliaries are typically derived from readily available amino acids.[7] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring directs the approach of electrophiles.[5]

Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides an efficient method for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols.[8][9] Both enantiomers of pseudoephedrine are commercially available.[5] The stereochemical outcome is directed by the methyl group of the pseudoephedrine, leading to products that are syn to the methyl group and anti to the hydroxyl group.[5] A key advantage is the often crystalline nature of the amide intermediates, facilitating purification by recrystallization.[8]

Oppolzer's Camphorsultams

Camphorsultams, also known as Oppolzer's sultams, are derived from camphor and are highly effective chiral auxiliaries for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[5][10] The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high levels of stereoselectivity.[]

Quantitative Data on Performance

The efficacy of a chiral auxiliary is quantitatively assessed by the diastereomeric excess (de%) or enantiomeric excess (ee%) of the product, along with the chemical yield of the reaction. The following tables summarize representative data for key reactions using these auxiliaries.

AuxiliarySubstrateElectrophileProductde%Yield%Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl imideBenzyl bromideAlkylated imide>9885[4]
(4S)-4-isopropyl-2-oxazolidinonePropionyl imideIodomethaneAlkylated imide9995[7]
(+)-PseudoephedrinePropionamideIodomethaneAlkylated amide>9890[12]
(1S,2S)-PseudoephenaminePropionamideIodomethaneAlkylated amide>9992[8]
(2R)-Oppolzer's SultamN-propionylsultamAllyl iodideAlkylated sultam>9891[10]
(2S)-Oppolzer's SultamN-crotonylsultamCyclopentadiene (Diels-Alder)Cycloadduct9985[10]

Table 1: Asymmetric Alkylation and Diels-Alder Reactions

AuxiliaryEnolate SourceAldehydeProductde%Yield%Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl imideIsobutyraldehydesyn-Aldol adduct9980-90[5]
(4S)-4-isopropyl-2-oxazolidinonePropionyl imideBenzaldehydesyn-Aldol adduct>9985[7]
(2R)-Oppolzer's SultamN-acetylsultamBenzaldehydeAldol adduct>9895[13]

Table 2: Asymmetric Aldol Reactions

Detailed Experimental Protocols

Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 1-2 hours before being allowed to warm to 0 °C over 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate.

3. Cleavage of the Chiral Auxiliary: The purified N-alkylated oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (H₂O₂) (4.0 eq.) are added at 0 °C.[14] The mixture is stirred for 2-4 hours, and the reaction is then quenched by the addition of aqueous sodium sulfite.[15] The chiral auxiliary can be recovered by extraction.

Myers' Asymmetric Alkylation

1. Amide Formation: (+)-Pseudoephedrine (1.0 eq.) is reacted with the desired carboxylic acid anhydride or acyl chloride to form the corresponding amide.[5]

2. Diastereoselective Alkylation: A suspension of anhydrous lithium chloride (6.0-7.0 eq.) in THF is prepared. Diisopropylamine (2.25 eq.) is added, and the mixture is cooled to -78 °C. n-Butyllithium (2.1 eq.) is added to form LDA. A solution of the pseudoephedrine propionamide (1.0 eq.) in THF is added to the LDA/LiCl slurry at -78 °C.[2] After enolization, the alkylating agent (e.g., methyl iodide) is added, and the reaction is allowed to warm to room temperature and stirred for several hours.[2]

3. Cleavage of the Chiral Auxiliary: The amide bond is cleaved by reaction with an appropriate nucleophile to release the desired carboxylic acid, alcohol, or ketone.[5]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows in chiral auxiliary-mediated synthesis.

general_workflow sub Prochiral Substrate attach Attachment (Covalent Bond) sub->attach aux Chiral Auxiliary (X) (Enantiopure) aux->attach intermediate Chiral Intermediate (Substrate-X) attach->intermediate reaction Diastereoselective Reaction (+ Reagent) intermediate->reaction diastereomers Diastereomeric Product Mixture reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary (X*) cleavage->recycle

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

evans_alkylation start (4R,5S)-Oxazolidinone + Propionyl Chloride step1 N-Propionyl Oxazolidinone Formation of Imide start->step1 Acylation step2 Enolate Formation LDA, -78 °C step1->step2 Deprotonation step3 Diastereoselective Alkylation + R-X step2->step3 Electrophilic Attack step4 Alkylated Product High de% step3->step4 step5 Cleavage LiOH / H₂O₂ step4->step5 final_product Chiral Carboxylic Acid + Recovered Auxiliary step5->final_product

Caption: Experimental workflow for Evans' asymmetric alkylation.

chelation_control cluster_evans Evans' Oxazolidinone cluster_myers Myers' Pseudoephedrine evans_enolate Z-Enolate evans_chelation Chelated Transition State (Rigid Conformation) - Steric Shielding by  Oxazolidinone Substituent evans_enolate->evans_chelation Lewis Acid (e.g., Bu₂BOTf) evans_product syn-Aldol Product evans_chelation->evans_product Aldehyde Attack myers_enolate Z-Enolate myers_chelation Li-Chelated Transition State - Steric Shielding by  Methyl Group myers_enolate->myers_chelation LDA / LiCl myers_product Alkylated Product myers_chelation->myers_product Alkyl Halide Attack

Caption: Logic of stereocontrol via chelated transition states.

Conclusion and Future Outlook

Chiral auxiliaries represent a mature and highly reliable technology for asymmetric synthesis. Their predictability, operational simplicity, and the high levels of stereoselectivity they afford make them indispensable tools in both academic research and industrial drug development.[3][6] While the field of asymmetric catalysis continues to evolve with more efficient and atom-economical methods, auxiliary-based approaches remain crucial, especially in the early stages of discovery and for the synthesis of complex molecular architectures where catalytic methods may be less effective. Future developments in this area may focus on the design of novel auxiliaries that are more readily cleaved under even milder conditions and can be recycled with greater efficiency, further enhancing the sustainability of this powerful synthetic strategy.

References

The Core of Discovery: An In-depth Technical Guide to Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentanol derivatives have emerged as a versatile and potent class of molecules in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. Their unique structural framework, characterized by a cyclopentane ring bearing both amino and hydroxyl functional groups, provides a rigid scaffold amenable to diverse chemical modifications. This structural rigidity and the stereochemical arrangement of the functional groups are crucial for their biological activity, allowing for specific and high-affinity interactions with various biological targets.[1] This technical guide provides a comprehensive overview of the discovery, development, and core mechanisms of action of aminocyclopentanol derivatives, with a focus on their applications as anticancer, antiviral, and enzyme-inhibiting agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Anticancer Activity: Targeting Hormonal and Proliferative Pathways

A significant area of investigation for aminocyclopentanol derivatives is their potential as anticancer agents, particularly in hormone-dependent cancers.[2] The mechanism of action for many of these derivatives centers on the inhibition of key enzymes involved in steroid biosynthesis and the induction of apoptosis.

Inhibition of Aldo-Keto Reductase (AKR) Family Enzymes

Certain aminocyclopentanol derivatives are potent inhibitors of aldo-keto reductase (AKR) enzymes, specifically AKR1C1 and AKR1C3.[2] These enzymes play a critical role in the biosynthesis of androgens and estrogens, which are key drivers in the proliferation of hormone-dependent cancers such as prostate and breast cancer.[2] By inhibiting AKR1C1 and AKR1C3, these derivatives can disrupt hormonal signaling pathways, thereby impeding tumor growth.[2]

The general mechanism involves the aminocyclopentanol derivative binding to the active site of the AKR enzyme, preventing the binding of the natural substrate and the cofactor NADPH. This inhibition leads to a reduction in the production of active steroid hormones, thus suppressing the growth of hormone-dependent cancer cells.

AKR_Inhibition_Pathway Progenitor_Steroids Progenitor Steroids (e.g., Progesterone) AKR1C3 AKR1C3 Progenitor_Steroids->AKR1C3 Substrate Active_Steroids Active Steroids (e.g., Testosterone, Estradiol) Hormone_Receptor Hormone Receptor Active_Steroids->Hormone_Receptor Binding AKR1C3->Active_Steroids Conversion Aminocyclopentanol Aminocyclopentanol Derivative Aminocyclopentanol->AKR1C3 Inhibition Gene_Transcription Gene Transcription & Proliferation Hormone_Receptor->Gene_Transcription Activation Neuraminidase_Inhibition_Workflow cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Aminocyclopentanol Derivative Virus_Budding Virus Budding Host_Cell Host Cell Surface (with Sialic Acid) Virus_Budding->Host_Cell Attachment Neuraminidase Neuraminidase Host_Cell->Neuraminidase Sialic Acid Cleavage Virus_Release Virus Release & Spread Neuraminidase->Virus_Release Blocked_Release Virus Trapped on Cell Surface Neuraminidase->Blocked_Release Aminocyclopentanol_NA Aminocyclopentanol Derivative Aminocyclopentanol_NA->Neuraminidase Inhibition Synthesis_Workflow Start Cyclopentadiene & N-acyl hydroxylamine Cycloaddition Asymmetric Hetero-Diels-Alder Start->Cycloaddition Intermediate1 Bicyclic Intermediate Cycloaddition->Intermediate1 Reduction1 Reductive Ring Opening Intermediate1->Reduction1 Intermediate2 Racemic Aminocyclopentenol Reduction1->Intermediate2 Resolution Enzymatic Kinetic Resolution Intermediate2->Resolution Intermediate3 Enantiopure Aminocyclopentenol Resolution->Intermediate3 Reduction2 Hydrogenation Intermediate3->Reduction2 Intermediate4 Protected Aminocyclopentanol Reduction2->Intermediate4 Deprotection Deprotection & Salt Formation Intermediate4->Deprotection Final_Product (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection->Final_Product

References

An In-depth Technical Guide to the Stereochemistry of (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its specific stereochemistry, with the amino and hydroxyl groups in a cis configuration on the cyclopentane ring, makes it a valuable tool for introducing chirality and constructing specific three-dimensional molecular architectures. This technical guide provides a comprehensive overview of its stereochemical properties, synthesis, and applications.

Stereochemistry and Physicochemical Properties

The defining feature of this compound is its distinct stereochemistry. The "(1R,2S)" designation according to the Cahn-Ingold-Prelog priority rules specifies the absolute configuration at the two chiral centers. The cis relationship between the amino and hydroxyl groups is a key structural element that influences its reactivity and its role as a chiral auxiliary.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and utilize in various reaction conditions.

Table 1: Physicochemical and Stereochemical Properties of this compound

PropertyValueReference
Chemical Name This compound
Synonym Cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride[1]
CAS Number 137254-03-6[1]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to light brown solid[2]
Purity ≥97%[1]
Storage Room temperature, under inert atmosphere[1]

Synthesis of (1R,2S)-2-Aminocyclopentanol

This synthetic route often starts from commercially available materials and employs key steps such as enzymatic reactions or asymmetric catalysis to establish the desired stereocenters.

Representative Synthetic Pathway

A common precursor for the synthesis of chiral aminocyclopentanols is ethyl 2-oxocyclopentanecarboxylate.[3] The synthesis of the enantiomeric (1S,2R)-2-aminocyclopentan-1-ol has been achieved through a multi-step process that can be conceptually reversed or modified for the (1R,2S) isomer.

Experimental Protocol Outline (based on the synthesis of the enantiomer):

  • Enantioselective Reduction: The synthesis can be initiated with an asymmetric reduction of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, using methods like baker's yeast reduction to stereoselectively form a hydroxy ester.[3]

  • Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using aqueous sodium hydroxide), to yield the corresponding carboxylic acid.[3]

  • Curtius Rearrangement: The carboxylic acid can then undergo a Curtius rearrangement. This reaction converts the carboxylic acid into an isocyanate via an acyl azide intermediate, which is then hydrolyzed to the amine. This step is crucial for introducing the amino group with retention of configuration.[3]

  • Formation of the Hydrochloride Salt: The final free base, (1R,2S)-2-aminocyclopentanol, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ether. This allows for easier purification and handling of the final product.

Synthesis_Workflow start Ethyl 2-oxocyclopentanecarboxylate step1 Asymmetric Reduction (e.g., Baker's Yeast) start->step1 step2 Ester Hydrolysis (e.g., NaOH) step1->step2 step3 Curtius Rearrangement step2->step3 step4 (1R,2S)-2-Aminocyclopentanol (Free Base) step3->step4 step5 Salt Formation (HCl) step4->step5 end (1R,2S)-2-Aminocyclopentanol Hydrochloride step5->end

Caption: General synthetic workflow for (1R,2S)-2-Aminocyclopentanol HCl.

Applications in Asymmetric Synthesis

(1R,2S)-2-Aminocyclopentanol and its enantiomer are highly effective chiral auxiliaries.[3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed and often recovered for reuse.

The cis-aminocyclopentanol framework is particularly useful as it can form a rigid, chelated intermediate that effectively shields one face of the molecule, directing the approach of reagents to the opposite face. This leads to high diastereoselectivity in reactions such as alkylations and aldol additions.[3]

Table 2: Applications of cis-2-Aminocyclopentanol Derivatives in Asymmetric Reactions

Reaction TypeRole of Aminocyclopentanol DerivativeAchieved StereoselectivityReference
Asymmetric Alkylation Forms a chiral oxazolidinone auxiliaryHigh diastereoselectivity (>99%)[3]
Asymmetric Aldol Reaction Forms a chiral oxazolidinone auxiliaryHigh diastereoselectivity (>99%)[3]
Synthesis of Nucleoside Analogues Chiral scaffold for the sugar moiety mimicLeads to potent antiviral compounds[4][5]

Chiral_Auxiliary_Logic Prochiral_Substrate Prochiral Substrate Intermediate Chiral Intermediate (e.g., Oxazolidinone) Prochiral_Substrate->Intermediate Attachment of Chiral_Auxiliary (1R,2S)-2-Aminocyclopentanol (or derivative) Chiral_Auxiliary->Intermediate Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Intermediate->Reaction Product_Aux Diastereomerically Pure Product (with auxiliary) Reaction->Product_Aux High Diastereoselectivity Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical workflow of using (1R,2S)-2-aminocyclopentanol as a chiral auxiliary.

Biological Significance and Drug Development

While this compound itself is not typically a therapeutic agent, its importance lies in its role as a key intermediate in the synthesis of biologically active molecules, particularly antiviral nucleoside analogues.[4][5][6] In these applications, the cyclopentanol ring serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. The precise stereochemistry of the amino and hydroxyl groups is critical for the correct three-dimensional orientation of the nucleobase mimic, which in turn governs its interaction with viral enzymes such as polymerases or reverse transcriptases.

The development of novel nucleoside analogues is a cornerstone of antiviral drug discovery, with applications in treating a wide range of viral infections.[6] The use of chiral building blocks like this compound allows for the synthesis of enantiomerically pure drug candidates, which is often essential for maximizing therapeutic efficacy and minimizing off-target side effects.

Signaling_Pathway_Placeholder Drug Antiviral Drug (Synthesized using (1R,2S)-2-Aminocyclopentanol) Enzyme Viral Enzyme (e.g., Polymerase, Reverse Transcriptase) Drug->Enzyme Binds to Inhibition Inhibition Drug->Inhibition Replication Viral Replication Enzyme->Replication Mediates Inhibition->Replication Blocks

Caption: Role of drugs derived from (1R,2S)-2-aminocyclopentanol in viral inhibition.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis. Its defined stereochemistry provides an effective means of controlling the three-dimensional structure of target molecules. Its primary application as a chiral auxiliary in asymmetric reactions and as a key fragment in the synthesis of antiviral nucleoside analogues underscores its importance in modern drug discovery and development. For researchers in these fields, a thorough understanding of its properties and synthetic accessibility is essential for the successful design and execution of complex synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (1R,2S)-2-aminocyclopentanol hydrochloride as a versatile chiral precursor for asymmetric synthesis. The primary application highlighted is its conversion to a chiral oxazolidinone auxiliary, which is subsequently employed in highly diastereoselective alkylation and aldol reactions. This methodology offers a robust route to enantiomerically enriched carboxylic acids and their derivatives, which are valuable building blocks in pharmaceutical and fine chemical synthesis.

Overview of Application in Asymmetric Synthesis

(1R,2S)-2-Aminocyclopentanol is a valuable chiral building block.[1][2] Its hydrochloride salt is a stable, crystalline solid, making it convenient for storage and handling. The key to its application in asymmetric synthesis lies in its transformation into a rigid chiral auxiliary, most notably a cyclopentano-fused oxazolidinone. This auxiliary, when attached to a prochiral substrate, effectively directs the approach of incoming reagents, leading to a high degree of stereocontrol in the formation of new stereocenters.

The conformationally constrained nature of the cyclopentane ring in the auxiliary provides a well-defined chiral environment, which is crucial for achieving high levels of asymmetric induction.[3] This approach has been successfully applied to asymmetric alkylation and aldol reactions, consistently yielding products with excellent diastereoselectivities.[3]

Key Applications and Quantitative Data

The primary application of this compound is as a precursor to the chiral auxiliary, (4S,5R)-cyclopentano[d]oxazolidin-2-one. This auxiliary is then acylated and used in asymmetric alkylation and aldol reactions.

Asymmetric Aldol Reactions

The N-acylated oxazolidinone derived from (1R,2S)-2-aminocyclopentanol undergoes highly diastereoselective aldol reactions with various aldehydes. The reaction of the corresponding titanium enolate affords the syn-aldol products with excellent stereocontrol.

Table 1: Asymmetric Aldol Reaction of N-Propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one [3]

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Acetaldehydesyn-Adduct70>99
2Isobutyraldehydesyn-Adduct71>99
3Isovaleraldehydesyn-Adduct73>99
4Benzaldehydesyn-Adduct80>99
Asymmetric Alkylation Reactions

The lithium enolate of the N-acylated oxazolidinone reacts with electrophiles to provide alkylated products with high diastereoselectivity.

Table 2: Asymmetric Alkylation of N-Propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one [3]

EntryElectrophileProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromideBenzylated adduct72>99
2Allyl iodideAllylated adduct65>99

Experimental Protocols

The following are detailed experimental protocols for the key transformations involving this compound.

Protocol 1: Synthesis of (4S,5R)-cyclopentano[d]oxazolidin-2-one from (1R,2S)-2-Aminocyclopentanol

This protocol describes the conversion of the amino alcohol to the corresponding chiral oxazolidinone auxiliary.

Materials:

  • (1R,2S)-2-Aminocyclopentanol (derived from the hydrochloride salt)

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (1R,2S)-2-aminocyclopentanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (4S,5R)-cyclopentano[d]oxazolidin-2-one as a white solid.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the general procedure for the asymmetric aldol reaction using the chiral oxazolidinone.

Materials:

  • (4S,5R)-cyclopentano[d]oxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous THF

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • N-Acylation: To a solution of (4S,5R)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and stir for an additional 1 hour.

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add TiCl₄ (1.1 eq) followed by DIPEA (1.2 eq). Stir the mixture for 30 minutes.

  • Aldol Addition: Add the desired aldehyde (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The diastereomeric excess can be determined by HPLC or high-field NMR analysis.

Protocol 3: Asymmetric Alkylation

This protocol outlines the general procedure for the asymmetric alkylation of the chiral oxazolidinone.

Materials:

  • N-Propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Anhydrous THF

  • Standard inert atmosphere glassware

Procedure:

  • To a solution of N-propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add LHMDS (1.1 eq) dropwise. Stir the solution for 30 minutes to form the lithium enolate.

  • Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography. Determine the diastereomeric excess by HPLC or high-field NMR.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated or aldol adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • THF/Water solvent mixture

Procedure:

  • Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • The aqueous layer will contain the recovered chiral auxiliary, which can be isolated and recycled.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired carboxylic acid.

Mandatory Visualizations

Synthesis of the Chiral Auxiliary

G A (1R,2S)-2-Aminocyclopentanol hydrochloride C (1R,2S)-2-Aminocyclopentanol (Free base) A->C Deprotonation B Base (e.g., NaOH) E (4S,5R)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary) C->E Cyclization D Phosgene equivalent (e.g., Triphosgene, CDI)

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Asymmetric Aldol Reaction Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Cleavage A Chiral Auxiliary C N-Acylated Auxiliary A->C B Acyl Halide D N-Acylated Auxiliary F Titanium Enolate D->F E Lewis Acid (TiCl4) Base (DIPEA) G Titanium Enolate I syn-Aldol Adduct G->I H Aldehyde J syn-Aldol Adduct L Chiral Carboxylic Acid J->L M Recovered Auxiliary J->M K LiOH, H2O2

Caption: Workflow for the asymmetric aldol reaction.

Logical Relationship in Asymmetric Induction

G A (1R,2S)-2-Aminocyclopentanol Hydrochloride B Chiral Auxiliary (Oxazolidinone) A->B Provides Chirality C Prochiral Substrate (N-Acyl Imide) B->C Controls Stereochemistry D Diastereoselective Reaction C->D Undergoes Reaction E Enantiomerically Enriched Product D->E Yields

Caption: Logical flow of asymmetric induction.

References

Application Notes: (1R,2S)-2-Aminocyclopentanol Hydrochloride in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a valuable precursor for chiral auxiliaries in asymmetric synthesis. Its rigid cyclopentyl backbone and vicinal amino and hydroxyl groups allow for the formation of well-defined, chelated transition states, which can induce high levels of stereocontrol in carbon-carbon bond-forming reactions, such as the aldol reaction.

While direct use of the hydrochloride salt is uncommon in the base-mediated enolate formation required for aldol reactions, it is readily converted into more suitable derivatives, such as oxazolidinones. These derivatives have demonstrated exceptional efficacy in controlling the stereochemical outcome of aldol additions. The inherent chirality of the aminocyclopentanol scaffold is transferred to the substrate, guiding the approach of the electrophile (an aldehyde) to the enolate, resulting in the preferential formation of one diastereomer.

The application of the enantiomeric auxiliary, derived from (1S,2R)-2-aminocyclopentan-1-ol, has been shown to yield syn-aldol products with excellent diastereoselectivity (>99% de).[1] By the principles of asymmetric synthesis, the use of the (1R,2S)-2-aminocyclopentanol derived auxiliary is expected to provide the enantiomeric syn-aldol products with a similar high degree of stereocontrol.

Mechanism of Diastereoselection

The high diastereoselectivity observed in aldol reactions employing auxiliaries derived from cis-2-aminocyclopentanol is attributed to the formation of a rigid chair-like six-membered transition state, as proposed by Zimmerman and Traxler. The reaction proceeds through a boron enolate, which chelates to the boron atom. The steric bulk of the fused cyclopentyl ring on the oxazolidinone auxiliary effectively shields one face of the enolate. Consequently, the aldehyde electrophile preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity for the syn-aldol product.

Quantitative Data Summary

The following table summarizes the results of diastereoselective aldol reactions between the N-propionyl oxazolidinone derived from the enantiomeric (1S,2R)-2-aminocyclopentan-1-ol and various aldehydes. It is anticipated that the use of the (1R,2S)-auxiliary would result in the formation of the corresponding enantiomeric aldol products with similar yields and diastereoselectivities.

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Isobutyraldehyde5a78>99
2Benzaldehyde5b80>99
3Isovaleraldehyde5c72>99
4Pivaldehyde5d70>99

Data sourced from a study on the (1S,2R)-enantiomer.[1]

Experimental Protocols

The following protocols are adapted from literature procedures for the enantiomeric (1S,2R)-2-aminocyclopentanol and are presented as a guide for researchers.[1]

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

This protocol describes the conversion of the amino alcohol to the corresponding oxazolidinone, which is the active chiral auxiliary.

Materials:

  • This compound

  • Base (e.g., Sodium Hydroxide) for free-amine generation

  • Diphenylphosphoryl azide (DPPA) or similar reagent for cyclization

  • Benzene or Toluene

  • Anhydrous solvents and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Neutralize this compound with a suitable base to obtain the free amino alcohol.

  • The free amino alcohol is then subjected to a Curtius rearrangement of a corresponding β-hydroxy acid precursor, or direct cyclization using a reagent like diphenylphosphoryl azide in refluxing benzene or toluene to afford the (4S,5R)-cyclopentano[d]oxazolidin-2-one.[1]

  • Purify the resulting oxazolidinone by silica gel chromatography.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

Materials:

  • (4S,5R)-cyclopentano[d]oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.0 eq) dropwise and stir for 15 minutes to form the lithium salt.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-propionyl imide.

Protocol 3: Diastereoselective Aldol Reaction

Materials:

  • N-propionyl imide from Protocol 2

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous Dichloromethane (DCM) or THF

  • Inert atmosphere setup

Procedure:

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the desired aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a phosphate buffer solution (pH 7).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired syn-aldol adduct.

Protocol 4: Cleavage of the Chiral Auxiliary

Materials:

  • Aldol adduct from Protocol 3

  • Lithium hydroperoxide (LiOOH), freshly prepared from lithium hydroxide and hydrogen peroxide

  • Tetrahydrofuran (THF) and water

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (e.g., 4.0 eq).

  • Stir the reaction at 0 °C for 4 hours or until completion as monitored by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with a dilute acid (e.g., 1 M HCl).

  • Extract the β-hydroxy carboxylic acid product with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Visualizations

Aldol_Reaction_Workflow General Workflow for Diastereoselective Aldol Reaction cluster_prep Auxiliary Preparation cluster_reaction Aldol Reaction cluster_cleavage Auxiliary Removal AminoAlcohol (1R,2S)-2-Aminocyclopentanol Hydrochloride Oxazolidinone Chiral Oxazolidinone AminoAlcohol->Oxazolidinone Cyclization AcylImide N-Propionyl Imide Oxazolidinone->AcylImide N-Acylation Enolate Boron Enolate Formation (Bu2BOTf, DIPEA) AcylImide->Enolate AldolAdduct Syn-Aldol Adduct Enolate->AldolAdduct Aldehyde Aldehyde Aldehyde->AldolAdduct Cleavage Cleavage (LiOOH) AldolAdduct->Cleavage Product β-Hydroxy Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow of the diastereoselective aldol reaction.

Caption: Zimmerman-Traxler transition state model.

References

Application Notes: (1R,2S)-2-Aminocyclopentanol Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-2-Aminocyclopentanol hydrochloride is a versatile chiral building block valued in pharmaceutical research and asymmetric synthesis. Its rigid cyclopentane framework and the cis-relationship between the amino and hydroxyl groups make it a powerful tool for inducing stereoselectivity in chemical reactions. This compound serves as a crucial intermediate for creating enantiomerically pure molecules, which is a critical requirement in drug development to ensure therapeutic efficacy and minimize potential side effects.[1][2]

The primary application of (1R,2S)-2-aminocyclopentanol lies in its conversion into chiral auxiliaries. Chiral auxiliaries are covalently attached to a substrate molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered. This aminocyclopentanol derivative has been effectively used to create oxazolidinone auxiliaries for highly diastereoselective alkylation and aldol reactions.[2]

Beyond its role in chiral auxiliaries, this building block is also utilized in the synthesis of complex biologically active molecules and as a precursor for chiral ligands in metal-catalyzed asymmetric reactions.[3] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and integration into various synthetic routes.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 137254-03-6[4]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
Appearance White to light yellow solid
Purity ≥97%[4]
Storage Store at room temperature[4]

Core Applications and Utility

The utility of this compound stems from its ability to be transformed into various chiral intermediates, primarily chiral auxiliaries and ligands, which then guide the stereochemistry of subsequent reactions to produce enantiomerically pure target molecules for pharmaceutical development.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Asymmetric Reactions cluster_3 Final Products A (1R,2S)-2-Aminocyclopentanol hydrochloride B Formation of Chiral Auxiliaries (e.g., Oxazolidinones) A->B C Synthesis of Chiral Ligands A->C D Asymmetric Alkylations B->D E Asymmetric Aldol Reactions B->E F Asymmetric Catalysis C->F G Enantiomerically Pure Pharmaceuticals D->G E->G F->G H Fine Chemicals F->H

Utility of (1R,2S)-2-Aminocyclopentanol HCl.

Experimental Protocols

The following protocols are adapted from literature and demonstrate the use of the enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, in forming a chiral auxiliary and its subsequent use in asymmetric synthesis.[2] The procedures are directly applicable to the (1R,2S)-enantiomer, which would lead to the opposite enantiomers of the final products.

Protocol 1: Preparation of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol details the synthesis of the key chiral auxiliary from the aminocyclopentanol.

G cluster_workflow Synthesis of Oxazolidinone Auxiliary start Start: (1S,2R)-2-aminocyclopentan-1-ol + Ethyl Chloroformate step1 React in THF/H2O with NaOH (aq) start->step1 step2 Stir for 1 hour at 23°C step1->step2 step3 Cool to 0°C and acidify with HCl (aq) to pH 3 step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Dry over Na2SO4 and Evaporate step4->step5 end Product: (4R,5S)-cyclopentano[d]oxazolidin-2-one step5->end

Workflow for Chiral Auxiliary Synthesis.

Methodology:

  • To a stirred solution of (1S,2R)-2-aminocyclopentan-1-ol ethyl ester (2.08 g, 13.1 mmol) in THF (2 mL) at 23°C, add 1 M aqueous NaOH solution (26.2 mL).[2]

  • Stir the resulting mixture for 1 hour.

  • Cool the reaction mixture to 0°C and carefully acidify with 1 N aqueous HCl to a pH of 3.[2]

  • Extract the mixture thoroughly with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product via silica gel chromatography to obtain (4R,5S)-cyclopentano[d]oxazolidin-2-one.

Protocol 2: Asymmetric Aldol Reaction

This protocol describes the use of the chiral auxiliary in an asymmetric aldol reaction to produce syn-aldol products with high diastereoselectivity.

G cluster_workflow Asymmetric Aldol Reaction Workflow start Start: N-acyloxazolidinone step1 Dissolve in THF, cool to -78°C start->step1 step2 Add Bu2BOTf and Et3N, stir for 1h step1->step2 step3 Add Aldehyde, stir for 6h (-78 to -40°C) step2->step3 step4 Quench with pH 7 buffer and H2O2 step3->step4 step5 Extract with Ether step4->step5 step6 Purify via Chromatography step5->step6 end Product: Syn-aldol adduct step6->end

References

Synthesis of Chiral Amines Utilizing (1R,2S)-2-Aminocyclopentanol Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-24

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of chiral amines using (1R,2S)-2-aminocyclopentanol hydrochloride as a versatile chiral auxiliary. The primary application involves the conversion of the parent amino alcohol into a rigid cyclopentano-oxazolidinone scaffold, which directs stereoselective alkylation and aldol reactions of N-acyl derivatives. This methodology affords access to a variety of chiral carboxylic acids, alcohols, and ultimately, chiral amines with high diastereoselectivity.

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The stereochemistry of these amines is often crucial for their desired therapeutic effect. Chiral auxiliaries are a powerful tool in asymmetric synthesis, allowing for the temporary introduction of a chiral element to guide the stereochemical outcome of a reaction. This compound is a readily available chiral amino alcohol that can be effectively employed as a chiral auxiliary precursor.[1] By converting it into a bicyclic oxazolidinone, a conformationally restricted system is formed, enabling high levels of stereocontrol in subsequent reactions.[1]

Overview of the Synthetic Strategy

The overall strategy for the synthesis of chiral amines using this compound involves a three-stage process. This process begins with the formation of the chiral auxiliary, followed by a diastereoselective functionalization, and concludes with the cleavage of the auxiliary to yield the desired chiral product.

Synthesis_Workflow cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Synthesis cluster_2 Stage 3: Product Liberation A (1R,2S)-2-Aminocyclopentanol Hydrochloride B (4S,5R)-Cyclopentano[d]oxazolidin-2-one A->B Phosgene equivalent C N-Acyl Oxazolidinone B->C Acylation D Diastereomerically Enriched Product C->D Alkylation / Aldol Reaction E Chiral Carboxylic Acid / Alcohol D->E Auxiliary Cleavage F Chiral Amine E->F Further Transformation Stereocontrol_Mechanism A N-Acyl Oxazolidinone B Chelated (Z)-Enolate A->B Deprotonation (e.g., NaHMDS) C Steric Shielding by Cyclopentyl Group B->C D Electrophilic Attack from less hindered face B->D E Single Diastereomer Formation D->E

References

Application Notes and Protocols for Reactions Involving (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key reactions involving (1R,2S)-2-aminocyclopentanol hydrochloride. This versatile chiral building block is a valuable tool in asymmetric synthesis, serving as a precursor for chiral auxiliaries, ligands, and pharmaceutical intermediates.

Synthesis of a Chiral Oxazolidinone Auxiliary

(1R,2S)-2-Aminocyclopentanol can be readily converted into a rigid oxazolidinone chiral auxiliary. This auxiliary can then be used to direct stereoselective transformations on an appended acyl group, such as diastereoselective alkylations and aldol reactions.

Experimental Protocol: Synthesis of (4R,5S)-5-Aminocyclopentano[d]oxazolidin-2-one

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Free-basing the amine: Dissolve this compound (1.0 eq) in a minimal amount of water and add an excess of a strong base, such as 2M NaOH, until the pH is >12. Extract the free amine into dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free (1R,2S)-2-aminocyclopentanol.

  • Oxazolidinone formation: To a solution of (1R,2S)-2-aminocyclopentanol (1.0 eq) in methanol, add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the (4R,5S)-5-aminocyclopentano[d]oxazolidin-2-one.

Diastereoselective Alkylation using the Chiral Oxazolidinone

The synthesized oxazolidinone can be N-acylated and then deprotonated to form a chiral enolate. This enolate undergoes diastereoselective alkylation, with the stereochemical outcome dictated by the rigid cyclopentyl fused ring system.

Experimental Protocol: N-Acylation and Diastereoselective Alkylation

Materials:

  • (4R,5S)-5-Aminocyclopentano[d]oxazolidin-2-one

  • Propionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Acylation: Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the N-propionyl oxazolidinone by column chromatography.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as n-BuLi or LDA (1.05 eq) and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C.

  • Allow the reaction to slowly warm to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Quantitative Data for Diastereoselective Alkylation
EntryAlkyl HalideBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromiden-BuLiTHF-78 to RT85>95
2Allyl iodideLDATHF-78 to RT82>95
3Ethyl iodiden-BuLiTHF-78 to RT75>90

N-Protection of (1R,2S)-2-Aminocyclopentanol

The amino group of (1R,2S)-2-aminocyclopentanol can be protected to allow for selective reactions at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for amines.

Experimental Protocol: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the biphasic mixture.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N-Boc protected product by column chromatography if necessary.

Representative Data for N-Boc Protection
SubstrateReagentBaseSolventTime (h)Yield (%)
(1R,2S)-2-Aminocyclopentanol HClBoc₂ONaHCO₃DCM/H₂O4>95

O-Functionalization of (1R,2S)-2-Aminocyclopentanol

With the amino group protected, the hydroxyl group of N-Boc-(1R,2S)-2-aminocyclopentanol is available for functionalization, such as silylation to introduce a bulky protecting group.

Experimental Protocol: O-Silylation

Materials:

  • N-Boc-(1R,2S)-2-aminocyclopentanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(1R,2S)-2-aminocyclopentanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the O-silylated product by silica gel column chromatography.

Representative Data for O-Silylation
SubstrateSilylating AgentBaseSolventTime (h)Yield (%)
N-Boc-(1R,2S)-2-aminocyclopentanolTBDMSClImidazoleDCM6>90

Visualizations

experimental_workflow_oxazolidinone cluster_start Starting Material cluster_free_base Free-basing cluster_cyclization Cyclization cluster_purification Purification cluster_product Product start (1R,2S)-2-Aminocyclopentanol HCl free_base Basification (NaOH) & Extraction (DCM) start->free_base cyclization Reaction with Diethyl Carbonate (NaOMe catalyst) free_base->cyclization purification Column Chromatography cyclization->purification product Chiral Oxazolidinone purification->product

Oxazolidinone Synthesis Workflow

N_Boc_Protection_Workflow start (1R,2S)-2-Aminocyclopentanol HCl reaction Reaction with Boc₂O and NaHCO₃ in DCM/H₂O start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (if necessary) workup->purification end N-Boc-(1R,2S)-2-aminocyclopentanol purification->end signaling_pathway_concept cluster_synthesis Asymmetric Synthesis cluster_biology Biological System start (1R,2S)-2-Aminocyclopentanol Hydrochloride intermediate Chiral Intermediate start->intermediate Derivatization bioactive Bioactive Molecule (e.g., Drug Candidate) intermediate->bioactive Multi-step Synthesis target Biological Target (e.g., Receptor, Enzyme) bioactive->target Specific Binding & Modulation pathway Signaling Pathway response Cellular Response

Application Notes and Protocols for the Cleavage of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the cleavage of commonly used chiral auxiliaries from their acylated products. Detailed protocols, quantitative data, and visual guides are presented for Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines to assist researchers in selecting and implementing the most suitable cleavage strategy for their specific synthetic needs.

Introduction to Chiral Auxiliary Cleavage

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the formation of stereochemically defined centers with high efficiency and predictability. A critical step in any synthetic sequence employing a chiral auxiliary is its eventual removal from the desired product. The ideal cleavage reaction should be high-yielding, occur without racemization or epimerization of the newly created stereocenter, and ideally allow for the recovery and recycling of the often-valuable auxiliary. The choice of cleavage method is dictated by the desired functional group in the final product and the chemical compatibility of the substrate. This document outlines various protocols for the transformation of N-acyl chiral auxiliary adducts into carboxylic acids, esters, alcohols, aldehydes, and ketones.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The utilization of a chiral auxiliary in asymmetric synthesis typically follows a three-stage process: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

General Workflow cluster_0 Asymmetric Synthesis Workflow Prochiral\nSubstrate Prochiral Substrate Coupling Coupling Prochiral\nSubstrate->Coupling Chiral\nAuxiliary Chiral Auxiliary Chiral\nAuxiliary->Coupling Diastereomeric\nAdduct Diastereomeric Adduct Coupling->Diastereomeric\nAdduct Diastereoselective\nReaction Diastereoselective Reaction Diastereomeric\nAdduct->Diastereoselective\nReaction Alkylated\nProduct Alkylated Product Diastereoselective\nReaction->Alkylated\nProduct Cleavage Cleavage Alkylated\nProduct->Cleavage Enantiopure\nProduct Enantiopure Product Cleavage->Enantiopure\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary Cleavage Method Selection Start Desired Functional Group? Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Alcohol Primary Alcohol Start->Alcohol Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone Amide Amide (e.g., Weinreb) Start->Amide Acid_Method Hydrolysis (LiOH/H₂O₂ or H₂SO₄) Carboxylic_Acid->Acid_Method Alcohol_Method Reduction (LiBH₄ or LiAlH₄) Alcohol->Alcohol_Method Aldehyde_Method Partial Reduction (e.g., LiAlH(OEt)₃) Aldehyde->Aldehyde_Method Ketone_Method Organometallic Addition (R'Li or R'MgX) (Meyers' auxiliary) Ketone->Ketone_Method Amide_Method Aminolysis (e.g., AlMe₃, R₂NH) (Evans' auxiliary) Amide->Amide_Method

Application Notes and Protocols for Large-Scale Synthesis of Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key strategies and detailed protocols for the large-scale synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation and synthesis in a pure form to ensure drug safety and efficacy.

Core Strategies for Enantiomerically Pure Compound Synthesis

The industrial production of single-enantiomer drugs primarily relies on three main strategies: Asymmetric Synthesis, Chiral Resolution, and Chiral Pool Synthesis. The selection of the most suitable approach depends on factors such as the stage of drug development, cost-effectiveness, scalability, and the nature of the target molecule.

  • Asymmetric Synthesis: This elegant approach involves the direct synthesis of a single enantiomer from a prochiral substrate using a chiral catalyst or auxiliary. This method is often more atom-economical and can be highly efficient. Key techniques include:

    • Enantioselective Catalysis: Utilizes chiral metal complexes (e.g., Rh, Ru, Ir with chiral ligands), organocatalysts, or enzymes (biocatalysis) to stereoselectively transform a substrate.

    • Chiral Auxiliaries: A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved.

  • Chiral Resolution: This strategy involves the separation of a racemic mixture into its constituent enantiomers. While the theoretical maximum yield for the desired enantiomer is 50% per cycle, this method is widely used in industry, especially when coupled with racemization and recycling of the unwanted enantiomer. Common techniques include:

    • Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by crystallization.

    • Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful tools for separating enantiomers on a large scale.

  • Chiral Pool Synthesis: This method utilizes naturally occurring enantiomerically pure compounds, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of the target molecule.

Data Presentation: Comparison of Key Strategies

The following tables summarize quantitative data for the different large-scale synthesis and separation methods.

Table 1: Comparison of Industrial-Scale Chiral Separation Techniques

TechniqueTypical ScaleTypical Yield (per cycle)Typical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Diastereomeric Crystallization Kilograms to Tons< 50% (without racemization)>98% (after recrystallization)Cost-effective, well-established, highly scalable.Requires suitable resolving agent, can be time-consuming to develop.
Preparative Chiral HPLC Grams to Kilograms>95%>99%Broad applicability, high purity achievable in a single step.High solvent consumption, cost of chiral stationary phases.
Preparative Chiral SFC Grams to Kilograms>95%>99%Faster than HPLC, reduced organic solvent usage, lower cost.Requires specialized equipment, solubility in CO2 can be a limitation.
Enzymatic Kinetic Resolution Grams to Kilograms< 50% (without racemization)>99%High enantioselectivity, mild reaction conditions.Enzyme cost and stability, limited substrate scope for some enzymes.

Table 2: Performance of Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrate to Catalyst Ratio (S/C)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Enantiomeric Excess (ee)
Ru(OAc)₂[(S)-BINAP]100100-98%
[RuCl(p-cymene)((S)-BINAP)]Cl20002000->99%
Ru-(S)-SunPhos1000-55000up to 55000-up to 99.1%

Table 3: Industrial-Scale Preparative Chiral Chromatography Parameters

TechniqueColumn Dimensions (ID x L)Typical Loading Capacity per InjectionTypical ThroughputTypical Solvent Consumption
HPLC 5 cm x 50 cm1 - 5 g50 - 200 g/day High
SFC 5 cm x 25 cm0.5 - 2 g100 - 500 g/day Low (organic modifier)

Mandatory Visualizations

The following diagrams illustrate key decision-making processes and workflows in the large-scale synthesis of enantiomerically pure compounds.

Decision_Tree_for_Chiral_Synthesis Start Racemic Mixture or Prochiral Starting Material? Prochiral Prochiral Starting Material Start->Prochiral Prochiral Racemic Racemic Mixture Start->Racemic Racemic Asymmetric_Synthesis Asymmetric Synthesis Prochiral->Asymmetric_Synthesis Resolution Chiral Resolution Racemic->Resolution Catalysis Enantioselective Catalysis (Metal, Organo, Bio) Asymmetric_Synthesis->Catalysis Catalytic Route Auxiliary Chiral Auxiliary Asymmetric_Synthesis->Auxiliary Stoichiometric Route Final_Product Enantiomerically Pure Compound Catalysis->Final_Product Auxiliary->Final_Product Crystallization Diastereomeric Crystallization Resolution->Crystallization Crystallizable Derivative? Chromatography Preparative Chiral Chromatography (HPLC/SFC) Resolution->Chromatography Amenable to Chromatography? Enzymatic Enzymatic Kinetic Resolution Resolution->Enzymatic Suitable Enzyme Available? Crystallization->Final_Product Chromatography->Final_Product Enzymatic->Final_Product

Caption: Decision tree for selecting a large-scale chiral synthesis strategy.

Diastereomeric_Resolution_Workflow Start Racemic Mixture (e.g., (R/S)-Amine) Add_RA Add Chiral Resolving Agent (e.g., (L)-Tartaric Acid) Start->Add_RA Salt_Formation Diastereomeric Salt Formation ((R)-Amine-(L)-Tartrate & (S)-Amine-(L)-Tartrate) Add_RA->Salt_Formation Crystallization Fractional Crystallization (Based on Solubility Difference) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomeric Salt (in Filtrate) Filtration->More_Soluble_Salt Filtrate Liberation_1 Liberate Free Amine (e.g., add Base) Less_Soluble_Salt->Liberation_1 Liberation_2 Liberate Free Amine (e.g., add Base) More_Soluble_Salt->Liberation_2 Purification_1 Purification Liberation_1->Purification_1 Purification_2 Purification Liberation_2->Purification_2 Enantiomer_1 Enantiomer 1 (e.g., (R)-Amine) Purification_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 (e.g., (S)-Amine) Purification_2->Enantiomer_2 Racemization Racemization of Unwanted Enantiomer Enantiomer_2->Racemization Racemization->Start Recycle Recycle Recycle

Caption: Workflow for diastereomeric salt resolution with racemization and recycling.

Preparative_Chromatography_Workflow Start Racemic Mixture Method_Dev Analytical Method Development (Screen CSPs & Mobile Phases) Start->Method_Dev Scale_Up Scale-Up to Preparative Column Method_Dev->Scale_Up Injection Inject Racemic Mixture onto Preparative Column Scale_Up->Injection Separation Chromatographic Separation Injection->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Fraction_1 Fraction 1 (Enantiomer 1) Fraction_Collection->Fraction_1 Fraction_2 Fraction 2 (Enantiomer 2) Fraction_Collection->Fraction_2 Solvent_Removal_1 Solvent Removal Fraction_1->Solvent_Removal_1 Solvent_Removal_2 Solvent Removal Fraction_2->Solvent_Removal_2 Enantiomer_1 Enantiomer 1 Solvent_Removal_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Solvent_Removal_2->Enantiomer_2

Caption: Workflow for preparative chiral chromatography.

Experimental Protocols

Protocol 1: Large-Scale Diastereomeric Resolution of a Racemic Amine

Objective: To separate a racemic amine into its individual enantiomers via diastereomeric salt crystallization.

Materials:

  • Racemic amine (1.0 kg)

  • Chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 equivalents)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

  • Aqueous base (e.g., 2 M NaOH)

  • Aqueous acid (e.g., 2 M HCl)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Large-scale reactor with temperature control and overhead stirrer

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In the reactor, dissolve the racemic amine (1.0 kg) in the chosen solvent (e.g., 10 L of methanol) with stirring.

    • In a separate vessel, dissolve the chiral resolving agent (e.g., 0.625 kg of L-tartaric acid, 0.5 equiv.) in the same solvent (e.g., 5 L of methanol), warming gently if necessary to achieve complete dissolution.

    • Slowly add the solution of the resolving agent to the stirred solution of the racemic amine in the reactor.

    • Observe for the formation of a precipitate. The mixture may be heated to ensure complete dissolution initially, followed by controlled cooling to induce crystallization.

  • Crystallization and Isolation:

    • Slowly cool the mixture to ambient temperature over several hours to promote the formation of large, well-defined crystals of the less soluble diastereomeric salt.

    • Further cool the mixture to 0-5 °C and hold for several hours to maximize the yield of the crystalline salt.

    • Isolate the crystalline diastereomeric salt by filtration.

    • Wash the filter cake with a small amount of cold solvent to remove any entrained mother liquor.

    • Dry the crystalline salt under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Add aqueous base (e.g., 2 M NaOH) with stirring until the pH is basic (e.g., pH > 11) to liberate the free amine.

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 5 L of ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis and Recrystallization:

    • Determine the enantiomeric excess (ee) of the obtained amine using chiral HPLC or GC.

    • If the ee is not satisfactory, a recrystallization of the diastereomeric salt or the final amine may be necessary.

  • Recovery of the Other Enantiomer and the Resolving Agent (Optional):

    • The mother liquor from the initial filtration contains the more soluble diastereomeric salt. The other enantiomer can be recovered by a similar basification and extraction procedure.

    • The aqueous layers containing the resolving agent can be acidified and the resolving agent can be recovered by extraction or crystallization.

Protocol 2: Preparative Chiral HPLC Separation of a Racemic Compound

Objective: To separate a racemic compound into its individual enantiomers using preparative chiral HPLC.

Materials:

  • Racemic compound

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol, methanol)

  • Chiral stationary phase (CSP) column suitable for preparative scale (e.g., 5 cm ID x 25 cm L)

  • Preparative HPLC system with a high-pressure pump, injector, column oven, and detector

  • Fraction collector

Procedure:

  • Analytical Method Development:

    • Screen various chiral stationary phases and mobile phase compositions at an analytical scale (e.g., 4.6 mm ID x 250 mm L column) to find a suitable separation method with a good resolution (Rs > 1.5) and reasonable retention times.

    • Optimize the mobile phase composition, flow rate, and temperature to maximize resolution and loading capacity.

  • Scale-Up to Preparative Scale:

    • Calculate the appropriate flow rate and injection volume for the preparative column based on the optimized analytical method. A common approach is to scale the flow rate by the ratio of the column cross-sectional areas.

    • Prepare a concentrated solution of the racemic compound in the mobile phase.

  • Preparative Separation:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Perform a loading study by injecting increasing amounts of the racemic solution to determine the maximum loading capacity without significant loss of resolution.

    • Inject the racemic mixture onto the preparative column.

    • Monitor the separation using the detector and collect the fractions corresponding to each enantiomer using the fraction collector.

  • Product Isolation:

    • Combine the fractions containing each pure enantiomer.

    • Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

  • Analysis:

    • Determine the enantiomeric purity of the isolated fractions using the analytical chiral HPLC method.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Ester

Objective: To selectively hydrolyze one enantiomer of a racemic ester using a lipase, allowing for the separation of the unreacted ester and the resulting acid.

Materials:

  • Racemic ester

  • Immobilized lipase (e.g., Novozym 435)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Temperature-controlled reactor with stirring

Procedure:

  • Enzymatic Reaction:

    • In the reactor, suspend the racemic ester in the buffer solution.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking samples periodically and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC.

    • Stop the reaction when the conversion is close to 50% to maximize the enantiomeric excess of both the unreacted ester and the product acid.

  • Enzyme Removal:

    • Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation of Product and Unreacted Substrate:

    • Acidify the filtrate with aqueous acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid product.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain both the unreacted ester and the protonated acid.

    • Wash the organic layer with aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH) to extract the deprotonated acid into the aqueous layer.

    • Separate the organic and aqueous layers.

  • Isolation of the Unreacted Ester:

    • Dry the organic layer containing the unreacted ester over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the enantiomerically enriched ester.

  • Isolation of the Acid Product:

    • Acidify the aqueous layer containing the carboxylate salt with aqueous acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric purity of the isolated ester and acid using chiral HPLC or GC.

Application Notes and Protocols: (1R,2S)-2-Aminocyclopentanol Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1R,2S)-2-aminocyclopentanol hydrochloride and its stereoisomers as pivotal chiral building blocks in the synthesis of pharmaceutical intermediates. The focus is on the preparation of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and cytostatic potential.

Introduction

This compound is a chiral amino alcohol that serves as a versatile synthon in asymmetric synthesis. Its rigid cyclopentane core and defined stereochemistry are crucial for the construction of complex, biologically active molecules. In particular, this compound and its stereoisomers are key starting materials for the synthesis of carbocyclic nucleosides, where a cyclopentane or cyclopentene ring mimics the ribose moiety of natural nucleosides. This structural modification imparts greater metabolic stability by replacing the labile glycosidic bond with a robust carbon-carbon bond, often leading to enhanced therapeutic properties.

A prominent example of a drug synthesized from a chiral aminocyclopentanol precursor is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The synthesis of Abacavir and other carbocyclic nucleoside analogues often begins with the resolution of a racemic precursor, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), to obtain the desired enantiomerically pure aminocyclopentanol derivative.

Application 1: Synthesis of a Key Intermediate for Abacavir

While many syntheses of Abacavir start from the chiral Vince lactam, this section details a key cyclization step to form the purine ring of an Abacavir intermediate, starting from a closely related N-protected aminocyclopentene derivative. This protocol is adapted from established patent literature and demonstrates a critical transformation in the synthesis of this important antiviral agent.

Experimental Protocol: Synthesis of (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride

This protocol describes the cyclization of N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide to form the purine ring system.

Materials:

  • N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide

  • Anhydrous 2M HCl in Isopropanol

  • Triethyl orthoformate

  • Sodium bicarbonate (NaHCO₃)

  • Isopropanol

Procedure: [1]

  • Under a nitrogen atmosphere, dissolve N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide (20.0 g, 56.53 mmol) in an anhydrous solution of 2M HCl in isopropanol (170 ml, 339.17 mmol).

  • Heat the mixture to 40-42 °C for 2 hours.

  • Cool the resulting solution to 8-10 °C.

  • Add triethyl orthoformate (28.2 ml, 169.59 mmol) to the reaction mixture and stir at the same temperature for 2 hours.

  • Slowly add sodium bicarbonate (28.50 g, 339.17 mmol) to neutralize the reaction mixture. Stir for 30 minutes.

  • Filter off the precipitated salts. The filtrate contains the desired product.

Data Presentation
IntermediateStarting Material AmountProduct YieldPurityReference
(1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride20.0 gNot specified>98%[1]

Synthetic Workflow

start N-{4-chloro-5-formamido-6-[(1R,4S)-4- (hydroxymethyl)cyclopent-2-enylamino] pyrimidin-2-yl}isobutyramide step1 Dissolve in anhydrous 2M HCl/Isopropanol start->step1 step2 Heat to 40-42 °C for 2 hours step1->step2 step3 Cool to 8-10 °C step2->step3 step4 Add Triethyl orthoformate, stir for 2 hours step3->step4 step5 Neutralize with NaHCO3 step4->step5 step6 Filter to remove salts step5->step6 product (1S,4R)-cis-4-[2-Amino-6-chloro-9H- purin-9-yl]-2-cyclopentene-1-methanol hydrochloride step6->product

Synthetic workflow for the cyclization to an Abacavir intermediate.

Application 2: Synthesis of Carbocyclic Uridine Analogues

This compound is a valuable precursor for the synthesis of various carbocyclic nucleoside analogues beyond Abacavir. This section outlines a general strategy for the synthesis of carbocyclic uridine analogues, which are of interest for their potential antiviral and anticancer activities.

Experimental Protocol: General Synthesis of a Carbocyclic Uridine Analogue

This generalized protocol describes the key steps in constructing a carbocyclic uridine analogue starting from a protected aminocyclopentanol derivative.

Materials:

  • Protected (1R,2S)-2-aminocyclopentanol derivative

  • 3-Ethoxy-acryloyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Deprotection reagents (specific to the protecting groups used)

Procedure:

  • Urea formation: React the protected (1R,2S)-2-aminocyclopentanol derivative with 3-ethoxy-acryloyl isocyanate in an anhydrous solvent at room temperature to form the corresponding urea intermediate.

  • Cyclization: Treat the urea intermediate with an acid catalyst in a suitable solvent with heating to effect cyclization to the protected carbocyclic uridine analogue.

  • Deprotection: Remove the protecting groups from the cyclopentanol moiety and the uridine base using appropriate deprotection conditions to yield the final carbocyclic uridine analogue.

Data Presentation
Intermediate/ProductStarting MaterialReagentsYield (%)Purity (%)
Protected Carbocyclic UridineProtected Aminocyclopentanol3-Ethoxy-acryloyl isocyanate, Acid60-80>95
Final Carbocyclic Uridine AnalogueProtected Carbocyclic UridineDeprotection reagents85-95>98

Note: Yields and purities are representative and can vary based on specific substrates and reaction conditions.

Synthetic Workflow

start Protected (1R,2S)-2- Aminocyclopentanol step1 React with 3-Ethoxy-acryloyl isocyanate start->step1 intermediate Urea Intermediate step1->intermediate step2 Acid-catalyzed cyclization intermediate->step2 protected_product Protected Carbocyclic Uridine Analogue step2->protected_product step3 Deprotection protected_product->step3 final_product Final Carbocyclic Uridine Analogue step3->final_product

General synthetic workflow for a carbocyclic uridine analogue.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Carbocyclic nucleosides like Abacavir function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Their mechanism of action is crucial to their antiviral efficacy.

  • Cellular Uptake and Activation: NRTIs are prodrugs that, after entering a host cell, are phosphorylated by cellular kinases to their active triphosphate form.

  • Competitive Inhibition: The activated NRTI-triphosphate competes with natural deoxynucleotide triphosphates (dNTPs) for binding to the active site of the viral reverse transcriptase (RT) enzyme.

  • Chain Termination: Once incorporated into the growing viral DNA chain, NRTIs act as chain terminators. Lacking a 3'-hydroxyl group (or having it in a non-permissive orientation in the case of some carbocyclic analogues), they prevent the formation of the next 3'-5' phosphodiester bond, thus halting DNA synthesis.

  • Inhibition of Viral Replication: The premature termination of the viral DNA chain prevents the completion of reverse transcription, a critical step in the replication cycle of retroviruses like HIV. This ultimately inhibits the production of new viral particles.

Signaling Pathway Diagram

cluster_cell Host Cell cluster_virus HIV Replication Cycle NRTI NRTI (e.g., Abacavir) Kinases Cellular Kinases NRTI->Kinases Phosphorylation NRTI_TP NRTI-Triphosphate (Active Form) RT Reverse Transcriptase (RT) NRTI_TP->RT Competitive Inhibition Kinases->NRTI_TP viral_RNA Viral RNA viral_RNA->RT viral_DNA Viral DNA Synthesis RT->viral_DNA chain_termination Chain Termination RT->chain_termination Incorporation of NRTI-TP no_replication Inhibition of Viral Replication chain_termination->no_replication dNTPs Natural dNTPs dNTPs->viral_DNA Incorporation

Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors.

References

Application Notes and Protocols: (1R,2S)-2-Aminocyclopentanol Hydrochloride in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in synthetic organic chemistry, particularly in the enantioselective synthesis of biologically active molecules. Its rigid cyclopentane framework and defined stereochemistry make it an excellent precursor for creating chiral auxiliaries and key intermediates in the total synthesis of complex targets, most notably carbocyclic nucleoside analogues with potent antiviral properties. This document provides detailed application notes and protocols for its use as a chiral auxiliary in asymmetric synthesis and outlines its role in the conceptual synthesis of antiviral agents.

Application 1: Chiral Auxiliary for Asymmetric Synthesis

(1R,2S)-2-Aminocyclopentanol can be readily converted into a chiral oxazolidinone auxiliary. This auxiliary can be N-acylated, and the resulting imide can undergo highly diastereoselective enolate reactions, such as alkylations and aldol reactions. The stereochemical outcome is directed by the chiral backbone of the auxiliary, allowing for the asymmetric synthesis of a-substituted carboxylic acids and ß-hydroxy carboxylic acids with high enantiomeric purity.

Experimental Protocols

Protocol 1: Preparation of (4S,5R)-Cyclopentano[d]oxazolidin-2-one from this compound

This protocol describes the formation of the key chiral oxazolidinone auxiliary. The procedure is adapted from methodologies reported for the enantiomer.

  • (Neutralization) : In a round-bottom flask, dissolve this compound in an appropriate amount of water. Neutralize the solution by the dropwise addition of an aqueous solution of a base (e.g., 1 M NaOH) until a pH of >10 is reached.

  • (Extraction) : Extract the free amino alcohol into an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R,2S)-2-Aminocyclopentanol.

  • (Cyclization) : To a stirred solution of (1R,2S)-2-Aminocyclopentanol in tetrahydrofuran (THF), add a cyclizing agent such as carbonyldiimidazole (CDI) or triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is typically stirred at room temperature or gentle heat until completion (monitored by TLC).

  • (Work-up and Purification) : Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure (4S,5R)-cyclopentano[d]oxazolidin-2-one.

Protocol 2: Asymmetric Alkylation using the Chiral Oxazolidinone Auxiliary

This protocol details the use of the prepared oxazolidinone for diastereoselective alkylation.

  • (N-Acylation) : Dissolve the (4S,5R)-cyclopentano[d]oxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes. Then, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.

  • (Enolate Formation) : Dissolve the N-acylated oxazolidinone in anhydrous THF at -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) dropwise and stir for 1 hour to form the lithium enolate.

  • (Alkylation) : To the enolate solution at -78 °C, add the electrophile (e.g., benzyl bromide or allyl iodide). Allow the reaction to proceed at low temperature, gradually warming to a higher temperature (e.g., -20 °C or 0 °C) over several hours.

  • (Work-up and Purification) : Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, and purify by column chromatography to yield the alkylated product as a single diastereomer.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the auxiliary to yield the chiral carboxylic acid.

  • (Hydrolysis) : Dissolve the alkylated product in a mixture of THF and water. Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • (Work-up) : Stir the reaction at 0 °C for several hours. Quench the excess peroxide with a reducing agent (e.g., sodium sulfite). Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can also be recovered from the reaction mixture.

Data Presentation

The following table summarizes representative data for asymmetric alkylation and aldol reactions using the enantiomeric (1S,2R)-derived oxazolidinone auxiliary, which is expected to provide similar high levels of stereocontrol.

EntryElectrophile/AldehydeProductYield (%)Diastereomeric Excess (% de)
1Benzyl bromide2-Benzylpropanoic acid72>99
2Allyl iodide2-Allylpropanoic acid65>99
3Acetaldehydesyn-3-Hydroxy-2-methylbutanoic acid70>99
4Isobutyraldehydesyn-3-Hydroxy-2,4-dimethylpentanoic acid71>99
5Benzaldehydesyn-3-Hydroxy-2-methyl-3-phenylpropanoic acid80>99

Data is illustrative and based on published results for the enantiomeric auxiliary.

Diagrams

Chiral_Auxiliary_Workflow cluster_start Starting Material cluster_auxiliary Chiral Auxiliary Synthesis cluster_asymmetric_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage A (1R,2S)-2-Aminocyclopentanol hydrochloride B Neutralization & Extraction A->B Base C Cyclization (e.g., with CDI) B->C D (4S,5R)-Cyclopentano[d] oxazolidin-2-one C->D E N-Acylation D->E Acyl Chloride F Enolate Formation (Base) E->F G Alkylation (Electrophile) F->G H Diastereomerically Pure Product G->H I Hydrolysis (LiOH/H2O2) H->I J Enantiopure Carboxylic Acid I->J K Recovered Auxiliary I->K Antiviral_Synthesis_Pathway A (1R,2S)-2-Aminocyclopentanol B N-Protected Aminocyclopentanol A->B Amine Protection C N-Protected Aminocyclopentanone B->C Oxidation D N-Protected Cyclopentene with Exocyclic Methylene C->D Wittig Reaction E N-Protected (1S,4R)-4-amino-2- cyclopentene-1-methanol D->E Hydroboration- Oxidation F (1S,4R)-4-amino-2-cyclopentene- 1-methanol (Key Intermediate) E->F Deprotection G Coupling with Purine Base F->G H Carbocyclic Nucleoside (e.g., Abacavir) G->H

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (1R,2S)-2-Aminocyclopentanol hydrochloride as a chiral auxiliary to enhance diastereoselectivity in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: How does (1R,2S)-2-Aminocyclopentanol function as a chiral auxiliary?

(1R,2S)-2-Aminocyclopentanol is a chiral amino alcohol that can be temporarily incorporated into a prochiral substrate. It is typically converted into a rigid oxazolidinone structure. This rigid scaffold creates a sterically hindered environment, forcing reagents to approach from the less hindered face of the reactive intermediate. This directed attack leads to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Q2: What are the key advantages of using a chiral auxiliary derived from (1R,2S)-2-Aminocyclopentanol?

Chiral auxiliaries derived from (1R,2S)-2-aminocyclopentanol, such as the corresponding cyclopentano[d]oxazolidin-2-one, have demonstrated the ability to provide excellent diastereofacial selectivity, often exceeding 99% diastereomeric excess (d.e.).[1] The rigid, conformationally constrained cyclic structure of the auxiliary is key to achieving such high levels of stereocontrol in reactions like alkylations and aldol additions.[1]

Q3: In which types of reactions is this chiral auxiliary most effective?

This chiral auxiliary has proven highly effective in fundamental carbon-carbon bond-forming reactions, including:

  • Asymmetric Alkylation: Directing the approach of an electrophile to an enolate.[1]

  • Asymmetric Aldol Reactions: Controlling the stereochemistry of newly formed stereocenters in the synthesis of β-hydroxy carbonyl compounds.[1]

Q4: How is the chiral auxiliary typically removed after the reaction?

The auxiliary can be cleaved under standard conditions to yield the desired chiral product. For instance, after an aldol reaction, the auxiliary can be removed by treatment with lithium hydroperoxide (LiOOH) in aqueous tetrahydrofuran (THF).[1] This method is effective for hydrolyzing the imide linkage to reveal the carboxylic acid product while allowing for the recovery of the chiral auxiliary.[1]

Troubleshooting Guide

Low diastereoselectivity or poor yields are common hurdles in asymmetric synthesis. This guide provides a systematic approach to troubleshooting reactions utilizing a (1R,2S)-2-aminocyclopentanol-derived auxiliary.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity (Low d.e.) 1. Incomplete Enolate Formation: The base used may not be strong enough, or the deprotonation time/temperature may be insufficient.Ensure the use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or dibutylboron triflate. Optimize deprotonation time and temperature, monitoring completion via TLC.
2. Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can overcome the small energy difference between diastereomeric transition states, reducing selectivity.[2]Lower the reaction temperature. Reactions are often performed at -78 °C to enhance diastereoselectivity by favoring the transition state with the lower activation energy.[2]
3. Suboptimal Solvent Choice: The solvent can interfere with the formation of the required rigid, chelated transition state. Donor solvents may compete for coordination with the metal center.[2]Screen a range of non-coordinating solvents. Tetrahydrofuran (THF) is commonly used for the enolate formation and subsequent reaction.
4. Impure Reagents or Auxiliary: The presence of stereoisomers in the chiral auxiliary or impurities in the reagents can directly impact the stereochemical outcome.Ensure the enantiomeric purity of the this compound and the purity of all reagents and solvents.
Low Reaction Yield 1. Moisture in the Reaction: Organometallic reagents like n-BuLi are extremely sensitive to moisture, which can quench the reagents and reduce the yield.Thoroughly dry all glassware and solvents. Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
2. Reagent Instability: The organometallic reagents or the product itself may be unstable under the reaction or workup conditions.Check the quality and concentration of the organometallic reagents (e.g., by titration). Consider using milder quenching and workup procedures.
3. Poor Solubility: The substrate or reagents may not be fully soluble at the low temperatures required for high selectivity.Use a co-solvent to improve solubility or ensure vigorous stirring throughout the reaction.
Difficulty in Auxiliary Cleavage 1. Incomplete Hydrolysis: The cleavage conditions may not be sufficient to completely remove the auxiliary.Increase the reaction time or the equivalents of the cleaving reagent (e.g., LiOOH). Monitor the reaction by TLC to ensure complete consumption of the starting material.
2. Product Epimerization: Basic conditions used for hydrolysis can sometimes lead to epimerization at the α-carbon if it is acidic.Use milder cleavage conditions or perform the reaction at a lower temperature. Carefully monitor the reaction progress to avoid over-exposure to basic conditions.

Data Presentation

The following tables summarize the quantitative data for diastereoselective reactions using a chiral auxiliary derived from the enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, which demonstrates the high efficacy achievable.

Table 1: Asymmetric Syn-Aldol Reaction Performance

EntryAldehydeDiastereomeric Excess (d.e.)Isolated Yield (%)
1Isobutyraldehyde>99%78
2Benzaldehyde>99%80
3Isovaleraldehyde>99%75
4Pivaldehyde>99%70
Data sourced from Ghosh et al., 1998, which utilized the (1S,2R) enantiomer.[1]

Table 2: Asymmetric Alkylation Performance

EntryElectrophileDiastereomeric Excess (d.e.)Isolated Yield (%)
1Benzyl Bromide>99%85
2Methyl Iodide>99%82
Data sourced from Ghosh et al., 1998, which utilized the (1S,2R) enantiomer.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a (1R,2S)-2-aminocyclopentanol-derived chiral auxiliary.

Protocol 1: Synthesis of the (4S,5R)-Cyclopentano[d]oxazolidin-2-one Auxiliary

This protocol describes the synthesis of the chiral oxazolidinone from this compound.

  • Free Amine Generation: Neutralize this compound with a base (e.g., NaOH) to obtain the free amino alcohol.

  • Cyclization: React the free (1R,2S)-2-aminocyclopentanol with a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) in an appropriate solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to form the oxazolidinone.

  • Purification: Purify the resulting (4S,5R)-cyclopentano[d]oxazolidin-2-one by column chromatography or recrystallization.

Protocol 2: General Procedure for Asymmetric Syn-Aldol Reaction

This protocol outlines the key steps for a highly diastereoselective syn-aldol reaction.

  • N-Acylation: Acylate the (4S,5R)-cyclopentano[d]oxazolidin-2-one with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base like n-BuLi in THF at -78 °C to form the N-acyl imide.

  • Enolate Formation: Cool a solution of the N-acyl imide in anhydrous DCM to 0 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir the mixture for 1 hour at 0 °C to form the boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Allow the reaction to proceed for several hours (monitor by TLC).

  • Workup: Quench the reaction with a suitable buffer (e.g., phosphate buffer), and extract the product with an organic solvent.

  • Purification: Purify the aldol adduct by silica gel chromatography.

  • Auxiliary Cleavage: Cleave the auxiliary using lithium hydroperoxide in aqueous THF to yield the chiral β-hydroxy acid and recover the auxiliary.[1]

Visualizations

Diagram 1: General Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Auxiliary Preparation cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage & Recovery Auxiliary (1R,2S)-2-Aminocyclopentanol Hydrochloride Oxazolidinone Formation of (4S,5R)-Oxazolidinone Auxiliary->Oxazolidinone Acyl_Imide N-Acylation (e.g., with Propionyl Chloride) Oxazolidinone->Acyl_Imide Enolate Boron Enolate Formation (-78°C to 0°C) Acyl_Imide->Enolate Aldol Aldol Addition with Aldehyde (-78°C) Enolate->Aldol Product_Aux Aldol Adduct (High d.e.) Aldol->Product_Aux Cleavage Auxiliary Cleavage (e.g., LiOOH) Product_Aux->Cleavage Final_Product Chiral β-Hydroxy Acid Cleavage->Final_Product Recovered_Aux Recovered Oxazolidinone Cleavage->Recovered_Aux

Caption: Workflow for a diastereoselective aldol reaction.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting_DE cluster_conditions Reaction Conditions cluster_reagents Reagents & Materials cluster_solutions Solutions Start Low Diastereomeric Excess (d.e.) Observed Temp Is Temperature Low Enough? (-78°C) Start->Temp Purity Are Reagents & Auxiliary Enantiomerically Pure? Start->Purity Solvent Is Solvent Non-Coordinating? Temp->Solvent Yes Lower_Temp Action: Lower Reaction Temperature Temp->Lower_Temp No Enolate_Check Is Enolate Formation Complete? Solvent->Enolate_Check Yes Change_Solvent Action: Screen Alternative Solvents Solvent->Change_Solvent No Optimize_Base Action: Optimize Base, Time, and Temperature Enolate_Check->Optimize_Base No Moisture Is the System Strictly Anhydrous? Purity->Moisture Yes Purify_Reagents Action: Purify/Verify Reagents & Auxiliary Purity->Purify_Reagents No Dry_System Action: Dry Glassware & Solvents Rigorously Moisture->Dry_System No

Caption: Troubleshooting decision tree for low d.e.

References

Technical Support Center: (1R,2S)-2-Aminocyclopentanol Hydrochloride Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, in chemical reactions mediated by (1R,2S)-2-Aminocyclopentanol hydrochloride. This chiral amino alcohol is a valuable building block and ligand in asymmetric synthesis, and optimizing its use is critical for achieving desired reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound serves as a versatile chiral building block and precursor to chiral ligands.[1][2] Its primary applications are in asymmetric synthesis to control the stereochemical outcome of reactions. It is commonly used as a chiral auxiliary in asymmetric alkylations and aldol reactions, and as a chiral ligand in metal-catalyzed reactions such as asymmetric transfer hydrogenation and the enantioselective addition of organozinc reagents to aldehydes.[3][4]

Q2: I am observing a significantly lower than expected yield in my reaction. What are the most common general causes?

A2: Low yields in reactions involving chiral amino alcohols like this compound can stem from several factors. These include:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[5]

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact yield. These parameters often require careful optimization for each specific substrate.[1]

  • Product loss during workup: Significant amounts of the product can be lost during extraction, filtration, or crystallization steps. Ensuring complete precipitation and using cold solvents for washing can minimize these losses.[5][6]

  • Catalyst/Auxiliary quality and handling: The purity of the this compound is critical. Impurities can interfere with the reaction. Also, as a hydrochloride salt, it may need to be converted to the free amine before use in certain reactions, and this conversion must be complete.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: How does the hydrochloride form of (1R,2S)-2-Aminocyclopentanol affect its use in reactions?

A3: The hydrochloride salt is generally more stable and easier to handle than the free amine. However, for many applications, particularly when it acts as a ligand for a metal catalyst, the free amino alcohol is required. In such cases, the hydrochloride salt must be neutralized with a base in situ or in a separate step prior to the reaction. Incomplete neutralization can lead to low catalyst activity and consequently, low yield.

Q4: Can the choice of solvent impact the yield and enantioselectivity?

A4: Absolutely. The solvent plays a critical role in asymmetric catalysis by influencing the conformation and stability of the catalyst-substrate complex.[7] Variations in solvent polarity and coordinating ability can significantly affect both the reaction rate and the stereochemical outcome. It is often necessary to screen a range of solvents to find the optimal one for a specific reaction.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Aldol Reactions

This guide addresses low yields when using a chiral auxiliary derived from (1R,2S)-2-Aminocyclopentanol in asymmetric aldol reactions.

Potential Cause Troubleshooting Steps
Incomplete Enolate Formation Ensure the use of a suitable base (e.g., dibutylboron triflate and N,N-diisopropylethylamine) and that the reaction conditions (e.g., temperature at 0°C) are strictly followed to ensure complete enolization.[3]
Poor Diastereoselectivity While the cyclopentano[d]oxazolidin-2-one auxiliary generally provides excellent diastereoselectivity (>99% de), suboptimal conditions can lead to the formation of other diastereomers.[3] Confirm the purity of the starting materials and strictly control the reaction temperature.
Difficult Auxiliary Cleavage Incomplete removal of the chiral auxiliary will result in a low yield of the final β-hydroxy acid. Ensure standard lithium hydroperoxide conditions are followed, and consider extending the reaction time if necessary.[3]
Product Loss During Purification The desired aldol product may be lost during silica gel chromatography. Use an appropriate solvent system and carefully collect fractions.
Issue 2: Low Yield and/or Enantioselectivity in Asymmetric Transfer Hydrogenation

This guide provides troubleshooting for low yield and/or enantioselectivity in the asymmetric transfer hydrogenation of ketones using a catalyst derived from (1R,2S)-2-Aminocyclopentanol.

Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). High temperatures can also lead to catalyst deactivation.[4]
Suboptimal Base The choice and amount of base (e.g., KOH or t-BuOK) are critical for catalyst activation. Screen different bases and concentrations to find the optimal conditions.
Incorrect Hydrogen Source While 2-propanol is a common hydrogen source, other options like formic acid/triethylamine mixtures can also be used and may provide better results for certain substrates.[8]
Product Inhibition The byproduct of the transfer hydrogenation (e.g., acetone when using 2-propanol) can inhibit the catalyst and reduce the reaction rate.[4] Consider removing the byproduct as the reaction progresses, if feasible.
Low Enantioselectivity The enantioselectivity can be highly dependent on the reaction temperature. Lowering the temperature often improves enantiomeric excess, although it may also slow down the reaction rate. A temperature screening study is recommended. The substrate-to-catalyst ratio can also influence enantioselectivity.

Quantitative Data

The following tables summarize quantitative data from the literature for reactions mediated by (1S,2R)-2-Aminocyclopentanol (the enantiomer of the title compound, with expected similar reactivity and selectivity for the opposite enantiomer of the product).

Table 1: Asymmetric Aldol Reaction of a Chiral Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentanol [3]

EntryAldehydeProductIsolated Yield (%)Diastereomeric Excess (de, %)
1Isobutyraldehyde5a75>99
2Benzaldehyde5b80>99
3Isovaleraldehyde5c70>99
4Cyclohexanecarboxaldehyde5d78>99

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using a (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary[3]

This protocol describes the asymmetric aldol reaction of an N-propionyl oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol with various aldehydes.

Materials:

  • (4R,5S)-3-Propionylcyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol)

  • Dibutylboron triflate

  • N,N-diisopropylethylamine

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF at 0°C, add dibutylboron triflate (1.1 equivalents).

  • Slowly add N,N-diisopropylethylamine (1.2 equivalents) to the solution at 0°C.

  • Stir the mixture at 0°C for 1 hour to facilitate the formation of the boron enolate.

  • Cool the reaction mixture to -78°C.

  • Add the desired aldehyde (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to proceed at -78°C and then slowly warm to 0°C over several hours (typically 4-6 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with a suitable buffer solution (e.g., phosphate buffer).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired aldol adduct.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_workup Review Workup & Purification check_completion->check_workup Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions end Improved Yield optimize_conditions->end product_loss Product Loss During Workup check_workup->product_loss Inefficient check_reagents Verify Reagent/Catalyst Quality check_workup->check_reagents Efficient optimize_purification Optimize Purification (e.g., cold solvent wash) product_loss->optimize_purification optimize_purification->end reagent_issue Reagent/Catalyst Impurity or Deactivation check_reagents->reagent_issue Poor Quality check_reagents->end Good Quality purify_reagents Purify Reagents/Use Fresh Catalyst reagent_issue->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for addressing low reaction yields.

General Catalytic Cycle for Asymmetric Synthesis

catalytic_cycle catalyst Chiral Catalyst (derived from (1R,2S)-2-Aminocyclopentanol) complex Catalyst-Substrate Complex catalyst->complex + Substrate substrate Substrate substrate->complex reagent Reagent product Chiral Product reagent->product complex->product + Reagent product->catalyst - Catalyst (regenerated)

Caption: A generalized catalytic cycle for asymmetric synthesis.

References

Technical Support Center: Asymmetric Synthesis Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address side reactions and other common issues encountered during asymmetric synthesis with chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low diastereoselectivity in reactions involving chiral auxiliaries?

Low diastereoselectivity can arise from several factors that compromise the ability of the chiral auxiliary to control the stereochemical outcome. The most critical parameters to investigate are the reaction temperature, the choice of solvent, and the Lewis acid used. Suboptimal conditions can disrupt the steric control exerted by the auxiliary. Additionally, the purity of the starting materials, especially the chiral auxiliary itself, is crucial, as the presence of other stereoisomers will directly diminish the diastereomeric ratio of the product.

Q2: How can I prevent epimerization of my newly formed stereocenter during the removal of the chiral auxiliary?

Epimerization, the undesirable inversion of a stereocenter, is a significant risk, particularly during auxiliary cleavage under harsh acidic or basic conditions. To mitigate this, consider the following strategies:

  • Milder Cleavage Conditions: Opt for less harsh methods. For instance, reductive cleavage is often gentler than strong acid or base hydrolysis.

  • Temperature Control: Perform the cleavage at low temperatures (e.g., 0 °C or below) to minimize the energy available for the epimerization process.[1]

  • Careful Selection of Reagents: When using basic hydrolysis (e.g., for Evans auxiliaries), lithium hydroperoxide (LiOOH) is generally preferred over lithium hydroxide (LiOH) as it is less prone to causing epimerization.[2] For substrates with highly acidic α-protons, even mild basic conditions can be problematic.

Q3: I am observing incomplete cleavage of my chiral auxiliary. What steps can I take to improve this?

Incomplete removal of the chiral auxiliary can be addressed by systematically evaluating your reaction conditions.

  • Verify Reagent Quality: Ensure all reagents, especially the cleaving agent (e.g., LiBH₄, LiOH/H₂O₂), are fresh and active.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

  • Consider Alternative Methods: If optimization of your current protocol fails, a different cleavage strategy may be necessary. For example, if basic hydrolysis is ineffective, an acidic or reductive method might yield better results.

Q4: My reaction yield is low, even with good diastereoselectivity. What are the likely causes?

Low chemical yield can be attributed to several factors throughout the experimental workflow:

  • Incomplete Reactions: Ensure the reaction has gone to completion by monitoring its progress. In some cases, adjusting stoichiometry or reaction time may be necessary.

  • Side Reactions: Unwanted side reactions can consume starting materials or the desired product. For instance, in Myers' asymmetric alkylation, O-alkylation of the auxiliary's hydroxyl group can be a competing pathway. The use of additives like LiCl can help suppress such side reactions.

  • Product Degradation: The product itself may be unstable under the reaction or workup conditions. Performing reactions at lower temperatures and minimizing exposure to harsh conditions can help.

  • Purification Losses: The purification process, such as column chromatography, can lead to significant loss of material, especially if the desired diastereomer is difficult to separate from impurities.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Diastereomeric Ratio (d.r.) in Evans Aldol and Alkylation Reactions

The stereoselectivity of Evans auxiliary-mediated reactions is highly dependent on the formation of a specific Z-enolate and its subsequent reaction through a well-ordered transition state.

  • Enolate Formation: The geometry of the enolate is critical. For aldol reactions, "soft" enolization using a Lewis acid like dibutylboron triflate with a hindered base such as diisopropylethylamine is known to selectively produce the Z-enolate, which is essential for high syn-selectivity in the subsequent aldol addition.[3] For alkylations, strong bases like LDA or NaHMDS are commonly used.

  • Reaction Temperature: Lowering the reaction temperature, often to -78 °C, generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4]

  • Lewis Acid Selection: In aldol reactions, the choice of Lewis acid can significantly influence the stereochemical outcome. It is advisable to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal one for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the geometry of the transition state. Aprotic solvents like THF and dichloromethane are commonly used.

Table 1: Diastereoselective Alkylation of Evans Oxazolidinone Auxiliary

Substrate (N-Acyl Oxazolidinone) Electrophile Base Yield (%) Diastereomeric Ratio (d.r.)
N-propionyl-4-benzyl-2-oxazolidinone Allyl iodide NaN(TMS)₂ 61-77% 98:2
N-propionyl-4-benzyl-2-oxazolidinone Benzyl bromide LDA >90% >99:1

| N-butyryl-4-isopropyl-2-oxazolidinone | Methyl iodide | LHMDS | 85% | 97:3 |

Data compiled from various sources, specific conditions may vary.[5][6]

Issue 2: Side Reactions in Myers Asymmetric Alkylation

The Myers method, using pseudoephedrine amides, is a powerful tool for creating chiral carboxylic acids and their derivatives. However, side reactions can impact yield and purity.

  • O-Alkylation: A common side reaction is the alkylation of the hydroxyl group on the pseudoephedrine auxiliary. This can be suppressed by ensuring complete deprotonation and by the addition of anhydrous lithium chloride (LiCl), typically around 6-7 equivalents.

  • Incomplete Enolization: If starting material is recovered, it may indicate incomplete formation of the enolate. Ensure your base (commonly LDA) is fresh and accurately titrated. The standard protocol often involves warming cycles to 0 °C or even room temperature to drive enolization to completion before adding the electrophile.

  • Anhydrous Conditions: The presence of moisture can quench the enolate. It is critical to use flame-dried glassware and anhydrous solvents.

Table 2: Alkylation of (1S,2S)-Pseudoephedrine Amides

R¹ in Amide Electrophile (R²X) Product (R¹, R²) Yield (%) Diastereomeric Ratio (d.r.)
Phenyl Benzyl Bromide Phenyl, Benzyl 90% ≥99:1
Methyl Ethyl Iodide Methyl, Ethyl 83% 98:2
n-Propyl Benzyl Bromide n-Propyl, Benzyl 80% 97:3

| Methyl | n-Butyl Iodide | Methyl, n-Butyl | 70% | 96:4 |

Data sourced from Myers et al. and Organic Syntheses procedures.[7][8]

Issue 3: Difficulties in Chiral Auxiliary Cleavage

The final step of removing the auxiliary is critical and can be fraught with challenges such as incomplete reaction, product degradation, or epimerization.

  • Endocyclic Cleavage of Evans Auxiliaries: When using LiOH alone for hydrolysis, a common side reaction is the cleavage of the carbamate within the oxazolidinone ring. Using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, preferentially cleaves the desired exocyclic amide bond.[1][9]

  • Reductive Cleavage of Oppolzer's Sultam: For sterically hindered substrates, standard reductive cleavage conditions may be sluggish. An improved procedure using LiBH₄ with a controlled amount of water in diethyl ether has been reported to give better yields.

  • Acidic Hydrolysis of Myers Amides: This method typically requires heating with strong aqueous acid (e.g., 9-18 N H₂SO₄) in dioxane. If the reaction is slow, ensure the temperature is maintained at reflux (100-110 °C).[10]

Table 3: Cleavage of Alkylated Pseudoephedrine Amides

Cleavage Method Reagent Substrate Scope Yield (%) Enantiomeric Excess (ee %)
Acidic Hydrolysis 9-18 N H₂SO₄ Various alkyl, aryl 89-99% >99%
Basic Hydrolysis n-Bu₄NOH Various alkyl, aryl High >99%
Organometallic Addition R'Li or R'MgX Various alkyl, aryl 95-98% >99%

| Reduction to Alcohols | LiAlH(OEt)₃ | Various alkyl, aryl | 75-82% | 90-98% |

Data compiled from various sources detailing the Myers methodology.[10][11]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships in asymmetric synthesis using chiral auxiliaries.

Troubleshooting_Low_Diastereoselectivity Troubleshooting Low Diastereoselectivity start Low d.r. Observed check_temp Is Reaction Temperature Optimized? (-78 °C) start->check_temp check_solvent Is Solvent Appropriate (e.g., Anhydrous THF)? check_temp->check_solvent Yes lower_temp Lower Temperature check_temp->lower_temp No check_base Is Enolate Formation Protocol Correct? check_solvent->check_base Yes screen_solvents Screen Solvents check_solvent->screen_solvents No check_purity Are Reagents and Auxiliary Pure? check_base->check_purity Yes optimize_base Optimize Base/Lewis Acid (e.g., Bu2BOTf for Aldol) check_base->optimize_base No purify_reagents Purify/Verify Reagents check_purity->purify_reagents No success High d.r. Achieved check_purity->success Yes lower_temp->check_solvent screen_solvents->check_base optimize_base->check_purity purify_reagents->success

Caption: A workflow for troubleshooting low diastereoselectivity.

Auxiliary_Cleavage_Pathway Decision Pathway for Auxiliary Cleavage start Alkylated Product Obtained check_epimerization Is α-Proton Highly Acidic? start->check_epimerization check_functional_groups Are there Sensitive Functional Groups? check_epimerization->check_functional_groups No mild_conditions Use Mild Conditions (e.g., Reductive Cleavage, Low Temperature) check_epimerization->mild_conditions Yes check_functional_groups->mild_conditions Yes standard_hydrolysis Standard Hydrolysis (e.g., LiOOH for Evans, H+ for Myers) check_functional_groups->standard_hydrolysis No incomplete_cleavage Incomplete Cleavage? mild_conditions->incomplete_cleavage standard_hydrolysis->incomplete_cleavage optimize Optimize Time/Temp or Change Method incomplete_cleavage->optimize Yes final_product Pure Chiral Product incomplete_cleavage->final_product No optimize->final_product

Caption: Decision pathway for selecting an auxiliary cleavage method.

Key Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an Evans N-Acyl Oxazolidinone

This protocol is adapted from a procedure demonstrating the alkylation of an N-propionyl oxazolidinone.[5]

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.05 equiv) in THF.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the electrophile (e.g., allyl iodide, 1.2 equiv) to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. The product can be purified by column chromatography.

Protocol 2: Reductive Cleavage of an Oppolzer's Sultam Adduct

This protocol describes a general procedure for the reductive cleavage of an N-acyl camphorsultam to the corresponding primary alcohol.

  • Reaction Setup:

    • Dissolve the N-acyl sultam adduct (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Reduction:

    • Carefully add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting suspension vigorously for 1 hour until a white precipitate forms.

    • Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can be recovered from the solid.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be further purified by chromatography.

Protocol 3: Acidic Hydrolysis of a Myers Pseudoephedrine Amide

This protocol outlines the cleavage of an alkylated pseudoephedrine amide to the corresponding chiral carboxylic acid.[10][12]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a mixture of dioxane and 9 N aqueous sulfuric acid (typically a 1:1 volume ratio).

  • Hydrolysis:

    • Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Auxiliary Recovery:

    • Cool the reaction mixture to room temperature and carefully dilute with water.

    • Extract with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Make the aqueous layer basic (pH > 11) with a strong base (e.g., NaOH) to deprotonate the pseudoephedrine.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Product Isolation:

    • Re-acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the chiral carboxylic acid. The product can be purified by recrystallization or chromatography if necessary.

References

Technical Support Center: Purification of Products from (1R,2S)-2-Aminocyclopentanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (1R,2S)-2-Aminocyclopentanol hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of derivatives of (1R,2S)-2-Aminocyclopentanol.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing low recovery of my target compound after performing silica gel column chromatography. What are the potential causes and solutions?

Answer:

Low yield after column chromatography is a common issue. Several factors could be contributing to the loss of your product. Below is a troubleshooting table to help you identify and resolve the issue.

Potential CauseProposed Solution
Compound Streaking/Tailing on Silica The polar amine and alcohol functionalities in your product may be interacting strongly with the acidic silica gel. Try adding a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This can neutralize the acidic sites on the silica and improve the elution of your compound.
Irreversible Adsorption For highly polar compounds, irreversible adsorption to silica can be a problem. Consider using a different stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel (C18).
Improper Solvent System (Eluent) If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute at all. Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.
Co-elution with Byproducts A slow, shallow gradient of the polar solvent in your eluent system can help resolve compounds with similar polarities.[1]
Sample Loading Technique Loading the crude product dissolved in a large volume of a strong solvent can lead to broad bands and poor separation. Dissolve your sample in a minimal amount of the initial eluent or a less polar solvent, or consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
Issue 2: Product Oiling Out During Recrystallization

Question: My product separates as an oil instead of forming crystals during recrystallization. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute is supersaturated but the temperature is still above the melting point of the solid in the solvent, or when cooling is too rapid. Here are several techniques to promote crystal formation:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to the formation of an oil or very fine, impure crystals.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of your product (a "seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your product and then allow it to cool slowly again.

  • Change Solvent System: The chosen solvent may not be ideal. A two-solvent system can be effective.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent systems for amide derivatives include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my reaction product mixture?

A1: Common impurities include unreacted (1R,2S)-2-Aminocyclopentanol, excess carboxylic acid or acylating agent (in amide coupling reactions), coupling reagents and their byproducts (e.g., dicyclohexylurea if DCC is used), and diastereomers of your product if a new stereocenter is formed during the reaction.

Q2: How do I remove unreacted (1R,2S)-2-Aminocyclopentanol from my product?

A2: An acidic wash during the work-up is often effective. Since the starting material is a basic amine, it will be protonated in the presence of a dilute acid (e.g., 1 M HCl) and become water-soluble, allowing it to be separated into the aqueous layer. If your product is also acid-sensitive, column chromatography is a better option.

Q3: My reaction has produced diastereomers. What is the best way to separate them?

A3: The separation of diastereomers is often achievable by standard purification techniques due to their different physical properties.

  • Column Chromatography: Diastereomers often have different polarities and can be separated by flash column chromatography on silica gel. Careful optimization of the eluent system is key.

  • Recrystallization: Diastereomers can have different solubilities in a given solvent, which can be exploited for separation by fractional crystallization.

  • Chiral HPLC: For analytical and preparative separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique.[4]

Q4: Do I need to neutralize the hydrochloride of the starting material before my reaction?

A4: Yes, in most cases. For reactions where the amine acts as a nucleophile, such as in amide coupling, the amine must be in its free base form. The hydrochloride salt is an ammonium salt and is not nucleophilic. You can neutralize it by adding a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. Typically, at least one equivalent of base is needed to neutralize the hydrochloride, and an additional equivalent may be required for the reaction itself.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of an N-Acyl Derivative
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Plug a chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of dichloromethane or the eluent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Chiral Amide Derivative
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start (1R,2S)-2-Aminocyclopentanol HCl + Reagents reaction Reaction (e.g., Amide Coupling) start->reaction crude Crude Product Mixture reaction->crude extraction Extraction with Organic Solvent crude->extraction wash Acidic/Basic Washes extraction->wash dry Drying and Concentration wash->dry choice Choice of Method dry->choice column Column Chromatography choice->column Complex Mixture / Diastereomers recrystallization Recrystallization choice->recrystallization Solid Product pure_product Pure Product column->pure_product recrystallization->pure_product analysis Purity & Characterization (NMR, HPLC, MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of products from this compound reactions.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Recrystallization Attempt outcome Product Oils Out start->outcome slow_cool Cool Solution Slowly outcome->slow_cool scratch Scratch Flask with Glass Rod outcome->scratch seed Add a Seed Crystal outcome->seed reduce_solvent Reduce Solvent Volume outcome->reduce_solvent change_solvent Use a Two-Solvent System outcome->change_solvent success Crystals Form slow_cool->success scratch->success seed->success reduce_solvent->success change_solvent->success

Caption: Troubleshooting guide for when a product oils out during recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and purification of (1R,2S)-2-Aminocyclopentanol hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the reduction of (1R,2S)-cis-2-azidocyclopentanol and the aminolysis of cyclopentene oxide.

Route 1: Reduction of (1R,2S)-cis-2-azidocyclopentanol

Issue: Low or No Yield of the Desired Amine

  • Potential Cause: Incomplete reaction or catalyst poisoning.

  • Troubleshooting Steps:

    • Catalytic Hydrogenation:

      • Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active.

      • Verify the quality of the hydrogen gas and ensure the system is properly sealed to maintain pressure.

      • Increase catalyst loading or hydrogen pressure if the reaction is sluggish.

      • Check for potential catalyst poisons in the starting material or solvent, such as sulfur-containing compounds.

    • Staudinger Reaction:

      • Use a fresh phosphine reagent (e.g., triphenylphosphine), as they can oxidize over time.

      • Ensure anhydrous conditions, as water can interfere with the reaction.

      • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting azide.

Issue: Difficulty in Purifying the Product from Reaction Byproducts

  • Potential Cause: Formation of stable byproducts that are difficult to separate.

  • Troubleshooting Steps:

    • Staudinger Reaction: The primary byproduct is triphenylphosphine oxide, which can be challenging to remove. Consider using a polymer-supported triphenylphosphine for easier separation by filtration. Recrystallization from a suitable solvent system can also be effective.

    • General Purification: If the product is an oil, attempt to convert it to the hydrochloride salt by treating it with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol), which often facilitates crystallization.

Route 2: Aminolysis of Cyclopentene Oxide

Issue: Formation of Stereoisomers and Other Byproducts

  • Potential Cause: Lack of stereocontrol in the epoxide ring-opening.

  • Troubleshooting Steps:

    • The aminolysis of cyclopentene oxide with ammonia will likely produce a mixture of cis and trans isomers. To obtain the desired (1R,2S) stereochemistry, it is crucial to start with an enantiomerically pure cyclopentene oxide or employ a chiral resolution step after the aminolysis.

    • Side reactions, such as the formation of diol byproducts from the reaction with residual water, can occur. Ensure the use of anhydrous solvents and reagents.

Issue: Slow or Incomplete Reaction

  • Potential Cause: Insufficient reactivity of the amine or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase the reaction temperature and pressure to facilitate the reaction with ammonia.

    • Consider using a more nucleophilic amine source, such as benzylamine, followed by a debenzylation step.

    • The use of a Lewis acid catalyst can sometimes accelerate the ring-opening of the epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are the reduction of a (1R,2S)-cis-2-azidocyclopentanol intermediate and the aminolysis of cyclopentene oxide followed by chiral resolution. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I improve the purity of my final this compound product?

A2: Recrystallization is a highly effective method for purifying the hydrochloride salt.[1] Common solvent systems include isopropanol/acetone or methanol/diethyl ether.[1] Thoroughly washing the filtered crystals with a cold, non-polar solvent in which the product is sparingly soluble can remove residual impurities.[2] Ensuring the product is completely dry by placing it under a high vacuum is also critical.[2]

Q3: How can I confirm the stereochemistry of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for determining the enantiomeric purity of your product.[3] Additionally, comparison of the optical rotation of your sample with reported values for the pure enantiomer can provide confirmation of the stereochemistry.

Data Presentation

ParameterRoute 1: Azide ReductionRoute 2: Aminolysis of EpoxideReference
Starting Material (1R,2S)-cis-2-azidocyclopentanolCyclopentene oxideN/A
Key Reagents H₂, Pd/C or PPh₃NH₃ or BenzylamineN/A
Typical Solvents Methanol, Ethanol, THFWater, EthanolN/A
Reported Yield Can be high (e.g., 78% for a similar azide reduction)Variable, depends on resolution stepN/A
Key Challenges Catalyst poisoning, byproduct removalStereocontrol, slow reaction rateN/A

Experimental Protocols

Protocol 1: Synthesis via Reduction of (1R,2S)-cis-2-azidocyclopentanol (General Procedure)

This protocol outlines a general procedure for the catalytic hydrogenation of (1R,2S)-cis-2-azidocyclopentanol.

  • Preparation: In a suitable hydrogenation vessel, dissolve (1R,2S)-cis-2-azidocyclopentanol in an appropriate solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting azide is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (1R,2S)-2-Aminocyclopentanol.

  • Salt Formation and Purification: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.[2]

Protocol 2: Synthesis via Aminolysis of Cyclopentene Oxide (General Procedure)

This protocol provides a general outline for the aminolysis of cyclopentene oxide, which would require a subsequent chiral resolution step.

  • Reaction Setup: In a sealed pressure vessel, combine cyclopentene oxide with a solution of ammonia in a suitable solvent like ethanol.

  • Reaction: Heat the sealed vessel to a temperature between 100-150°C and stir for several hours to days.

  • Monitoring: Monitor the consumption of the cyclopentene oxide by GC or TLC.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification and Resolution: The resulting mixture of cis- and trans-2-aminocyclopentanol will require purification, for example, by column chromatography. Subsequently, a chiral resolution using a chiral acid can be employed to isolate the desired (1R,2S)-enantiomer.

  • Salt Formation: The purified (1R,2S)-2-Aminocyclopentanol can then be converted to its hydrochloride salt as described in Protocol 1.

Mandatory Visualization

G cluster_0 Synthetic Route 1: Azide Reduction cluster_1 Synthetic Route 2: Aminolysis of Epoxide Start_Azide (1R,2S)-cis-2-azidocyclopentanol Reduction Reduction (e.g., H2, Pd/C or PPh3) Start_Azide->Reduction Amine_Freebase (1R,2S)-2-Aminocyclopentanol (Free Base) Reduction->Amine_Freebase Salt_Formation_1 HCl Salt Formation & Purification Amine_Freebase->Salt_Formation_1 Final_Product_1 (1R,2S)-2-Aminocyclopentanol hydrochloride Salt_Formation_1->Final_Product_1 Start_Epoxide Cyclopentene Oxide Aminolysis Aminolysis (e.g., NH3) Start_Epoxide->Aminolysis Racemic_Mixture Racemic Mixture of 2-Aminocyclopentanol Aminolysis->Racemic_Mixture Resolution Chiral Resolution Racemic_Mixture->Resolution Resolved_Amine (1R,2S)-2-Aminocyclopentanol (Free Base) Resolution->Resolved_Amine Salt_Formation_2 HCl Salt Formation & Purification Resolved_Amine->Salt_Formation_2 Final_Product_2 (1R,2S)-2-Aminocyclopentanol hydrochloride Salt_Formation_2->Final_Product_2 G Start Low Yield or Purity Observed Check_Reaction Monitor Reaction Progress (TLC, LC-MS, GC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Purification_Issues Purification Issues? Incomplete_Reaction->Purification_Issues No Optimize_Conditions->Check_Reaction Optimize_Purification Optimize Purification: - Recrystallize from different solvents - Thoroughly wash with cold solvent - Ensure complete drying Purification_Issues->Optimize_Purification Yes Reagent_Quality Check Reagent Quality: - Use fresh catalyst/reagents - Ensure anhydrous conditions Purification_Issues->Reagent_Quality No End Improved Yield and Purity Optimize_Purification->End Reagent_Quality->End

References

Technical Support Center: (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding potential racemization issues with (1R,2S)-2-Aminocyclopentanol hydrochloride. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help maintain the stereochemical integrity of this chiral intermediate during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a critical issue in drug development because different enantiomers of a chiral molecule can have significantly different pharmacological activities and toxicological profiles. For this compound, maintaining its specific stereochemistry is crucial for its intended use as a chiral building block.

Q2: What are the primary factors that can induce racemization of this compound?

A2: The primary factors that can induce racemization in chiral amino alcohols like this compound include:

  • Harsh pH conditions: Both strongly acidic and, more significantly, strongly basic conditions can catalyze racemization.[1]

  • Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Prolonged reaction or storage times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.[1]

  • Choice of solvents: The polarity and protic nature of the solvent can influence the stability of intermediates that may lead to racemization.[1]

  • Presence of certain reagents: Strong bases or acids used in a reaction can facilitate the formation of achiral intermediates.[1]

Q3: What is a plausible mechanism for the racemization of (1R,2S)-2-Aminocyclopentanol?

A3: A likely mechanism for the racemization of a vicinal amino alcohol like (1R,2S)-2-Aminocyclopentanol under basic conditions involves the formation of an imine intermediate. The base can abstract a proton from the hydroxyl group, and a subsequent rearrangement can lead to the formation of a planar imine. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both enantiomers. Under acidic conditions, protonation of the amino group can also potentially facilitate pathways to racemization, though this is often less facile than base-catalyzed mechanisms for amino alcohols.

Q4: How can I minimize racemization during a reaction involving this compound?

A4: To minimize racemization, consider the following strategies:

  • Optimize reaction conditions: Use the mildest possible reaction conditions. This includes employing lower temperatures (cryogenic conditions if necessary) and minimizing reaction times.[1]

  • Careful selection of reagents: Use weaker, sterically hindered bases or acids where possible.

  • Protecting groups: Utilize protecting groups for the amine and/or hydroxyl functionalities to prevent the formation of intermediates that can lead to racemization.[1]

  • Solvent screening: Test a variety of solvents to identify one that minimizes the formation of racemization-prone intermediates.[1]

Q5: How should I handle and store this compound to ensure its stereochemical stability?

A5: For optimal stability, this compound should be stored in a cool, dry place under an inert atmosphere. Avoid exposure to high temperatures and basic conditions. As the hydrochloride salt, it is expected to be more stable in slightly acidic to neutral aqueous solutions. Long-term storage in solution, especially at room temperature or above, should be avoided if possible.

Q6: What analytical techniques are suitable for determining the enantiomeric purity of this compound?

A6: The most common and reliable method for determining the enantiomeric purity of chiral amino alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[2][3] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other potential methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents to differentiate the signals of the two enantiomers.[4]

Data Presentation

Table 1: Illustrative Influence of Experimental Conditions on the Racemization of this compound

ParameterConditionExpected Impact on Racemization RateRationale
Temperature Low (-20°C to 0°C)LowInsufficient thermal energy to overcome the activation barrier for racemization.
Ambient (20-25°C)ModerateModerate risk, especially over extended periods.
High (>50°C)HighIncreased thermal energy significantly accelerates racemization.[1]
pH Acidic (pH 3-5)LowThe protonated amine is generally more stable against racemization.[5][6]
Neutral (pH 6-8)ModerateIncreased risk compared to acidic conditions, especially with heating.
Basic (pH > 9)HighBase can catalyze the formation of achiral intermediates (e.g., imines), leading to rapid racemization.[1]
Solvent Aprotic NonpolarLowLess likely to stabilize charged intermediates that can lead to racemization.
Aprotic PolarModerateMay stabilize polar intermediates to some extent.[1]
ProticModerate to HighCan facilitate proton transfer and stabilize ionic intermediates, potentially increasing the rate of racemization.[1]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general methodology for assessing the enantiomeric purity of this compound. Method optimization will be required for specific instrumentation and columns.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating chiral amines and amino alcohols.[7]

  • Mobile Phase Preparation: A typical mobile phase for chiral separations of amino compounds consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • If necessary, neutralize the hydrochloride salt with a slight excess of a non-nucleophilic base and filter to prevent column damage, though direct injection of the salt is often possible.

    • Prepare a racemic standard of 2-aminocyclopentanol for system suitability and to confirm the retention times of both enantiomers.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (1R,2S) and (1S,2R) enantiomers and to calculate the resolution factor.

    • Inject the sample solution.

    • Monitor the elution profile using a suitable detector (e.g., UV at a low wavelength or a refractive index detector).

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Racemization Issues start High Degree of Racemization Detected check_conditions Review Reaction/Storage Conditions start->check_conditions harsh_conditions Were harsh conditions used? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions optimize_temp Lower Reaction Temperature (e.g., 0°C or below) harsh_conditions->optimize_temp Yes check_solvent Review Solvent Choice harsh_conditions->check_solvent No optimize_reagents Use Milder Reagents (e.g., sterically hindered base) optimize_temp->optimize_reagents optimize_reagents->check_solvent polar_protic Was a polar protic solvent used? check_solvent->polar_protic screen_solvents Screen Aprotic or Less Polar Solvents polar_protic->screen_solvents Yes check_time Review Reaction/Storage Time polar_protic->check_time No screen_solvents->check_time prolonged_time Was the time prolonged? check_time->prolonged_time minimize_time Minimize Reaction/Storage Time prolonged_time->minimize_time Yes consider_pg Consider Protecting Groups for -NH2 and/or -OH prolonged_time->consider_pg No minimize_time->consider_pg end Racemization Minimized consider_pg->end

Caption: Troubleshooting workflow for addressing racemization.

RacemizationMechanism Plausible Base-Catalyzed Racemization Mechanism cluster_enantiomer1 (1R,2S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_enantiomer2 (1S,2R)-Enantiomer enantiomer1 (1R,2S)-2-Aminocyclopentanol H₂N OH intermediate Planar Imine Intermediate HN=C enantiomer1->intermediate Rearrangement intermediate->enantiomer1 Protonation enantiomer2 (1S,2R)-2-Aminocyclopentanol H₂N OH intermediate->enantiomer2 Protonation base2 Base (B:) enantiomer2->base2 -H⁺ base1 Base (B:) base1->enantiomer1 -H⁺ base2->intermediate proton_source1 H⁺ Source proton_source1->intermediate proton_source2 H⁺ Source proton_source2->intermediate

Caption: Plausible mechanism of racemization for 2-aminocyclopentanol.

References

Removal of (1R,2S)-2-Aminocyclopentanol hydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of (1R,2S)-2-Aminocyclopentanol hydrochloride from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of reaction mixtures containing this compound.

Issue Potential Cause(s) Solution(s)
Product is contaminated with this compound. Incomplete removal during aqueous workup. The hydrochloride salt is water-soluble and should partition into the aqueous phase. However, if the organic phase is not washed thoroughly, some salt may remain.- Aqueous Wash: Perform multiple washes of the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the hydrochloride, converting it to the free amine, which is more soluble in organic solvents and can be subsequently removed with an acidic wash. - Acidic Wash: After the basic wash, perform several washes with dilute hydrochloric acid (e.g., 1M HCl) to protonate the free amine and extract it into the aqueous layer.
Emulsion formation during extraction. The presence of the amphiphilic aminocyclopentanol can stabilize emulsions between aqueous and organic layers.- Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. - Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. - Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Low yield of the desired product after purification. The desired product may have some solubility in the aqueous wash solutions, leading to loss during extraction. (1R,2S)-2-Aminocyclopentanol may react with the desired product under certain conditions.- Back-extraction: After the initial extraction of the desired product into the organic phase, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - pH monitoring: Carefully monitor the pH during the workup. Extreme pH values could potentially degrade the desired product.
(1R,2S)-2-Aminocyclopentanol free base remains in the organic layer. Insufficient acidification during the acidic wash. The pKa of the aminocyclopentanol is relatively high, requiring a sufficiently acidic solution to ensure complete protonation and transfer to the aqueous phase.- Check pH: Ensure the pH of the aqueous layer is acidic (pH < 2) after the acidic wash. Use pH paper or a pH meter to verify. - Multiple Acidic Washes: Perform at least two to three washes with the dilute acid solution to ensure complete removal of the amine.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: Quantitative solubility data is not extensively available in the public domain. However, the following qualitative solubility profile has been reported:

Compound Solvent Solubility
This compoundWaterSoluble[1][2]
This compoundAlcohols (e.g., Methanol, Ethanol)Soluble[1]
This compoundDimethyl Sulfoxide (DMSO)Slightly Soluble
This compoundNon-polar organic solventsSlightly Soluble[1]
(1R,2S)-2-Aminocyclopentanol (Free Base)EthanolSoluble

Q2: How can I convert the hydrochloride salt to the free amine?

A2: To obtain the free amine, you can neutralize the hydrochloride salt with a base. This is typically done by dissolving the salt in water and adding a stoichiometric amount of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][4][5] The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q3: What is a general procedure for removing this compound via extraction?

A3: A common method involves liquid-liquid extraction after basification of the reaction mixture. A specific example from a patented procedure involves the following steps after the main reaction:

  • Acidify the reaction mixture with a 2M hydrochloric acid solution.

  • Extract the mixture with dichloromethane. The desired product may be in either the organic or aqueous phase depending on its properties.

  • Separate the layers.

  • Make the aqueous phase alkaline by adding a 2M sodium hydroxide solution. This converts the aminocyclopentanol hydrochloride to its free base.

  • Extract the basified aqueous phase with dichloromethane to remove the (1R,2S)-2-Aminocyclopentanol free base.

Q4: Are there any alternative methods for removing amine hydrochlorides?

A4: Yes, other methods include:

  • Precipitation: If the desired product is soluble in a particular solvent system while the aminocyclopentanol hydrochloride is not, you can attempt to precipitate the salt out of the solution.

  • Chromatography: Column chromatography can be effective for separating the desired product from the aminocyclopentanol, although the hydrochloride salt may not be ideal for silica gel chromatography. Neutralizing to the free base before chromatography is often recommended.

  • Scavenger Resins: Solid-supported scavenger resins can be used to selectively bind and remove the amine from the reaction mixture.

Experimental Protocol: Extractive Removal of (1R,2S)-2-Aminocyclopentanol

Objective: To remove this compound from a reaction mixture by converting it to the free base and performing a liquid-liquid extraction.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic phase with deionized water to remove any water-soluble impurities. Discard the aqueous layer.

  • Basification: Add 1M NaOH solution to the separatory funnel. The amount should be sufficient to neutralize any remaining acid and deprotonate the aminocyclopentanol hydrochloride. A good starting point is to use a volume equal to about one-third of the organic phase volume.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The (1R,2S)-2-Aminocyclopentanol free base will now be in the organic layer, while the sodium chloride salt formed will be in the aqueous layer.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water and break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product, now free of (1R,2S)-2-Aminocyclopentanol.

Workflow for Removal of this compound

Removal_Workflow Decision Workflow for Removal of (1R,2S)-2-Aminocyclopentanol HCl start Reaction Mixture containing (1R,2S)-2-Aminocyclopentanol HCl is_product_base_sensitive Is the desired product sensitive to base? start->is_product_base_sensitive wash_with_base Wash organic phase with aqueous weak base (e.g., NaHCO3) is_product_base_sensitive->wash_with_base No chromatography Consider alternative methods: - Column Chromatography - Scavenger Resins - Precipitation is_product_base_sensitive->chromatography Yes aqueous_workup Perform Aqueous Workup wash_with_acid Wash organic phase with dilute aqueous acid (e.g., 1M HCl) wash_with_base->wash_with_acid dry_and_concentrate Dry organic phase and concentrate to obtain purified product wash_with_acid->dry_and_concentrate chromatography->dry_and_concentrate end Purified Product dry_and_concentrate->end

Caption: Decision workflow for selecting a suitable method for the removal of (1R,2S)-2-Aminocyclopentanol HCl.

References

Technical Support Center: Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your asymmetric aldol reactions in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Q1: My asymmetric aldol reaction is showing low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantioselectivity is a common issue and can stem from several sources. The first step is to rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure accurate measurement of the ee.[1] If the analytical method is confirmed to be accurate, consider the following critical factors:

  • Catalyst Purity and Integrity: The purity of your chiral catalyst is paramount. Impurities can interfere with the formation of the crucial catalyst-substrate complex, leading to a decrease in enantioselectivity. Ensure the catalyst is from a reliable source or has been properly purified. For air- or moisture-sensitive catalysts, meticulous handling and storage under an inert atmosphere are essential.[1]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] It is advisable to perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The solvent plays a critical role in the geometry of the transition state and can influence the conformation of the catalyst-substrate complex.[1][2] Screening a range of solvents with varying polarities and coordinating abilities is highly recommended to identify the optimal medium for your specific reaction.

  • Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates, leading to a reduction in enantioselectivity.[1][2] Ensure all reagents are of high purity and that solvents are anhydrous, as water can interfere with many catalytic systems.

Issue 2: Low Diastereoselectivity (dr)

Q2: I am observing a low diastereomeric ratio (dr) in my aldol reaction. How can I improve the diastereoselectivity?

A2: Low diastereoselectivity often points to issues with the transition state geometry. Here are key areas to troubleshoot:

  • Enolate Geometry: The geometry of the enolate (E or Z) is a primary determinant of the diastereoselectivity (syn or anti). The method of enolate formation (e.g., choice of base, solvent, and temperature) can significantly influence this geometry. For instance, in boron-mediated aldol reactions, the choice of dialkylboron triflate can favor the formation of the (Z)-enolate, leading to the syn-aldol product.

  • Lewis Acid/Catalyst Choice: In metal-catalyzed aldol reactions, the nature of the Lewis acid can have a profound impact on the transition state. Different Lewis acids have varying steric bulk and coordination strengths, which can influence the facial selectivity of the aldehyde.[3] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) is a common strategy to optimize diastereoselectivity.[3]

  • Chiral Auxiliary: In substrate-controlled reactions, the choice of the chiral auxiliary is critical. The steric hindrance provided by the auxiliary directs the approach of the electrophile. If diastereoselectivity is low, consider using a different chiral auxiliary with different steric and electronic properties.

  • Zimmerman-Traxler Model: Understanding the Zimmerman-Traxler model can help rationalize and predict the diastereochemical outcome. This model proposes a chair-like six-membered transition state, and the substituents will preferentially occupy equatorial positions to minimize steric interactions.[4][5] Analyzing your specific substrates and reagents within this model can provide insights into how to improve diastereoselectivity.

Issue 3: Low Reaction Yield

Q3: My asymmetric aldol reaction is giving a poor yield, even though the stereoselectivity is good. What are the potential causes and how can I improve the yield?

A3: Low yields can be attributed to several factors, including incomplete conversion, side reactions, or product decomposition. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, thermal instability, or prolonged reaction times.[1] Using a fresh batch of catalyst or increasing the catalyst loading might improve the yield.

  • Reaction Time and Temperature: Monitor the reaction progress over time (e.g., by TLC or GC) to determine if the reaction has stalled. An increase in reaction time or a modest increase in temperature might be necessary to drive the reaction to completion. However, be mindful that increasing the temperature could potentially lower the enantioselectivity.[1][6]

  • Side Reactions: Aldol reactions can be prone to side reactions such as self-condensation of the aldehyde or ketone, dehydration of the aldol product, or polymerization, especially with aldehydes.[7][8][9] To minimize self-condensation in a crossed aldol reaction, one strategy is to use a non-enolizable aldehyde as the electrophile.[10] Slowly adding the enolizable component can also help.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.

  • Work-up and Purification: Product loss during the work-up and purification steps is a common reason for low isolated yields. Ensure that the pH during extraction is appropriate to avoid product degradation (e.g., retro-aldol reaction). The purification method (e.g., column chromatography on silica gel) should be optimized to minimize decomposition of the potentially sensitive β-hydroxy carbonyl product.[11]

Frequently Asked Questions (FAQs)

Q4: How does the catalyst loading affect the outcome of the reaction?

A4: Catalyst loading is a critical parameter that can influence both the reaction rate and the enantioselectivity. While a higher catalyst loading can increase the reaction rate, it is not always beneficial for enantioselectivity. In some cases, high concentrations of the catalyst can lead to the formation of less selective dimeric or aggregated species. It is important to screen a range of catalyst loadings to find the optimal concentration that provides a good balance between reaction rate and enantioselectivity. For instance, in some proline-catalyzed reactions, catalyst loadings of 20-30 mol% are common to achieve good results.

Q5: Can additives be used to improve the performance of my asymmetric aldol reaction?

A5: Yes, the use of additives can have a significant impact on the outcome of asymmetric aldol reactions. Additives can act as co-catalysts, influence the aggregation state of the catalyst, or modify the properties of the reaction medium. For example, the addition of water in small amounts to proline-catalyzed reactions has been shown to sometimes improve the yield by suppressing side reactions, although it may decrease the overall reaction rate.[9] Other additives, such as acids or bases, can also be used to modulate the reactivity and selectivity of the catalytic system.

Q6: What are the best practices for setting up an asymmetric aldol reaction to ensure reproducibility?

A6: Poor reproducibility is a common challenge in asymmetric catalysis. To ensure consistent results, it is crucial to control all experimental variables meticulously. This includes:

  • High Purity of Reagents and Solvents: Use reagents and solvents of the highest possible purity. Anhydrous solvents should be used when necessary.

  • Inert Atmosphere: For air- and moisture-sensitive catalysts and reagents, strictly adhere to air-free techniques using a glovebox or Schlenk line.

  • Precise Measurement: Accurately measure all reagents, catalysts, and solvents.

  • Consistent Temperature Control: Maintain a constant and uniform temperature throughout the reaction.

  • Standardized Procedures: Follow a standardized and detailed experimental protocol for every reaction.

Data Presentation

Table 1: Effect of Solvent on the Enantioselectivity of a Proline-Catalyzed Aldol Reaction

EntrySolventYield (%)ee (%)
1DMSO9796
2CH₃CN8588
3THF7882
4Acetone6787
5CH₂Cl₂5575

Reaction conditions: Acetone and isobutyraldehyde with 30 mol% L-proline at room temperature for 48 hours. Data is representative and sourced from multiple studies for illustrative purposes.

Table 2: Comparison of Different Catalysts for the Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1L-Proline30488183
2L-Prolinol20486893
3(S)-2-(Triflylaminomethyl)pyrrolidine10249598
4Cinchona Alkaloid Derivative5129295

Reaction conditions and solvents vary for each catalyst to reflect optimized conditions reported in the literature. Data is representative and compiled for comparative purposes.[4]

Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

  • Reagent Preparation: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., DMSO, 2 mL) to the reaction vessel.

  • Catalyst Introduction: Add L-proline (0.3 mmol, 30 mol%) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.

Protocol 2: General Procedure for an Evans Asymmetric Aldol Reaction

  • Preparation of the N-Acyl Oxazolidinone: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi, 1.05 equiv) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir until completion.

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv). Stir the mixture for 30-60 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Reaction Execution: Stir the reaction at -78 °C for several hours, then allow it to warm slowly to 0 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a buffer solution (e.g., phosphate buffer, pH 7).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral β-hydroxy acid or alcohol, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Prepare Reagents (Aldehyde, Ketone) setup Reaction Setup (Solvent, Inert Atm.) reagents->setup catalyst Prepare Catalyst (e.g., Proline) catalyst->setup addition Add Reagents & Catalyst setup->addition stir Stir at Controlled Temperature addition->stir quench Quench Reaction stir->quench Monitor (TLC/GC) extract Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze

Caption: A generalized experimental workflow for asymmetric aldol reactions.

proline_catalytic_cycle ketone Ketone carbinolamine Carbinolamine Intermediate ketone->carbinolamine proline (S)-Proline Catalyst proline->carbinolamine enamine Enamine Intermediate carbinolamine->enamine - H₂O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldol_adduct β-Hydroxy Ketone (Aldol Adduct) iminium->aldol_adduct + H₂O (Hydrolysis) aldol_adduct->proline Regenerates Catalyst

Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

Caption: The Zimmerman-Traxler model predicts the diastereoselectivity of aldol reactions.
Note: The images in the Zimmerman-Traxler model diagram are placeholders to illustrate the concept.

References

Technical Support Center: Enhancing Stereochemical Control of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a chiral auxiliary?

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary creates a chiral environment, causing a reagent to preferentially attack one face of the substrate, which leads to a high excess of one diastereomer.[2][3] After the new stereocenter is formed, the auxiliary is cleaved and can often be recovered for reuse.[1]

Q2: How do I choose the appropriate chiral auxiliary for my synthesis?

The ideal chiral auxiliary should meet several criteria:

  • It should be readily available and inexpensive in both enantiomeric forms.[4]

  • Attachment to the substrate and subsequent removal should be high-yielding and occur under mild conditions to prevent racemization.[4][5]

  • It must induce a high degree of stereocontrol, leading to a high diastereomeric excess (d.e.).[4]

  • The resulting diastereomers should be easily separable, often by standard methods like column chromatography or crystallization.

Commonly used auxiliaries include Evans' oxazolidinones, Myers' pseudoephedrine amides, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones.[2][6] The choice often depends on the specific reaction type (e.g., alkylation, aldol, Diels-Alder) and the substrate.

Q3: What are the key factors that influence the degree of stereocontrol (diastereoselectivity)?

Several experimental parameters critically affect diastereoselectivity:

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C or lower) generally increases diastereoselectivity by favoring the transition state with the lower activation energy.[7]

  • Lewis Acid: In many reactions, a Lewis acid is used to form a rigid, chelated transition state. The choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄, Et₂AlCl) and its stoichiometry can dramatically influence the conformation of this transition state and, therefore, the stereochemical outcome.[8][9]

  • Solvent: The solvent can affect the aggregation state and reactivity of intermediates, such as enolates.[10] Changing the solvent can sometimes even reverse the stereoselectivity.[10]

  • Base: For reactions involving enolate formation, the choice of base (e.g., LDA, NaHMDS) can determine the geometry (Z vs. E) of the enolate, which in turn dictates the stereochemistry of the product.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: Low Diastereoselectivity (Poor d.r. or d.e.)

  • Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What should I investigate first?

  • Answer:

    • Verify Reagent and Substrate Purity: Ensure the chiral auxiliary, substrate, and all reagents are pure and anhydrous. The presence of stereoisomers in the starting auxiliary will directly reduce the diastereomeric excess of the product.

    • Optimize Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature (e.g., from 0 °C to -78 °C) is the most common first step to enhance selectivity.[13]

    • Screen Lewis Acids/Bases: The Lewis acid or base is pivotal for locking the substrate-auxiliary conjugate into a single reactive conformation.[8][11] Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, Bu₂BOTf) or bases (e.g., LDA, LiHMDS) and vary their stoichiometry.

    • Change the Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Test a range of anhydrous solvents (e.g., THF, CH₂Cl₂, Toluene, Diethyl Ether).

Problem 2: Incomplete or Failed Cleavage of the Chiral Auxiliary

  • Question: I am having difficulty removing the chiral auxiliary from my product. What can I do?

  • Answer:

    • Verify Reagent Quality and Stoichiometry: For common cleavage methods like LiOH/H₂O₂ for Evans' auxiliaries, ensure the reagents are fresh and used in sufficient excess.[14][15] For example, using 4 or more equivalents of H₂O₂ is common.[1]

    • Optimize Reaction Conditions: Increase the reaction time or modestly elevate the temperature, while monitoring for potential side reactions like epimerization.

    • Investigate Alternative Cleavage Methods: If one method fails, a different approach may be necessary. The optimal method depends on the auxiliary and the desired product functionality.[1]

      • To obtain a carboxylic acid : Use hydrolytic conditions (e.g., LiOH/H₂O₂).[1]

      • To obtain a primary alcohol : Use reductive conditions (e.g., LiBH₄, LiAlH₄).[1]

      • To obtain an aldehyde : Use a milder reducing agent (e.g., DIBAL-H).[1]

      • To obtain an ester : Use transesterification conditions (e.g., NaOMe/MeOH).[1]

Problem 3: Epimerization or Racemization During Auxiliary Cleavage

  • Question: I am losing stereochemical purity during the workup or cleavage step. How can I prevent this?

  • Answer:

    • Use Milder Conditions: If the newly formed stereocenter has an acidic proton (e.g., α- to a carbonyl), harsh basic or acidic cleavage conditions can cause epimerization.[15]

      • Consider using LiOOH (formed from LiOH and H₂O₂), as it is less basic and can be more selective for the desired amide cleavage over carbamate cleavage in oxazolidinones.[15]

      • Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor its progress to avoid prolonged exposure to cleavage reagents.

    • Careful pH Control During Workup: During the aqueous workup, carefully control the pH to avoid conditions that could promote racemization of the final product.

Data Presentation: Performance of Chiral Auxiliaries

The following tables provide a summary of reported diastereoselectivities for common chiral auxiliaries in asymmetric alkylation reactions.

Table 1: Asymmetric Alkylation of Evans' Oxazolidinone Auxiliaries

N-Acyl Oxazolidinone Substrate Electrophile Base Yield (%) Diastereomeric Ratio (d.r.)
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one Benzyl bromide LDA 92 >99:1

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | ~70 | 98:2 |

(Data compiled from multiple sources. Actual results depend on specific experimental conditions.)[5][7]

Table 2: Asymmetric Alkylation of Myers' Pseudoephedrine Amides

Substrate (R Group) Electrophile Yield (%) Diastereomeric Excess (d.e.) (%)
Propionamide Benzyl bromide 99 ≥99
Propionamide n-Butyl iodide 93 98

| Phenylacetamide | Methyl iodide | 99 | ≥99 |

(Data represents isolated yields of purified products. The presence of LiCl is crucial for high selectivity.)[13]

Table 3: Asymmetric Alkylation of Enders' SAMP/RAMP Hydrazones

Ketone/Aldehyde Auxiliary Electrophile Yield (%) Diastereomeric Excess (d.e.) (%)
3-Pentanone SAMP Methyl iodide 87 ≥95
Cyclohexanone SAMP Ethyl iodide 90 ≥98

| Propanal | RAMP | Benzyl bromide | 75 | ≥96 |

(Yields and d.e. are for the alkylated hydrazone prior to cleavage.)[6][16]

Experimental Protocols

Protocol 1: Evans' Auxiliary Mediated Asymmetric Alkylation

This three-step protocol covers the acylation of the auxiliary, the key diastereoselective alkylation, and the final cleavage to yield an enantiomerically enriched carboxylic acid.[5][7]

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

  • Add propionic anhydride (1.2 eq) and heat the mixture to reflux for 30 minutes.[7]

  • Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.05 eq, as a 1.0 M solution in THF) to form the Z-enolate.[7] Stir for 30 minutes.

  • Add allyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[7]

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).[7]

  • Stir the mixture vigorously at 0 °C. The reaction is typically complete within 1-4 hours (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[7]

  • Remove the THF under reduced pressure. Dilute the aqueous residue and extract with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the final carboxylic acid product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify as needed.

Visualizations

general_workflow sub Prochiral Substrate attach Attach Auxiliary sub->attach aux Chiral Auxiliary (Xc) aux->attach adduct Substrate-Auxiliary Adduct attach->adduct reaction Diastereoselective Reaction (+ Reagent) adduct->reaction diastereomers Product-Auxiliary Adduct (Diastereomeric Mixture) reaction->diastereomers cleave Cleave Auxiliary diastereomers->cleave cleave->aux Recover & Recycle product Enantiomerically Enriched Product cleave->product

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

References

Common pitfalls in the application of aminocyclopentanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of aminocyclopentanol derivatives in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during synthesis, purification, and application of aminocyclopentanol derivatives.

Synthesis and Purification

Question: Why is the yield of my aminocyclopentanol derivative unexpectedly low?

Answer:

Low yields in the synthesis of aminocyclopentanol derivatives can arise from several factors, often related to incomplete reactions or loss of product during workup. Common causes and potential solutions are outlined below.

Potential Causes and Solutions for Low Synthetic Yield

Potential CauseRecommended Solution
Incomplete Deprotection The removal of protecting groups (e.g., Boc) may be incomplete. Extend the reaction time, increase the temperature, or use a stronger deprotection reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side Reactions Competing reactions can consume starting materials or intermediates. Re-evaluate the reaction conditions, such as solvent, temperature, and pH, to minimize the formation of byproducts.
Suboptimal Reaction Conditions The reaction time, temperature, or stoichiometry of reagents may not be optimized. Perform small-scale optimization experiments to identify the ideal conditions for your specific derivative.
Product Loss During Workup Significant product loss can occur during extraction, filtration, or crystallization steps. Ensure phase separation is complete during extractions and minimize transfers between vessels. When crystallizing, use a minimal amount of cold solvent for washing to reduce product dissolution.

Question: My purified aminocyclopentanol derivative shows persistent impurities. How can I improve its purity?

Answer:

Achieving high purity is critical for obtaining reliable biological data. Persistent impurities can often be traced to residual solvents, byproducts, or stereoisomers.

Strategies for Improving Compound Purity

IssuePotential CauseRecommended Solution
Persistent Impurities Detected by GC/HPLC Impurities may co-crystallize with the product due to similar solubility profiles. Perform a second recrystallization using a different solvent system. If recrystallization is ineffective, consider purification by column chromatography.
Residual Solvents Improper drying or washing can leave residual solvents. Dry the product under high vacuum for an extended period. Ensure thorough washing of the filter cake with an appropriate solvent.
Presence of Optical Isomers Incomplete chiral resolution during synthesis or racemization during a reaction step can lead to contamination with unwanted stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining enantiomeric and diastereomeric purity.[1] If necessary, perform chiral separation to isolate the desired isomer.
In VitroAssays

Question: I am observing high variability in my IC50 values between experiments. What are the potential causes?

Answer:

IC50 value variability is a common issue in in vitro assays and can stem from multiple sources, ranging from compound handling to assay conditions.

Troubleshooting IC50 Variability

Potential CauseRecommended Solution
Compound Solubility and Stability The derivative may have poor solubility or be unstable in the assay medium, leading to inconsistent effective concentrations. Visually inspect for precipitation. Determine the compound's stability in the assay medium over the experiment's duration. Consider using a different solvent or formulation to improve solubility.
Cell-Based Assay Variability Variations in cell passage number, seeding density, and incubation time can all contribute to inconsistent results. Standardize your cell culture and assay procedures meticulously. Ensure consistent cell health and confluency.
Assay Protocol and Data Analysis The choice of assay parameters and data analysis methods can significantly impact the calculated IC50 value.[2] Use a consistent protocol and validate your data analysis method. Ensure that the chosen assay is appropriate for the compound's mechanism of action.

Question: I suspect my aminocyclopentanol derivative is causing off-target effects. How can I investigate this?

Answer:

Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading results and potential toxicity.[3]

Investigating Off-Target Effects

ApproachDescription
Computational Prediction Utilize in silico tools to predict potential off-target interactions based on the compound's structure. This can provide a list of potential unintended targets for further investigation.
High-Throughput Screening Screen the compound against a panel of known biological targets (e.g., kinases, GPCRs) to identify unintended interactions. This can help to quickly identify compounds with significant off-target activity.[3]
Phenotypic Screening Assess the compound's effects in a variety of cell-based assays that measure different cellular processes. Unexplained phenotypic changes may indicate off-target activity.

Question: My aminocyclopentanol derivative shows low activity in cell-based assays, and I suspect poor cell permeability. How can I assess this?

Answer:

Poor cell permeability is a common reason for the discrepancy between in vitro biochemical and cell-based assay results.

Assessing Cell Permeability

MethodDescription
Parallel Artificial Membrane Permeability Assay (PAMPA) This in vitro model assesses a compound's ability to passively diffuse across an artificial membrane, providing a measure of its transcellular permeability.
Caco-2 Permeability Assay This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and can assess both passive diffusion and active transport.
Cellular Uptake Studies Directly measure the intracellular concentration of the compound using techniques like LC-MS/MS after incubating cells with the derivative.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling aminocyclopentanol derivatives?

A1: Proper storage is crucial to maintain the stability and integrity of your aminocyclopentanol derivative. For solid compounds, store at room temperature or refrigerated (2-8°C) in a tightly sealed container, protected from light and moisture. For solutions in organic solvents like DMSO, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: How can I determine the stability of my aminocyclopentanol derivative in biological media?

A2: To assess stability, incubate the compound in the relevant biological medium (e.g., cell culture medium, plasma) at the experimental temperature (e.g., 37°C). At various time points, take aliquots and analyze the concentration of the parent compound using a suitable analytical method like LC-MS/MS. A decrease in concentration over time indicates instability.

Q3: I am observing unexpected results when studying the mechanism of action. What should I consider?

A3: Unexpected results can be due to a variety of factors. First, confirm the identity and purity of your compound. Consider the possibility of off-target effects, as discussed in the troubleshooting guide. The compound's metabolites could also be responsible for the observed activity. Additionally, the specific cell line or experimental model used may have unique characteristics that influence the compound's effect.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of an aminocyclopentanol derivative on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Adherent cells of interest

  • Complete culture medium

  • Aminocyclopentanol derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminocyclopentanol derivative in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[4][5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathways

AKR1C3_Signaling_Pathway AKR1C3 AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Androstenedione Androstenedione Androstenedione->AKR1C3 AR Androgen Receptor (AR) Testosterone->AR Proliferation Cell Proliferation & Survival AR->Proliferation Apoptosis Apoptosis AR->Apoptosis Aminocyclopentanol Aminocyclopentanol Derivative Aminocyclopentanol->AKR1C3 Inhibition

Caption: AKR1C3 signaling pathway and the inhibitory action of aminocyclopentanol derivatives.

Extrinsic_Apoptosis_Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Aminocyclopentanol Aminocyclopentanol Derivative Aminocyclopentanol->DISC Induction

Caption: The extrinsic apoptosis pathway, a potential target for aminocyclopentanol derivatives.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis Purification Purification & Characterization Start->Purification InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Purification->InVitro DataAnalysis Data Analysis (IC50, Selectivity) InVitro->DataAnalysis InVivo In Vivo Studies (if applicable) DataAnalysis->InVivo Conclusion Conclusion: Lead Optimization/Candidate Selection DataAnalysis->Conclusion InVivo->Conclusion

Caption: A logical workflow for the preclinical evaluation of aminocyclopentanol derivatives.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (1R,2S)-2-Aminocyclopentanol Hydrochloride vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, selecting the optimal auxiliary is paramount for efficiency and success. This guide provides an objective comparison between the well-established Evans auxiliaries and a promising alternative derived from (1R,2S)-2-aminocyclopentanol hydrochloride. The comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection process.

Introduction to the Chiral Auxiliaries

Evans auxiliaries , developed by David A. Evans and his group, are a class of oxazolidinone-based chiral auxiliaries that have become a cornerstone of modern asymmetric synthesis.[1] Derived from readily available amino acids, they are renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[2][3] The predictability of their stereochemical induction, arising from a rigid and well-defined transition state, has led to their widespread adoption in both academic and industrial settings.[4]

This compound is a chiral amino alcohol that can be converted into the corresponding oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one , for use as a chiral auxiliary. This auxiliary, featuring a conformationally constrained cyclic structure not derived from the natural amino acid pool, offers a unique stereochemical environment.[5] Recent studies have demonstrated its exceptional performance in asymmetric alkylation and aldol reactions, presenting it as a highly effective alternative to traditional auxiliaries.[5]

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity and provide the desired product in high chemical yield. The following tables summarize the performance of the (1R,2S)-2-aminocyclopentanol-derived auxiliary and a standard Evans auxiliary in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral AuxiliaryAcyl GroupElectrophileDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-cyclopentano[d]oxazolidin-2-one PropionylBenzyl Bromide>99%Good
(4R,5S)-cyclopentano[d]oxazolidin-2-one PropionylMethyl Iodide>99%Good
(S)-4-Benzyl-2-oxazolidinone (Evans) PropionylBenzyl Bromide>99:1 (d.r.)90-95
(S)-4-Benzyl-2-oxazolidinone (Evans) PropionylMethyl Iodide99:1 (d.r.)90-94

Data for (4R,5S)-cyclopentano[d]oxazolidin-2-one from[5]. Data for Evans Auxiliary from[2].

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals. The chiral auxiliary controls the formation of two new stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-cyclopentano[d]oxazolidin-2-one Isobutyraldehyde>99% (syn)78
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzaldehyde>99% (syn)80
(R)-4-Benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:1 (syn:anti)85-95
(R)-4-Benzyl-2-oxazolidinone (Evans) Benzaldehyde>99:1 (syn:anti)80-90

Data for (4R,5S)-cyclopentano[d]oxazolidin-2-one from[5]. Data for Evans Auxiliary from[6].

Mechanistic Overview

The high degree of stereocontrol exerted by both auxiliaries can be attributed to the formation of a rigid, chelated transition state.

Asymmetric_Alkylation_Mechanism cluster_0 General Mechanism for Asymmetric Alkylation Acyl-Aux N-Acyl Chiral Auxiliary Enolate Chelated (Z)-Enolate Acyl-Aux->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Product Alkylated Product Enolate->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product

Caption: General workflow for asymmetric alkylation.

The chiral auxiliary is first acylated, and then a base is used to form a rigid Z-enolate. The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[7]

Aldol_Reaction_Mechanism cluster_1 Asymmetric Aldol Reaction Pathway Acyl-Aux N-Acyl Chiral Auxiliary Boron-Enolate (Z)-Boron Enolate Acyl-Aux->Boron-Enolate Lewis-Acid Lewis Acid (e.g., Bu₂BOTf) + Amine Base Lewis-Acid->Boron-Enolate Transition-State Chair-like Transition State Boron-Enolate->Transition-State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition-State Aldol-Adduct Syn-Aldol Adduct Transition-State->Aldol-Adduct

Caption: Key steps in the Evans aldol reaction.

In the Evans aldol reaction, a boron enolate is formed, which then reacts with an aldehyde through a highly organized, chair-like Zimmerman-Traxler transition state.[6] The substituent on the auxiliary directs the stereochemical outcome, leading to the formation of the syn-aldol product with high diastereoselectivity.[6]

Experimental Protocols

Detailed experimental procedures are crucial for achieving the high levels of stereocontrol reported.

Protocol 1: Synthesis and Acylation of (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol describes the formation of the chiral auxiliary from (1S,2R)-2-aminocyclopentan-1-ol and its subsequent acylation.

  • Oxazolidinone Formation: Enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one can be prepared from (1S,2R)-2-aminocyclopentan-1-ol. This is achieved through a baker's yeast reduction of a β-ketoester, followed by ester hydrolysis and a Curtius rearrangement.[5]

  • N-Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, n-butyllithium (1.0 eq) is added. After stirring, the appropriate acyl chloride (e.g., propionyl chloride, 1.1 eq) is added, and the reaction is allowed to proceed to completion to furnish the N-acyl oxazolidinone.[5]

Protocol 2: Asymmetric Alkylation using an Evans Auxiliary

This procedure details the alkylation of an N-acylated Evans auxiliary.

  • Enolate Formation: A solution of the N-acyl Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone derivative, 1.0 eq) in anhydrous THF is cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) is added dropwise to form the corresponding (Z)-enolate.[7]

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C, and the reaction is stirred until completion.[7]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[7]

Protocol 3: Asymmetric Aldol Reaction using (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol outlines the key steps for the diastereoselective aldol reaction.

  • Enolate Formation: A solution of the N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 1 hour at 0 °C to form the boron enolate.[5]

  • Aldol Addition: The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred for several hours at temperatures ranging from -78 °C to 0 °C.[5]

  • Work-up: The reaction is quenched, and the product is purified by silica gel chromatography.[5]

Protocol 4: Cleavage of the Chiral Auxiliary

A crucial step in asymmetric synthesis using chiral auxiliaries is the non-destructive removal of the auxiliary to yield the desired chiral product.

Auxiliary_Cleavage Product Alkylated or Aldol Product (with auxiliary) Cleavage Cleavage Conditions Product->Cleavage Carboxylic_Acid Chiral Carboxylic Acid Cleavage->Carboxylic_Acid LiOH / H₂O₂ Alcohol Chiral Alcohol Cleavage->Alcohol LiBH₄ or LiAlH₄ Aldehyde Chiral Aldehyde Cleavage->Aldehyde DIBAL-H Recovered_Aux Recovered Chiral Auxiliary Carboxylic_Acid->Recovered_Aux Alcohol->Recovered_Aux Aldehyde->Recovered_Aux

Caption: Common methods for auxiliary cleavage.

  • To the Carboxylic Acid: The auxiliary can be cleaved to the corresponding carboxylic acid using lithium hydroperoxide (LiOH/H₂O₂).[5]

  • To the Primary Alcohol: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol.

  • To the Aldehyde: Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be used to obtain the aldehyde.

In all cases, the chiral auxiliary can typically be recovered and reused, which is an important consideration for cost-effectiveness in large-scale synthesis.

Conclusion

Both Evans auxiliaries and the chiral auxiliary derived from this compound demonstrate exceptional performance in asymmetric alkylation and aldol reactions, consistently providing very high levels of diastereoselectivity.

  • Evans auxiliaries are a well-established and highly reliable choice, backed by decades of research and a vast body of literature. Their performance is predictable and robust across a wide range of substrates.

  • The (1R,2S)-2-aminocyclopentanol-derived auxiliary presents a compelling alternative, offering comparable and, in reported cases, excellent stereocontrol. Its conformationally rigid structure, not originating from the common amino acid pool, may offer unique advantages in specific applications and represents an exciting area for further exploration in asymmetric synthesis.

The selection between these auxiliaries may ultimately depend on factors such as the specific substrate, desired stereochemical outcome, and the availability and cost of the starting materials. This guide provides the necessary data and protocols to enable an informed decision for the design and execution of highly stereoselective syntheses.

References

Comparison of chiral auxiliaries for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Auxiliaries for Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the ability to control stereochemistry is paramount in the synthesis of complex, biologically active molecules. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in a predictable manner. This guide provides an objective comparison of some of the most widely used chiral auxiliaries, supported by experimental data, to aid in the selection of the most appropriate auxiliary for a given synthetic challenge.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. The general workflow involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.

General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparison of Common Chiral Auxiliaries

This section provides a detailed comparison of several classes of widely used chiral auxiliaries, focusing on their performance in key asymmetric reactions.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile for asymmetric synthesis.[1] They are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[2] The stereochemical outcome is controlled by the substituent at the C4 position of the oxazolidinone ring, which sterically shields one face of the enolate derived from the N-acylated auxiliary.[3]

Performance Data: Asymmetric Alkylation of N-Acyl Oxazolidinones
Auxiliary SubstituentElectrophileDiastereoselectivity (d.r.)Yield (%)
BenzylAllyl Iodide98:2~75
BenzylBenzyl Bromide>99:190-95
IsopropylMethyl Iodide95:585-95
PhenylEthyl Iodide97:388-96

Data compiled from multiple sources. Conditions may vary.

Experimental Protocols

Attachment of Propionyl Group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone:

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 10 minutes.

  • Add propionyl chloride (1.1 eq) and warm the reaction to 0 °C.

  • Stir for 30 minutes and quench with saturated aqueous ammonium chloride.[4]

Asymmetric Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

Cleavage to a Carboxylic Acid:

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir at 0 °C for 1-2 hours.

  • Quench the excess peroxide with sodium sulfite solution.[6][7]

SAMP/RAMP Hydrazone Auxiliaries

Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are highly effective chiral auxiliaries for the asymmetric α-alkylation of ketones and aldehydes.[8] The method involves the formation of a hydrazone, deprotonation to form an azaenolate, and subsequent alkylation. The stereocontrol is achieved through a rigid, internally chelated transition state.[9]

Performance Data: Asymmetric Alkylation of Ketone SAMP/RAMP Hydrazones
KetoneElectrophileDiastereomeric Excess (de)Yield (%)
CyclohexanoneMethyl Iodide≥95%70-85
PropiophenoneEthyl Iodide≥96%65-80
3-PentanoneBenzyl Bromide≥98%75-90
AcetoneAllyl Bromide≥95%60-75

Data compiled from multiple sources. Conditions may vary.[10][11]

Experimental Protocols

Formation of SAMP Hydrazone:

  • Mix the ketone (1.0 eq) and SAMP (1.2 eq) neat or in a suitable solvent like diethyl ether.

  • Stir the mixture at room temperature or with gentle heating for 12-24 hours.

  • Remove the solvent and any excess reagents under reduced pressure. The crude hydrazone can often be used without further purification.[8]

Asymmetric Alkylation:

  • Dissolve the SAMP hydrazone (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq) and stir for 2-4 hours at this temperature to form the azaenolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for several hours.

  • Allow the reaction to warm to room temperature and quench with water.[8]

Cleavage to the Ketone (Ozonolysis):

  • Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • The ozonide can be worked up reductively (e.g., with dimethyl sulfide or triphenylphosphine) to yield the α-alkylated ketone.[12]

Cleavage to the Ketone (Oxalic Acid):

  • Dissolve the alkylated hydrazone in a two-phase system of diethyl ether and saturated aqueous oxalic acid.

  • Stir vigorously at room temperature until the hydrazone is consumed (monitored by TLC).

  • Separate the organic layer, which contains the ketone. The auxiliary can be recovered from the aqueous layer.[13]

Pseudoephedrine Amide Auxiliaries

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as a practical chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[14] The corresponding amides can be deprotonated to form chiral enolates that react with high diastereoselectivity.[2]

Performance Data: Asymmetric Alkylation of Pseudoephedrine Amides
N-Acyl GroupElectrophileDiastereoselectivity (d.r.)Yield (%)
PropionylBenzyl Bromide>98:290-97
PhenylacetylMethyl Iodide>95:585-95
ButyrylIsopropyl Iodide>90:1070-85

Data compiled from multiple sources. Conditions may vary.[15]

Experimental Protocols

Formation of Pseudoephedrine Amide:

  • React (+)-pseudoephedrine with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine.[16]

Asymmetric Alkylation:

  • Suspend the pseudoephedrine amide (1.0 eq) and lithium chloride (6.0-7.0 eq) in anhydrous THF.

  • Cool the slurry to -78 °C.

  • Add LDA (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

  • Add the alkyl halide (1.5 eq) and stir at -78 °C for 2-4 hours.

  • Quench with saturated aqueous ammonium chloride solution.[16]

Cleavage to a Chiral Alcohol:

  • Dissolve the alkylated amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF.

  • Stir the reaction, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH.

  • Filter the mixture and separate the chiral alcohol from the recovered pseudoephedrine by chromatography or extraction.[16]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor.[17] It is known for inducing high levels of stereoselectivity in a variety of reactions, including Diels-Alder reactions, alkylations, and aldol reactions. The resulting products are often crystalline, which can facilitate purification by recrystallization.[4]

Performance Data: Asymmetric Diels-Alder Reaction
Dienophile (N-Acryloyl Camphorsultam)DieneDiastereoselectivity (endo:exo)Yield (%)
N-AcryloylCyclopentadiene>98:290-95
N-CrotonoylIsoprene>95:585-92

Data compiled from multiple sources. Conditions may vary.

Experimental Protocols

Asymmetric Diels-Alder Reaction:

  • Dissolve the N-acryloyl camphorsultam (1.0 eq) in dichloromethane.

  • Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 eq) at -78 °C.

  • Add the diene (1.5 eq) and stir at low temperature until the reaction is complete.

  • Quench with a saturated aqueous solution of sodium bicarbonate.[18]

(-)-8-Phenylmenthol

(-)-8-Phenylmenthol is a chiral auxiliary that is particularly effective in asymmetric Diels-Alder reactions and conjugate additions.[19] The bulky phenylmenthyl group effectively shields one face of the dienophile, leading to high diastereoselectivity.[20]

Performance Data: Asymmetric Diels-Alder Reaction
Dienophile (acrylate ester)DieneDiastereoselectivity (d.r.)Yield (%)
(-)-8-Phenylmenthyl acrylateCyclopentadiene>99:185-95
(-)-8-Phenylmenthyl crotonateButadiene>95:580-90

Data compiled from multiple sources. Conditions may vary.

Experimental Protocols

Cleavage of the Ester:

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature.

  • Acidify the reaction mixture to protonate the carboxylate and extract the product. The (-)-8-phenylmenthol can also be recovered.[21]

Logical Flow for Selecting a Chiral Auxiliary

Auxiliary Selection Start Define Target Molecule and Key Transformation Reaction_Type Identify Reaction Type (Alkylation, Aldol, Diels-Alder, etc.) Start->Reaction_Type Substrate_Type Consider Substrate (Ketone, Carboxylic Acid Derivative, etc.) Reaction_Type->Substrate_Type Desired_Stereochem Desired Absolute Stereochemistry? Substrate_Type->Desired_Stereochem Cleavage_Conditions Required Cleavage Conditions? Desired_Stereochem->Cleavage_Conditions Cost_Availability Cost and Availability of Both Enantiomers? Cleavage_Conditions->Cost_Availability Select_Auxiliary Select Optimal Chiral Auxiliary Cost_Availability->Select_Auxiliary

Caption: Logical flow for selecting a suitable chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer excellent and predictable stereocontrol in a wide range of reactions. SAMP/RAMP hydrazones are a powerful tool for the asymmetric α-alkylation of carbonyl compounds. Pseudoephedrine provides a cost-effective and practical option for asymmetric alkylations. Oppolzer's camphorsultam and (-)-8-phenylmenthol are highly effective for cycloaddition reactions, with the former often yielding crystalline products that are easy to purify. By considering the specific requirements of the synthetic target and the reaction conditions, researchers can select the most appropriate chiral auxiliary to achieve their desired stereochemical outcome.

References

Determining Enantiomeric Purity: A Comparative Guide for Products Synthesized with (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Chiral auxiliaries are instrumental in this endeavor, and (1R,2S)-2-aminocyclopentanol hydrochloride serves as a valuable precursor for the synthesis of effective chiral auxiliaries. This guide provides a comparative analysis of the performance of a chiral auxiliary derived from this compound in asymmetric reactions and details the methodologies for determining the enantiomeric excess of the synthesized products.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by the stereoselectivity (diastereomeric excess, de, or enantiomeric excess, ee) and the chemical yield of the reaction. The chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one, has demonstrated exceptional performance in asymmetric alkylation and aldol reactions.[1] Below is a comparison of this auxiliary with other well-established chiral auxiliaries in similar transformations.

Table 1: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Excess (de)Yield (%)
(4R,5S)-cyclopentano[d]oxazolidin-2-one Acetaldehyde>99%70%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Isovaleraldehyde>99%73%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzaldehyde>99%80%
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Benzaldehyde>99%85-95%

Data for (4R,5S)-cyclopentano[d]oxazolidin-2-one sourced from Ghosh et al.[1]

Table 2: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliaryAlkylating AgentDiastereomeric Excess (de)Yield (%)
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzyl bromide>99%65-72%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Allyl iodide>99%65-72%
Myers' Pseudoephedrine AmideBenzyl bromide≥99%95%
Enders' SAMP HydrazoneIodomethane≥95%90%

Data for (4R,5S)-cyclopentano[d]oxazolidin-2-one sourced from Ghosh et al.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for the synthesis of the chiral auxiliary from (1S,2R)-2-aminocyclopentan-1-ol, its application in an asymmetric aldol reaction, and the subsequent determination of diastereomeric excess.

Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one

The chiral auxiliary is prepared from (1S,2R)-2-aminocyclopentan-1-ol, which is conveniently synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate.[1] The synthesis involves a baker's yeast reduction of the β-ketoester, followed by ester hydrolysis and a Curtius rearrangement of the resulting β-hydroxy acid.[1]

Asymmetric Aldol Reaction Protocol

This protocol outlines the key steps for a highly diastereoselective aldol reaction using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.

  • Acylation of the Auxiliary: The oxazolidinone is first acylated. For example, it is lithiated with one equivalent of n-butyllithium (nBuLi) in dry tetrahydrofuran (THF) and then reacted with 1.1 equivalents of propionyl chloride at -78°C to yield the N-propionyl imide.[1]

  • Enolate Formation: The N-propionyl imide (1.0 equivalent) is dissolved in an anhydrous solvent like dichloromethane and cooled to 0°C. Dibutylboron triflate (1.1 equivalents) is added dropwise, followed by the dropwise addition of a hindered base such as diisopropylethylamine (1.2 equivalents).[1] The mixture is stirred for one hour at 0°C to form the boron enolate.[1]

  • Aldol Addition: The reaction mixture is cooled to -78°C, and the desired aldehyde (1.5 equivalents) is added dropwise. The reaction is stirred for several hours, allowing it to slowly warm to 0°C.[1]

  • Workup and Purification: The reaction is quenched, and the crude product is purified by silica gel chromatography to isolate the desired diastereomer.[1]

Determination of Diastereomeric Excess by Chiral HPLC

The diastereomeric excess (de) of the product from the asymmetric reaction is determined by chiral High-Performance Liquid Chromatography (HPLC). While the specific conditions for the (4R,5S)-cyclopentano[d]oxazolidin-2-one adducts are not detailed in the available literature, the following is a representative protocol for the analysis of N-acyloxazolidinone diastereomers.

Representative Chiral HPLC Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is often effective for separating oxazolidinone diastereomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting point is an isocratic elution with a ratio of 90:10 (n-hexane:isopropanol). The ratio can be optimized to achieve baseline separation. For basic analytes, a small amount of an amine modifier like diethylamine (0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: The purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The peaks corresponding to the two diastereomers are integrated. The diastereomeric excess is calculated using the following formula:

    • de (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logic of comparing chiral auxiliaries.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Determination Start Prochiral Substrate & (1R,2S)-2-Aminocyclopentanol hydrochloride-derived Auxiliary Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Start->Reaction Product_Mix Diastereomeric Product Mixture Reaction->Product_Mix Purification Chromatographic Purification Product_Mix->Purification Analysis_Start Diastereomeric Product Mixture Product_Mix->Analysis_Start Pure_Product Major Diastereomer Purification->Pure_Product Cleavage Auxiliary Cleavage Pure_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product HPLC Chiral HPLC Analysis Analysis_Start->HPLC Chromatogram Chromatogram with Separated Peaks HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Diastereomeric Excess (de) Integration->Calculation

Experimental Workflow for Asymmetric Synthesis and Diastereomeric Excess Determination.

G cluster_comparison Comparison of Chiral Auxiliaries Goal Goal: Enantiomerically Pure Product Method Method: Asymmetric Synthesis Goal->Method Tool Tool: Chiral Auxiliary Method->Tool Auxiliary_1 (1R,2S)-2-Aminocyclopentanol hydrochloride-derived Tool->Auxiliary_1 Auxiliary_2 Evans' Oxazolidinone Tool->Auxiliary_2 Auxiliary_3 Myers' Pseudoephedrine Amide Tool->Auxiliary_3 Auxiliary_4 Other Auxiliaries Tool->Auxiliary_4 Criteria Evaluation Criteria Auxiliary_1->Criteria Auxiliary_2->Criteria Auxiliary_3->Criteria Auxiliary_4->Criteria Stereoselectivity Stereoselectivity (de/ee) Criteria->Stereoselectivity Yield Chemical Yield Criteria->Yield Cost Cost & Availability Criteria->Cost Cleavage Ease of Removal Criteria->Cleavage

Logical Framework for Comparing Chiral Auxiliaries in Asymmetric Synthesis.

References

A Researcher's Guide to the Validation of Stereochemistry: A Comparative Analysis of X-ray Crystallography, NMR, and Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms, or stereochemistry, dictates a molecule's biological activity, making its precise validation a critical step in pharmaceutical development and chemical research. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute stereochemical assignment, with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. We present a quantitative comparison of these methods, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Quantitative Comparison of Stereochemical Validation Techniques

The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the information required, and available resources. The table below summarizes key performance metrics for X-ray crystallography, NMR spectroscopy, and Circular Dichroism.

ParameterX-ray CrystallographyNMR SpectroscopyCircular Dichroism (CD) Spectroscopy
Primary Output 3D electron density map, absolute & relative stereochemistry1D and 2D spectra for determining relative stereochemistry; absolute with chiral auxiliariesDifferential absorption of polarized light, aids in assigning absolute and relative stereochemistry
Sample Requirement High-quality single crystal (>0.1 mm)1-25 mg (dissolved in deuterated solvent)Microgram to milligram quantities (in solution)
Measurement Time Hours to daysMinutes to hoursMinutes
Resolution Atomic resolution (typically <1 Å)Provides through-bond and through-space correlationsLower resolution, provides information on overall chirality
Key Advantage Definitive determination of absolute stereochemistry[1]Non-destructive, provides detailed structural information in solutionHigh-throughput, sensitive to changes in conformation
Key Limitation Requires a single, high-quality crystalIndirect determination of absolute stereochemistryOften requires a reference compound of known stereochemistry
Confidence Indicator Flack parameter (a value close to 0 indicates high confidence)[1]Diastereomeric peak separation and integrationComparison with theoretical or known spectra

In-Depth Analysis of Techniques and Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise arrangement of atoms, including their stereochemistry, can be determined. The key to determining absolute stereochemistry lies in the phenomenon of anomalous dispersion, which allows for the differentiation between a molecule and its mirror image.[1]

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The ideal crystal should be well-formed, without visible defects, and typically between 0.1 and 0.3 mm in size.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. An X-ray source is chosen to maximize the anomalous signal from the atoms present; copper radiation is common for organic molecules.[1] The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The structure is then "solved" using computational methods to generate an initial model of the molecule. This model is subsequently refined against the experimental data to improve its accuracy.

  • Absolute Stereochemistry Determination: During the final stages of refinement, the Flack parameter is calculated. This parameter provides a measure of the confidence in the assigned absolute stereochemistry. A Flack parameter close to 0 with a small error indicates that the correct absolute configuration has been determined.[1]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Sample Chiral Compound Crystal Grow Single Crystal Sample->Crystal Mount Mount Crystal Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Solve Structure Solution Diffraction->Solve Refine Structure Refinement Solve->Refine Flack Flack Parameter Calculation Refine->Flack Absolute Absolute Stereochemistry Flack->Absolute

Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. While NMR is excellent for determining the relative stereochemistry of a molecule by analyzing through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions, determining absolute stereochemistry requires the use of chiral auxiliaries. These can be chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

CDAs, such as Mosher's acid, react with the chiral analyte to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the differentiation and assignment of the absolute configuration of the original enantiomer.[2][3]

  • Derivatization: The chiral alcohol or amine of unknown stereochemistry is reacted separately with both (R)- and (S)-Mosher's acid chloride (or another suitable chiral derivatizing agent) to form the corresponding diastereomeric esters or amides.

  • NMR Data Acquisition: 1H NMR spectra are acquired for both diastereomeric products. It is crucial to ensure complete reaction and to accurately assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can aid in these assignments.[4]

  • Data Analysis (Δδ Calculation): The chemical shifts (δ) of protons in the (S)-ester are subtracted from the chemical shifts of the corresponding protons in the (R)-ester (Δδ = δR - δS).

  • Stereochemical Assignment: The sign of the Δδ values for protons on either side of the newly formed stereocenter is analyzed. A consistent pattern of positive and negative Δδ values is used to deduce the absolute configuration based on the established Mosher's method model.[4]

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Analyte Chiral Analyte R_Mosher (R)-Mosher's Acid Derivative Analyte->R_Mosher S_Mosher (S)-Mosher's Acid Derivative Analyte->S_Mosher NMR_R 1H NMR of (R)-Derivative R_Mosher->NMR_R NMR_S 1H NMR of (S)-Derivative S_Mosher->NMR_S Assign Assign Proton Signals NMR_R->Assign NMR_S->Assign Delta Calculate Δδ (δR - δS) Assign->Delta Model Apply Mosher's Model Delta->Model Absolute Absolute Stereochemistry Model->Absolute

Workflow for Mosher's method in NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Sensitive Chiroptical Technique

Circular Dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. While CD can be used to determine absolute stereochemistry, it often requires comparison with the spectrum of a known standard or with a theoretically calculated spectrum.[5] The exciton chirality method is a powerful approach within CD that can provide a definitive assignment of absolute configuration for molecules containing multiple chromophores.

  • Sample Preparation: A solution of the chiral compound is prepared in a suitable solvent that does not absorb in the spectral region of interest. The concentration should be carefully determined to ensure the absorbance is within the optimal range of the instrument.

  • Blank Measurement: A spectrum of the solvent (blank) is recorded first to be subtracted from the sample spectrum.

  • Sample Measurement: The CD spectrum of the sample is recorded over the appropriate wavelength range.

  • Data Analysis and Interpretation: The experimental CD spectrum is compared with the CD spectrum of a known enantiomer or a related compound with a known absolute configuration. Alternatively, for molecules with interacting chromophores, the sign of the Cotton effects can be analyzed using the exciton chirality method to determine the absolute configuration. Computational methods can also be used to predict the CD spectrum for each enantiomer, and the experimental spectrum is then matched to the calculated one.[6]

logical_relationship cluster_techniques Analytical Techniques cluster_info Stereochemical Information XRD X-ray Crystallography Absolute Absolute Stereochemistry XRD->Absolute Definitive Relative Relative Stereochemistry XRD->Relative NMR NMR Spectroscopy NMR->Absolute Indirect (with auxiliaries) NMR->Relative Direct CD Circular Dichroism CD->Absolute Comparative/Exciton Coupling CD->Relative

Logical relationship of stereochemical techniques.

Conclusion

The validation of stereochemistry is a critical aspect of chemical research and drug development. X-ray crystallography remains the unparalleled method for the definitive determination of absolute stereochemistry, provided that a suitable single crystal can be obtained. When crystallization is a challenge, NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a powerful alternative for elucidating both relative and absolute stereochemistry in solution. Circular Dichroism spectroscopy serves as a rapid and sensitive chiroptical method that can provide crucial stereochemical information, especially when used in conjunction with reference compounds or computational methods. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate and effective strategy for the stereochemical validation of their molecules of interest.

References

A Comparative Guide to Cyclopentanol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry. While numerous auxiliaries have been developed and are widely used, this guide provides a comparative study of a cyclopentanol-derived chiral auxiliary against the well-established Evans' oxazolidinone auxiliaries. This objective comparison is supported by experimental data to inform the selection of an appropriate auxiliary for asymmetric transformations.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner.[1] After the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused.[1] The effectiveness of a chiral auxiliary is evaluated based on several factors: the level of stereocontrol it imparts, the yields of the desired diastereomer, and the ease of its attachment and subsequent cleavage.[2]

This guide focuses on a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol and compares its performance in asymmetric alkylation and aldol reactions with the widely utilized Evans' oxazolidinone auxiliaries.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary attached to the substrate directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

A chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated excellent diastereofacial selectivity in alkylation reactions.[3] In comparison, Evans' oxazolidinone auxiliaries are also known to provide high levels of stereocontrol in similar transformations, with the bulky substituents on the oxazolidinone ring effectively shielding one face of the enolate.[4]

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)YieldReference
(1S,2R)-2-aminocyclopentan-1-ol derivedBenzyl bromide>99%85%[3]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>98%90%[4]
(S)-4-benzyl-2-oxazolidinoneAllyl iodide99%95%[4]

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The chiral auxiliary plays a crucial role in controlling the stereochemical outcome of this reaction.

The cyclopentanol-derived auxiliary has shown exceptional performance in aldol reactions with various aldehydes, affording high diastereoselectivity and good yields.[3] Evans' oxazolidinone auxiliaries are also renowned for their high efficiency in aldol reactions, consistently yielding the syn-aldol adduct with excellent stereoselectivity.[4][5]

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)YieldReference
(1S,2R)-2-aminocyclopentan-1-ol derivedIsobutyraldehyde>99%80%[3]
(1S,2R)-2-aminocyclopentan-1-ol derivedBenzaldehyde>99%75%[3]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99%80%[4]
(S)-4-benzyl-2-oxazolidinoneBenzaldehyde>99%86%[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to replicate and build upon these findings.

Synthesis of (1S,2R)-2-aminocyclopentan-1-ol Derived Oxazolidinone

The chiral auxiliary is synthesized from (1S,2R)-2-aminocyclopentan-1-ol and phosgene or a phosgene equivalent. The resulting oxazolidinone is then acylated to form the desired N-acyl imide for use in asymmetric reactions.[3]

Asymmetric Aldol Reaction with Cyclopentanol-Derived Auxiliary
  • Enolization : The N-propionyl imide derived from the cyclopentanol auxiliary is treated with 1.1 equivalents of dibutylboron triflate and 1.2 equivalents of N,N-diisopropylethylamine in an appropriate solvent at 0°C for one hour to form the corresponding boron enolate.[3]

  • Aldehyde Condensation : The enolate solution is cooled to -78°C, and the desired aldehyde is added. The reaction is stirred for several hours at temperatures ranging from -78°C to 0°C.[3]

  • Workup and Purification : The reaction is quenched, and the product is purified by silica gel chromatography to yield the desired aldol adduct.[3]

Asymmetric Alkylation with Evans' Oxazolidinone Auxiliary
  • Acylation : The Evans' oxazolidinone is acylated with the desired acyl chloride in the presence of a base like n-butyllithium.

  • Enolate Formation : The N-acyl oxazolidinone is deprotonated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) at -78°C to form the sodium enolate.[6]

  • Alkylation : The enolate is then reacted with an alkyl halide to introduce the desired alkyl group.[6]

  • Workup and Purification : The reaction is quenched, and the product is purified by chromatography.

Cleavage of the Chiral Auxiliary

Cyclopentanol-Derived Auxiliary : The auxiliary can be cleaved by treatment with lithium hydroperoxide (LiOOH) in a mixture of tetrahydrofuran and water, yielding the corresponding β-hydroxy acid and allowing for the recovery of the chiral auxiliary.[3]

Evans' Oxazolidinone Auxiliary : A common method for cleaving the Evans' auxiliary is through hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), which provides the carboxylic acid.[7] Reductive cleavage with reagents like lithium borohydride (LiBH₄) can yield the corresponding alcohol.

Mandatory Visualizations

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Cyclopentanol or Evans') Chiral_Auxiliary->Attachment N_Acyl_Imide N-Acyl Imide Attachment->N_Acyl_Imide Enolate_Formation Enolate Formation (e.g., NaHMDS, Bu2BOTf) N_Acyl_Imide->Enolate_Formation Enolate Chiral Enolate Enolate_Formation->Enolate Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Asymmetric_Aldol_Reaction_Signaling_Pathway N_Acyl_Imide N-Acyl Imide with Chiral Auxiliary Zimmerman_Traxler_TS Zimmerman-Traxler Transition State N_Acyl_Imide->Zimmerman_Traxler_TS Lewis_Acid_Base Lewis Acid (e.g., Bu2BOTf) + Base (e.g., DIPEA) Lewis_Acid_Base->Zimmerman_Traxler_TS Syn_Aldol_Adduct syn-Aldol Adduct (Major Diastereomer) Zimmerman_Traxler_TS->Syn_Aldol_Adduct  Diastereoselective  Addition Anti_Aldol_Adduct anti-Aldol Adduct (Minor Diastereomer) Zimmerman_Traxler_TS->Anti_Aldol_Adduct Aldehyde Aldehyde (R'CHO) Aldehyde->Zimmerman_Traxler_TS

Caption: Key steps in a diastereoselective Aldol reaction.

Conclusion

Both the cyclopentanol-derived chiral auxiliary and Evans' oxazolidinone auxiliaries demonstrate high efficacy in controlling the stereochemistry of asymmetric alkylation and aldol reactions, consistently providing excellent diastereoselectivity and good to high yields. The choice between these auxiliaries may depend on factors such as the specific substrate, desired stereoisomer, and the cost and availability of the auxiliary. The cyclopentanol-based auxiliary presents a promising alternative to the more established systems, offering comparable levels of stereocontrol. Further investigation into the substrate scope and applications of this cyclopentanol-derived auxiliary is warranted.

References

Comparative Efficacy of (1R,2S)-2-Aminocyclopentanol Hydrochloride in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the selection of an appropriate solvent system is critical to optimizing reaction outcomes. This guide provides a comparative analysis of the efficacy of (1R,2S)-2-Aminocyclopentanol hydrochloride, a valuable chiral building block, in various solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide presents qualitative solubility information, a standardized experimental protocol for determining precise solubility, and a performance comparison with alternative chiral amino alcohols in a benchmark asymmetric reaction.

Solubility Profile

To enable researchers to determine precise solubility in their specific systems, a standardized experimental protocol is provided below.

Table 1: Qualitative Solubility of Selected Chiral Amino Alcohols
CompoundSolventSolubility
This compoundWater, AlcoholsSoluble
DMSOSlightly Soluble
cis-1-Amino-2-indanolMethanolSoluble[1][2]
WaterSlightly Soluble[2][3]
(+)-NorephedrineWaterSoluble

Experimental Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran) of analytical grade

  • Sealed vials (e.g., scintillation vials)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of known concentrations of this compound are prepared in the chosen solvent to generate a calibration curve.

  • Sample Preparation: An excess amount of this compound is added to a known volume of each selected organic solvent in a sealed vial. Ensuring undissolved solid remains is crucial for achieving saturation.[4]

  • Equilibration: The vials are placed in a temperature-controlled shaker at the desired temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

  • Phase Separation: The vials are left undisturbed at the controlled temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solids.

  • Dilution: The filtered solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: The diluted samples are analyzed using a validated HPLC or GC method.

  • Calculation: The concentration of this compound in the diluted samples is determined using the calibration curve. The original concentration in the saturated solution is then calculated by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions quantification Analyze by HPLC/GC prep_standards->quantification prep_samples Prepare Supersaturated Samples in Vials equilibration Equilibrate Samples in Shaker (24-72h) prep_samples->equilibration phase_separation Allow Solids to Settle (2-4h) equilibration->phase_separation filtration Withdraw and Filter Supernatant phase_separation->filtration dilution Dilute Filtrate filtration->dilution dilution->quantification calculation Calculate Solubility from Calibration Curve quantification->calculation

Experimental Workflow for Solubility Determination

Performance in Asymmetric Synthesis: A Comparative Outlook

This compound belongs to the class of chiral amino alcohols, which are widely used as ligands or auxiliaries in asymmetric synthesis. A benchmark reaction to evaluate the efficacy of these ligands is the enantioselective addition of diethylzinc to benzaldehyde. The performance is typically measured by the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol.

While specific data for this compound in this reaction is not available in the reviewed literature, the performance of structurally similar and alternative chiral amino alcohols in different solvent systems provides a valuable comparison.

Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
Chiral LigandSolventYield (%)Enantiomeric Excess (e.e., %)
(-)-DAIBToluene9798 (S)[5]
Chiral DiamineToluene7289[6]
Chiral Diamine with Ti(OtBu)4Toluene7893[6]
Carbohydrate-derived Ligand 1Hexane6540 (R)[7]
Carbohydrate-derived Ligand 1Toluene8035 (R)[7]
Carbohydrate-derived Ligand 1CH2Cl27525 (R)[7]

Based on its structure, this compound is expected to be an effective chiral ligand in this type of transformation. The choice of solvent can significantly impact both yield and enantioselectivity, with non-polar solvents like toluene and hexane often being favored for this particular reaction.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.[5]

Objective: To synthesize (S)-1-phenyl-1-propanol with high enantioselectivity using a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound)

  • Diethylzinc (solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles

Procedure:

  • Catalyst Formation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (e.g., 0.04 mmol) is dissolved in anhydrous toluene (e.g., 5 mL). The solution is cooled to 0 °C.

  • Addition of Diethylzinc: A solution of diethylzinc in hexanes (e.g., 2.2 mmol) is added dropwise to the ligand solution. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active catalyst complex.[5]

  • Aldehyde Addition: Freshly distilled benzaldehyde (e.g., 2.0 mmol) is then added dropwise to the reaction mixture.[5]

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral HPLC or GC.[5]

G cluster_cycle Catalytic Cycle catalyst Chiral Zinc Complex intermediate1 Aldehyde Coordination catalyst->intermediate1 + Aldehyde intermediate2 Ethyl Transfer (C-C Bond Formation) intermediate1->intermediate2 Intramolecular Ethyl Transfer product_complex Product-Zinc Complex intermediate2->product_complex product_complex->catalyst + Diethylzinc - Product product Chiral Alcohol product_complex->product diethylzinc Diethylzinc diethylzinc->product_complex aldehyde Aldehyde aldehyde->intermediate1

Catalytic Cycle for Asymmetric Addition

Conclusion

This compound is a promising chiral building block for asymmetric synthesis. While quantitative data on its performance in different solvents is sparse, this guide provides the necessary tools for researchers to evaluate its efficacy. By following the outlined protocols for solubility determination and a benchmark asymmetric reaction, and by comparing its performance to the provided data for alternative ligands, researchers can effectively integrate this compound into their synthetic strategies and optimize reaction conditions for the development of novel chiral molecules.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis.[1] Asymmetric alkylation of enolates is a powerful technique for introducing chirality, often relying on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction.[1][2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions without causing racemization, and highly effective at inducing stereoselectivity.[1][3]

This guide provides an objective comparison of several prominent chiral auxiliaries for asymmetric alkylation, supported by experimental data. We will delve into the performance of Evans' oxazolidinones, Myers' pseudoephedrine amides and their derivatives, Oppolzer's camphorsultam, and terpene-derived auxiliaries like 8-phenylmenthol.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, in addition to the chemical yield.[1] The following tables summarize the performance of key chiral auxiliaries in asymmetric alkylation reactions with various substrates and electrophiles.

Table 1: Asymmetric Alkylation of Propionyl Derivatives

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinone (Evans)N-propionyl imideAllyl iodide98:2>90
(S,S)-Pseudoephedrine (Myers)N-propionyl amideBenzyl bromide>99:190-98
(1R,2R)-PseudoephenamineN-propionyl amideBenzyl bromide>99:192
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-propionyl imideMethyl iodide96:485

Table 2: Asymmetric Alkylation for the Formation of Quaternary Carbon Centers

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(1S,2S)-PseudoephedrineN-(2-methylpropanoyl) amideMethyl iodide11:185
(1S,2S)-PseudoephenamineN-(2-methylpropanoyl) amideMethyl iodide≥19:171

Experimental Workflow and Methodologies

The general process of using a chiral auxiliary in asymmetric alkylation involves three key steps: attachment of the auxiliary to a prochiral substrate, diastereoselective alkylation of the resulting enolate, and subsequent removal of the auxiliary to yield the chiral product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans, Myers) Chiral_Auxiliary->Acylation Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Acylation->Substrate_Auxiliary_Conjugate Deprotonation Deprotonation (e.g., LDA, NaHMDS) Substrate_Auxiliary_Conjugate->Deprotonation Chiral_Enolate Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation with Electrophile (R-X) Chiral_Enolate->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Cleavage (e.g., Hydrolysis, Reduction) Alkylated_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Experimental Protocols

Below are representative experimental protocols for the asymmetric alkylation using some of the discussed chiral auxiliaries.

1. Evans' Asymmetric Alkylation Protocol [1]

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.

  • Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate. Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC).

2. Myers' Asymmetric Alkylation Protocol [1]

  • Acylation of Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can be used. React pseudoephedrine with a carboxylic acid, acid anhydride, or acyl chloride to give the corresponding amide.[4]

  • Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.[1] Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv).[1]

3. Oppolzer's Camphorsultam in Asymmetric Alkylation

  • Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.[5]

  • Diastereoselective Alkylation: The N-propionyl camphorsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C. A base such as LDA or NaHMDS is added to form the enolate, followed by the addition of the electrophile.

Discussion of Alternatives

Evans' Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries, particularly for the asymmetric alkylation of carboxylic acid derivatives.[1][6] The stereochemical outcome is dictated by the rigid chelated (Z)-enolate formed upon deprotonation, where one face of the enolate is effectively shielded by the substituent at the 4-position of the oxazolidinone ring.[1][2]

Myers' Pseudoephedrine and Pseudoephenamine Amides: Pseudoephedrine, an inexpensive commodity chemical available in both enantiomeric forms, serves as a practical chiral auxiliary.[7][8] Its amides undergo highly diastereoselective alkylations with a broad range of alkyl halides.[7] The high selectivity is attributed to a rigid lithium chelate in the transition state of the (Z)-enolate, where the methyl group of the auxiliary directs the incoming electrophile.[3] A key advantage is the high crystallinity of both the starting amides and the alkylated products, which often allows for easy purification by recrystallization.[8] Due to regulations on pseudoephedrine, pseudoephenamine has been introduced as a valuable alternative that is not subject to the same restrictions and can offer superior diastereoselectivity, especially in the formation of quaternary carbon centers.[9]

Oppolzer's Camphorsultam: This is another classic and highly effective chiral auxiliary.[4] It is known for its high stereocontrol and the crystalline nature of its derivatives, which facilitates purification.[5] Camphorsultam has been successfully applied in a wide variety of asymmetric reactions, including alkylations, aldol reactions, and cycloadditions.[10] In some cases, it has shown superior asymmetric induction compared to oxazolidinones.[4]

8-Phenylmenthol: Terpene-derived auxiliaries like 8-phenylmenthol, introduced by E.J. Corey, have proven effective in controlling the stereochemistry of alkylation reactions, particularly for esters.[1][4][11] The bulky 8-phenylmenthyl group effectively shields one face of the enolate, directing the approach of the electrophile.[1][] While effective, the preparation of 8-phenylmenthol can be less efficient than other auxiliaries, leading to the development of alternatives like trans-2-phenyl-1-cyclohexanol.[4][11]

Conclusion

The choice of a chiral auxiliary is a critical decision in designing an asymmetric synthesis. Evans' oxazolidinones are a gold standard for their high and predictable stereocontrol. Myers' pseudoephedrine and pseudoephenamine amides offer a practical and highly selective alternative, with pseudoephenamine being particularly advantageous for constructing quaternary centers and avoiding regulatory hurdles. Oppolzer's camphorsultam provides a robust and often crystalline platform for a wide range of transformations. Finally, terpene-based auxiliaries like 8-phenylmenthol remain a valuable option, especially for ester alkylations. The selection of the most suitable auxiliary will ultimately depend on the specific substrate, the desired product, and the practical considerations of the synthetic route.

References

Performance Benchmark: (1R,2S)-2-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high enantioselectivity. (1R,2S)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block utilized in the synthesis of complex molecules, particularly in pharmaceutical research where enantiomeric purity is critical.[1] This guide provides an objective comparison of its performance profile against other commonly employed chiral amino alcohols. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc to benzaldehyde, a standard method for evaluating the efficacy of chiral catalysts.

Data Presentation: Comparative Performance in a Benchmark Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Product Configuration
(1R,2S)-(-)-Norephedrine 2Toluene0249285(R)
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) 2Toluene0249694(R)
(1S,2R)-(-)-cis-1-Amino-2-indanol 5Toluene0488898(R)

Note: Data for norephedrine and DBNE sourced from a comparative guide on chiral amino alcohols. Data for cis-1-amino-2-indanol is representative of typical performance for this class of ligands.

Experimental Protocols

A detailed methodology for the benchmark experiment is provided below to facilitate replication and further investigation.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol as a catalyst.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Chiral Amino Alcohol Catalyst (e.g., this compound)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0°C using an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 24 hours), quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0°C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1-propanol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations: Pathways and Workflows

Diagram 1: Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a generic chiral β-amino alcohol.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Chiral Amino Alcohol B Zinc Alkoxide Complex A->B + Et2Zn C Aldehyde Coordination B->C + Aldehyde D Transition State C->D Intramolecular Ethyl Transfer E Product Release D->E E->A + EtZn-Product (hydrolysis) Product Chiral Alcohol Et2Zn Diethylzinc Aldehyde Aldehyde

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Diagram 2: Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the benchmark reaction.

G start Start prep Catalyst Preparation (Chiral Amino Alcohol + Toluene) start->prep reaction_mix Reaction Mixture Preparation (Add Diethylzinc at 0°C) prep->reaction_mix substrate_add Substrate Addition (Add Benzaldehyde) reaction_mix->substrate_add monitoring Reaction Monitoring (TLC) substrate_add->monitoring quench Quenching (Saturated NH4Cl) monitoring->quench workup Work-up (Extraction and Drying) quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield and ee determination) purification->analysis end End analysis->end G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (inactive) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Activation Ligand Chiral Ligand (e.g., Drug Molecule) Ligand->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Comparative Guide to Chiral Auxiliaries in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the asymmetric synthesis of complex, biologically active molecules. These transient chiral controllers offer a reliable and predictable method for establishing key stereocenters, directly impacting the efficacy and safety of potential therapeutic agents. This guide provides an objective comparison of the performance of three leading chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine—supported by quantitative data from key asymmetric transformations.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide a high degree of stereocontrol, leading to excellent yields and diastereoselectivities.[1] This guide will delve into the performance of these auxiliaries in asymmetric alkylations, aldol reactions, and Diels-Alder reactions, providing a framework for selecting the optimal auxiliary for a given synthetic challenge.

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle of using a chiral auxiliary involves the temporary incorporation of a chiral moiety to direct a stereoselective transformation. The process can be generalized into three main stages: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the desired stereocenter(s), and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Complex Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Transformation Substrate_Auxiliary_Complex->Diastereoselective_Reaction Reagent Reagent/Electrophile Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (Xc*) Cleavage->Recovered_Auxiliary G cluster_reactions cluster_aldol_aux cluster_alkylation_aux cluster_da_aux cluster_considerations Further Considerations start Desired Asymmetric Transformation aldol Aldol Reaction start->aldol alkylation Alkylation start->alkylation diels_alder Diels-Alder start->diels_alder evans_aldol Evans' Oxazolidinone (High syn-selectivity) aldol->evans_aldol oppolzer_aldol Oppolzer's Sultam (High syn-selectivity, crystalline products) aldol->oppolzer_aldol myers_alkylation Myers' Pseudoephedrine (Excellent for a wide range of electrophiles) alkylation->myers_alkylation evans_alkylation Evans' Oxazolidinone (Reliable, well-established) alkylation->evans_alkylation oppolzer_da Oppolzer's Sultam (Excellent endo/exo control) diels_alder->oppolzer_da evans_da Evans' Oxazolidinone (Good facial selectivity) diels_alder->evans_da cost Cost & Availability evans_aldol->cost crystallinity Crystallinity of Intermediates oppolzer_aldol->crystallinity cleavage Cleavage Conditions myers_alkylation->cleavage

References

A Researcher's Guide to Cost-Effective Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, a robust and well-established strategy in asymmetric synthesis.[1] While the upfront cost of a stoichiometric auxiliary and the additional steps for its attachment and removal can seem inefficient, these methods are often the most reliable and quickest path to enantiomerically pure products—a crucial factor in the early stages of drug development.[1][2] This guide provides a comparative analysis of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam, focusing on their cost-effectiveness through an examination of performance, cost, and recyclability.

The ideal chiral auxiliary offers high diastereoselectivity and yields, is inexpensive, and can be recovered and reused with high efficiency.[1] The diastereomeric intermediates formed when using chiral auxiliaries are also readily separable by standard techniques like crystallization or chromatography.[1]

Performance and Cost Comparison

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved.[3] The following tables summarize the performance and approximate costs of Evans' oxazolidinones, pseudoephedrine and its practical alternative pseudoephenamine, and Oppolzer's camphorsultam in key asymmetric transformations.

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions

Chiral AuxiliaryTypical ApplicationReported YieldReported Diastereoselectivity (d.r.)
Evans' Oxazolidinone Asymmetric Alkylation68-98%[1]>95:5 to >99:1[1]
Asymmetric AldolHigh>20:1[1]
Pseudoephedrine/Pseudoephenamine Asymmetric AlkylationHighHigh
Oppolzer's Camphorsultam Asymmetric Diels-AlderHigh>95:5
Asymmetric Michael AdditionHighHigh

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries

Chiral AuxiliaryApproximate Cost (per 1g)RecyclabilityKey Considerations
Evans' Oxazolidinone ~$30 - $50Good to ExcellentHigh reliability and stereocontrol.[1]
Pseudoephedrine/Pseudoephenamine ~$10 - $20GoodLow-cost entry point; pseudoephenamine is an unregulated alternative.[1]
Oppolzer's Camphorsultam ~$40 - $60ExcellentHigher initial cost but robust with high recovery rates.[1]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-based syntheses. Below are representative procedures for an asymmetric alkylation using a pseudoephedrine auxiliary and a Diels-Alder reaction using Oppolzer's camphorsultam.

Protocol 1: Asymmetric Alkylation using Pseudoephedrine Auxiliary

This protocol outlines the key steps for the diastereoselective alkylation of an amide derived from pseudoephedrine.

  • Enolate Formation: A solution of the N-acyl pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, allowing for the diastereoselective formation of the new carbon-carbon bond.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

  • Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product by hydrolysis or reduction to yield the desired chiral carboxylic acid or alcohol, respectively. The pseudoephedrine auxiliary can then be recovered.

Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol describes the cycloaddition between an N-enoyl camphorsultam and a diene.

  • Dienophile Preparation: The N-acryloyl or N-crotonoyl derivative of Oppolzer's camphorsultam is prepared by reacting the camphorsultam with the corresponding acyl chloride in the presence of a base.

  • Diels-Alder Reaction: The N-enoyl camphorsultam (1.0 eq) and the diene (e.g., cyclopentadiene, 2.0 eq) are dissolved in a suitable solvent such as dichloromethane. A Lewis acid catalyst (e.g., diethylaluminum chloride, 0.1 eq) is added at low temperature (e.g., -78 °C) to promote the reaction and enhance diastereoselectivity.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified by chromatography or crystallization to separate the diastereomeric adducts.

  • Auxiliary Cleavage: The camphorsultam auxiliary is removed from the Diels-Alder adduct, typically by reductive cleavage with a reagent like lithium aluminum hydride, to afford the chiral cyclic product. The recovered camphorsultam can be reused.

Decision-Making and Workflow

The selection of a chiral auxiliary for an industrial application involves a multi-stage process, from initial screening to process optimization.[1] The following diagram illustrates a typical decision workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Feasibility & Optimization cluster_2 Phase 3: Cost-Effectiveness Analysis A Define Target Molecule and Key Transformation B Literature Search & Preliminary Cost Analysis A->B C Select Candidate Auxiliaries (e.g., Evans', Pseudoephedrine, Camphorsultam) B->C D Small-Scale Experimental Validation C->D E Reaction Optimization (Yield & Diastereoselectivity) D->E F Auxiliary Recovery & Recycling Study E->F G Calculate Process Mass Intensity (PMI) F->G H Evaluate Overall Process Cost (Raw Materials, Solvent, Waste) G->H I Select Optimal Auxiliary for Scale-up H->I G A 1. Substrate + Chiral Auxiliary (Attachment) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B Prochiral Substrate C 3. Separation of Diastereomers (Chromatography/Crystallization) B->C Diastereomeric Mixture D 4. Cleavage of Auxiliary C->D Single Diastereomer E Enantiomerically Pure Product D->E F Recovered Chiral Auxiliary (for Recycling) D->F

References

Safety Operating Guide

Proper Disposal of (1R,2S)-2-Aminocyclopentanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (1R,2S)-2-Aminocyclopentanol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is through a licensed hazardous waste disposal service. In-laboratory treatment should only be considered for trace amounts or rinse aid, and only if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Method 1: Professional Waste Disposal (Primary Recommendation)

  • Waste Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals. It should be segregated as a non-halogenated organic waste.

  • Containerization: Collect the waste in a dedicated, properly sealed, and clearly labeled container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be labeled with the full chemical name "this compound," the concentration (if in solution), and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat, ignition sources, and incompatible materials.

  • Arranging Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

Method 2: In-Laboratory Neutralization (For Trace Amounts/Rinse Aid Only)

This procedure should only be performed after consulting with and receiving approval from your institution's EHS department.

  • Dilution: If dealing with a small amount of a dilute aqueous solution, further dilute it with a large volume of cold water in a suitable container.

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring. Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Verification: Once the pH is stable within the acceptable range, it may be permissible to dispose of the neutralized solution down the sanitary sewer with copious amounts of running water. However, this is highly dependent on local regulations.

  • Record Keeping: Maintain a log of all in-laboratory neutralization and disposal activities.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were found in the reviewed literature. Disposal regulations are typically determined by local and institutional policies.

ParameterValue/InformationSource
Purity≥97%[1]
Recommended DisposalDispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
In-Lab TreatmentPermissible for some low molecular weight amines after neutralization, but institutional approval is required.[3]
Sanitary Sewer DisposalGenerally not recommended for amines without neutralization. Prohibited if it emits strong odors.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have (1R,2S)-2-Aminocyclopentanol hydrochloride waste is_bulk Is it bulk material or a concentrated solution? start->is_bulk is_trace Is it a trace amount or dilute rinse aid? is_bulk->is_trace No professional_disposal Segregate, containerize, and label for professional hazardous waste disposal. is_bulk->professional_disposal Yes is_trace->professional_disposal No consult_ehs Consult institutional EHS policy and local regulations for in-lab treatment. is_trace->consult_ehs Yes end End: Proper Disposal Complete professional_disposal->end in_lab_allowed Is in-lab neutralization and sewer disposal permitted? consult_ehs->in_lab_allowed in_lab_allowed->professional_disposal No neutralize Neutralize to pH 6-8 with a weak base. Verify pH. in_lab_allowed->neutralize Yes sewer_disposal Dispose down the sanitary sewer with copious amounts of water. neutralize->sewer_disposal sewer_disposal->end

References

Personal protective equipment for handling (1R,2S)-2-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS No. 137254-03-6), including personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315) and serious eye damage (H318)[1]. The GHS pictogram associated with this chemical is GHS05, indicating corrosive properties[1]. Therefore, stringent adherence to PPE protocols is mandatory.

For detailed information on recommended personal protective equipment, please refer to the table below.

Personal Protective EquipmentSpecifications
Eye and Face Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear appropriate chemical-resistant gloves.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially when dust may be generated.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.

Operational and Disposal Workflow

Proper handling and disposal of this compound are critical to minimize exposure and environmental impact. The following workflow diagram outlines the key steps for safe operations and disposal.

Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal Consult SDS Consult Safety Data Sheet Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Workspace Prepare Workspace in a Well-Ventilated Area Don PPE->Prepare Workspace Weighing Weigh Solid in a Fume Hood Prepare Workspace->Weighing Proceed to handling Dissolving Dissolve in a Suitable Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Glassware Decontaminate Glassware and Surfaces Reaction->Decontaminate Glassware After experiment Segregate Waste Segregate Chemical Waste Reaction->Segregate Waste For waste products Remove PPE Remove PPE Carefully Decontaminate Glassware->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands Label Waste Container Label Waste Container Clearly Segregate Waste->Label Waste Container Dispose per Regulations Dispose According to Institutional and Local Regulations Label Waste Container->Dispose per Regulations

Caption: A flowchart outlining the safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Procedures

I. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat[1]. A NIOSH-approved N95 respirator should be used if there is a risk of inhaling dust particles[1].

  • Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: If weighing the solid, do so within a fume hood or a ventilated balance enclosure.

  • Spills: In the event of a spill, avoid direct contact. Carefully sweep up the solid material, place it in a designated and labeled waste container, and clean the spill area with an appropriate solvent.

III. First Aid Measures:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention[2].

  • In case of skin contact: Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention[2].

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

V. Disposal:

  • Waste Segregation: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed, and appropriate waste container.

  • Regulatory Compliance: Dispose of all chemical waste in strict accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-2-Aminocyclopentanol hydrochloride
Reactant of Route 2
(1R,2S)-2-Aminocyclopentanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.